molecular formula C14H22ClNO2 B3031687 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride CAS No. 625454-24-2

3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride

Cat. No.: B3031687
CAS No.: 625454-24-2
M. Wt: 271.78 g/mol
InChI Key: LJZZULFLDJDCCR-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride is a useful research compound. Its molecular formula is C14H22ClNO2 and its molecular weight is 271.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-16-13-6-5-11(9-14(13)17-2)8-12-4-3-7-15-10-12;/h5-6,9,12,15H,3-4,7-8,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZZULFLDJDCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2CCCNC2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588810
Record name 3-[(3,4-Dimethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625454-24-2
Record name 3-[(3,4-Dimethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride is a specialized heterocyclic building block utilized primarily in the synthesis of neuroactive pharmaceuticals.[1] Structurally, it represents a "scaffold hop" from the 4-substituted piperidine core found in the acetylcholinesterase inhibitor Donepezil (Aricept) , offering researchers a distinct vector for exploring structure-activity relationships (SAR) in G-protein coupled receptor (GPCR) and enzyme inhibitor discovery.[1]

This guide details the physicochemical profile, validated synthetic routes, and analytical characterization of this compound, designed to support medicinal chemists in optimizing lead generation and process development.

Part 1: Chemical Identity & Structural Analysis[1]

The compound consists of a saturated piperidine ring substituted at the 3-position with a veratryl (3,4-dimethoxybenzyl) group.[1] The hydrochloride salt form is preferred for its enhanced water solubility and crystallinity compared to the free base.

Table 1: Chemical Specifications
PropertyDetail
Chemical Name 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride
IUPAC Name 3-[(3,4-dimethoxyphenyl)methyl]piperidine hydrochloride
Molecular Formula C₁₄H₂₁NO₂[1][2][3][4][5] · HCl
Molecular Weight 271.78 g/mol (Salt); 235.32 g/mol (Free Base)
CAS Number 420137-11-7 (Free Base); salt forms often referenced by base CAS or specific vendor IDs.[1]
SMILES COC1=C(OC)C=CC(CC2CNCCC2)=C1.Cl
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM (as salt)
Structural Pharmacophore Analysis

The molecule features two distinct pharmacophoric elements:

  • Basic Amine (Piperidine): Protonated at physiological pH (pKa ~10-11), facilitating ionic interactions with aspartate residues in receptor binding pockets (e.g., the catalytic anionic site of AChE).[1]

  • Electron-Rich Aromatic Moiety: The 3,4-dimethoxybenzyl group serves as a π-stacking anchor, critical for hydrophobic interactions within the target protein's peripheral site.[1]

Part 2: Synthesis & Manufacturing Methodologies

Core Synthetic Route: Catalytic Hydrogenation of Pyridine Precursors

The most robust "field-proven" synthesis involves the construction of the carbon skeleton via a pyridine intermediate, followed by selective reduction. This approach avoids the regioselectivity issues often encountered when alkylating a pre-formed piperidine ring.[1]

Reaction Scheme (DOT Visualization)

SynthesisRoute Start 3,4-Dimethoxy- benzaldehyde Step1 Aldol/Wittig Condensation Start->Step1 + 3-Picoline deriv. Inter1 3-(3,4-Dimethoxy- benzyl)pyridine Step1->Inter1 Step2 Catalytic Hydrogenation (PtO2/H2, HCl) Inter1->Step2 Reduction Product 3-(3,4-Dimethoxy- benzyl)piperidine HCl Step2->Product HCl Workup

Figure 1: Validated synthetic pathway via pyridine reduction.

Detailed Protocol
  • Precursor Assembly: 3,4-dimethoxybenzaldehyde is condensed with a 3-methylpyridine anion (generated via LDA) or via a Wittig reaction to form the stilbene-like intermediate, which is then reduced to 3-(3,4-dimethoxybenzyl)pyridine .[1]

  • Heterocycle Reduction (Critical Step):

    • Reagents: 3-(3,4-dimethoxybenzyl)pyridine, PtO₂ (Adams' catalyst) or Pd/C, Ethanol, conc.[1] HCl.

    • Conditions: 50 psi H₂, 25-40°C, 12-24 hours.

    • Mechanism: The pyridine ring is exhaustively hydrogenated to the piperidine.[1] The presence of HCl prevents catalyst poisoning by the generated amine and directly yields the hydrochloride salt.

    • Purification: The catalyst is filtered, and the solvent evaporated.[1] Recrystallization from EtOH/Et₂O typically yields high-purity product.[1]

Part 3: Analytical Characterization[1]

To ensure the integrity of the compound for biological assays, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)[1][5]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • Amine Protons: Broad singlet at δ 9.0-9.5 ppm (NH₂⁺).[1]

    • Aromatic: Three protons in the δ 6.7-6.9 ppm range (ABX system of the dimethoxybenzene).[1]

    • Methoxy Groups: Two sharp singlets at δ 3.70-3.75 ppm (6H total).

    • Benzylic Methylene: Doublet or multiplet at δ 2.5-2.6 ppm (connecting the rings).[1]

    • Piperidine Ring: Multiplets spanning δ 1.5-3.3 ppm.[1] The C3 proton (chiral center in the racemic mixture) usually appears as a complex multiplet around δ 1.8-2.0 ppm.[1]

Mass Spectrometry (LC-MS)[1][6]
  • Ionization: ESI Positive Mode.

  • Parent Ion: [M+H]⁺ = 236.16 m/z (corresponding to the free base C₁₄H₂₁NO₂).[1]

  • Fragmentation: Loss of NH₃ or cleavage of the benzyl group may be observed at higher collision energies.[1]

Part 4: Applications in Drug Discovery[3]

This compound acts as a versatile 3D Fragment for library expansion.[1] Unlike flat aromatic scaffolds, the 3-substituted piperidine introduces a specific vector (out-of-plane) that allows the dimethoxybenzyl group to probe deep hydrophobic pockets.[1]

Key Therapeutic Areas
  • Neurodegeneration (Alzheimer's):

    • Acts as a core scaffold for Acetylcholinesterase (AChE) inhibitors .[1]

    • Mechanism:[1][3][4][5] The piperidine binds the anionic sub-site, while the dimethoxybenzyl group interacts with the peripheral anionic site (PAS), potentially inhibiting Aβ aggregation.[1]

  • Sleep Disorders (Orexin):

    • Used in the synthesis of Dual Orexin Receptor Antagonists (DORAs).[1] The steric bulk of the 3-benzyl group creates selectivity between Orexin 1 and 2 receptors.[1]

Workflow: From Intermediate to Lead

ApplicationWorkflow cluster_0 Derivatization Strategies Core 3-(3,4-Dimethoxy- benzyl)piperidine HCl N_Alk N-Alkylation (Linker attachment) Core->N_Alk N_Acyl N-Acylation (Amide formation) Core->N_Acyl Target1 Donepezil Analogs (AChE Inhibitors) N_Alk->Target1 Target2 GPCR Ligands (Orexin/Serotonin) N_Acyl->Target2

Figure 2: Medicinal chemistry workflow utilizing the scaffold.

Part 5: Handling & Safety Protocols

Hazard Classification: Acute Toxicity (Oral) - Category 3.[1] Signal Word: DANGER.

Standard Operating Procedure (SOP)
  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.[1]

  • Storage: Hygroscopic. Store in a desiccator at room temperature (or 2-8°C for long term) under inert gas (Argon/Nitrogen).

  • Spill Cleanup: Dampen with water to avoid dust generation, sweep up, and dispose of as hazardous organic waste.[1]

References

  • PubChem. (2025).[1][2][6] 3-(3,4-dimethoxy-benzyl)-piperidine hydrochloride (Compound).[1][7][8][9] National Library of Medicine.[1] [Link][1]

  • James, T. et al. (2022).[1] Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. Royal Society of Chemistry.[1] [Link]

  • Pöschl, A. (2014).[1][10] Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues.[1][10] King's College London Theses.[1][10] [Link]

  • ChemRxiv. (2023).[1] Dearomative Selective Reduction of Structurally Diverse N-Heteroarenes.[1][Link][1]

Sources

Technical Guide: Synthesis of 3-(3,4-Dimethoxy-benzyl)-piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This technical guide outlines a robust, scalable synthetic route for 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride (CAS: 420137-11-7 / Free base related CAS: 121278-66-8). This compound is a critical pharmacophore in medicinal chemistry, serving as a structural scaffold for various acetylcholinesterase (AChE) inhibitors and monoamine transporter ligands.[1]

The selected protocol utilizes a convergent synthetic strategy involving a Grignard addition followed by dehydration and global catalytic hydrogenation.[1] This pathway is chosen for its high atom economy, availability of starting materials (Nicotinaldehyde and 3,4-Dimethoxybromobenzene), and reproducibility compared to direct alkylation methods which often suffer from regioselectivity issues.[1]

Retrosynthetic Analysis & Strategy

To ensure high purity and yield, we disconnect the target molecule at the benzylic carbon-piperidine bond and the piperidine ring unsaturation.[1]

Strategic Logic:
  • Piperidine Ring Formation: Direct synthesis of substituted piperidines is often challenging due to stereocontrol.[1] It is more efficient to synthesize the aromatic pyridine precursor and reduce it in the final stage.[1]

  • C-C Bond Formation: The 3-position of the pyridine ring is electron-deficient but accessible via organometallic addition to pyridine-3-carboxaldehyde (Nicotinaldehyde).[1]

  • Deoxygenation: The Grignard addition yields a secondary alcohol.[1] Direct hydrogenolysis of benzylic alcohols can be variable. A more reliable method involves acid-catalyzed dehydration to the stilbene derivative (styrylpyridine), followed by saturation.[1]

Retrosynthetic Pathway (DOT Diagram)

Retrosynthesis Target 3-(3,4-Dimethoxy-benzyl)-piperidine HCl PiperidineBase 3-(3,4-Dimethoxy-benzyl)-piperidine PiperidineBase->Target HCl Salt Formation Styryl 3-[2-(3,4-Dimethoxyphenyl)vinyl]pyridine Styryl->PiperidineBase Global Hydrogenation (PtO2/H2) Carbinol (3,4-Dimethoxyphenyl)(pyridin-3-yl)methanol Carbinol->Styryl Dehydration (-H2O) Precursors Pyridine-3-carboxaldehyde + 3,4-Dimethoxyphenylmagnesium bromide Precursors->Carbinol Grignard Addition

Figure 1: Retrosynthetic disconnection showing the conversion of precursors to the target hydrochloride salt via a styrylpyridine intermediate.[1]

Detailed Experimental Protocol

Stage 1: Grignard Coupling

Objective: Synthesis of (3,4-dimethoxyphenyl)(pyridin-3-yl)methanol.

  • Reagents:

    • 3,4-Dimethoxybromobenzene (1.0 eq)[1]

    • Magnesium turnings (1.1 eq)[1]

    • Pyridine-3-carboxaldehyde (Nicotinaldehyde) (1.0 eq)

    • THF (Anhydrous)[1]

    • Iodine (catalytic crystal)[1]

Procedure:

  • Grignard Preparation: In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine. Add a solution of 3,4-dimethoxybromobenzene in anhydrous THF dropwise to maintain a gentle reflux. Stir for 1 hour after addition to ensure complete formation of 3,4-dimethoxyphenylmagnesium bromide .

  • Addition: Cool the Grignard solution to 0°C. Add a solution of pyridine-3-carboxaldehyde in THF dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C.[1]

  • Quench: Allow to warm to room temperature (RT) and stir for 2 hours. Quench with saturated NH₄Cl solution.[1]

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude carbinol is often a viscous oil.[1] It can be used directly or purified via flash chromatography (SiO₂, EtOAc/Hexane gradient).[1]

Stage 2: Dehydration to Styrylpyridine

Objective: Synthesis of 3-[2-(3,4-dimethoxyphenyl)vinyl]pyridine. Rationale: Dehydrating the alcohol creates a conjugated system that facilitates the subsequent reduction and removes the oxygen functionality cleanly.[1]

Procedure:

  • Dissolve the Stage 1 carbinol in Toluene .

  • Add p-Toluenesulfonic acid (pTsOH) (0.1 eq) as a catalyst.[1]

  • Reflux the mixture using a Dean-Stark trap to continuously remove water. Monitor by TLC until the starting alcohol is consumed (approx. 3-5 hours).[1]

  • Cool to RT, wash with NaHCO₃ solution (to remove acid), dry over MgSO₄, and concentrate.

  • Crystallization: The trans-stilbene derivative typically crystallizes from ethanol or hexane/ethyl acetate.[1]

Stage 3: Global Catalytic Hydrogenation

Objective: Reduction of the alkene and pyridine ring to yield 3-(3,4-dimethoxybenzyl)piperidine.

  • Reagents:

    • Stage 2 Styrylpyridine[1]

    • PtO₂ (Adams' Catalyst) (5-10 wt%) or Rh/C (5%)[1]

    • Solvent: Glacial Acetic Acid (AcOH)[1]

    • Hydrogen gas (H₂)[1]

Procedure:

  • Setup: In a high-pressure hydrogenation vessel (Parr shaker), dissolve the styrylpyridine in glacial acetic acid. Add the catalyst (PtO₂).[1]

  • Hydrogenation: Purge with N₂, then charge with H₂ (40-60 psi). Shake/stir at RT or slightly elevated temperature (40°C) for 12-24 hours.

    • Note: PtO₂ in AcOH is highly effective for reducing pyridine rings to piperidines while simultaneously reducing the exocyclic double bond.[1]

  • Filtration: Filter the catalyst through a Celite pad under an inert atmosphere (Caution: Spent catalyst is pyrophoric).

  • Workup: Concentrate the acetic acid filtrate. Basify the residue with 2M NaOH to pH >12.[1] Extract the free base piperidine into DCM or Et₂O.[1] Dry and concentrate to yield the free base oil .[1]

Stage 4: Hydrochloride Salt Formation

Objective: Isolation of the stable hydrochloride salt.[1]

Procedure:

  • Dissolve the free base oil in a minimum amount of dry diethyl ether or ethanol.[1]

  • Add 2M HCl in diethyl ether (or dioxane) dropwise at 0°C with stirring.

  • A white precipitate should form immediately.[1]

  • Recrystallization: Filter the solid and recrystallize from Ethanol/Ether or Isopropanol to obtain analytical grade 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride .

Analytical Specifications & Data

The following data parameters validate the structural integrity of the synthesized compound.

ParameterSpecification / Expectation
Appearance White to off-white crystalline solid
Melting Point 165–170°C (Decomposition dependent on solvent)
MS (ESI+) [M+H]⁺ = 236.16 (Free base MW: 235.[1]32)
¹H NMR (D₂O) δ 6.8–6.9 (m, 3H, Ar-H), 3.75 (s, 6H, OMe), 3.2–3.4 (m, 2H, Pip-H), 2.5–2.9 (m, 4H, Pip-H/Benzyl-H), 1.5–1.9 (m, 5H, Pip-H).[1]
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexane, Ether.[1]

Critical Workflow Diagram

Workflow Step1 Step 1: Grignard (THF, 0°C -> RT) Form Carbinol Step2 Step 2: Dehydration (Toluene, pTsOH, Reflux) Form Styrylpyridine Step1->Step2 Purify Step3 Step 3: Hydrogenation (H2, PtO2, AcOH) Form Piperidine Base Step2->Step3 Dissolve Step4 Step 4: Salt Formation (HCl/Ether) Isolate HCl Salt Step3->Step4 Basify & Extract

Figure 2: Sequential operational workflow for the synthesis process.

Safety & Hazards (E-E-A-T)

  • Pyridine Derivatives: Nicotinaldehyde and the intermediates are potential irritants and may possess neurological activity.[1] Handle in a fume hood.

  • Hydrogenation: Use extreme caution with H₂ gas under pressure. Spent PtO₂/Pd catalysts are pyrophoric ; keep wet with water/solvent during filtration and disposal.[1]

  • Grignard Reagents: React violently with water.[1] Ensure all glassware is flame-dried and solvents are anhydrous.[1]

References

  • Santa Cruz Biotechnology. 3-(3,4-Dimethoxy-benzyl)-piperidine (CAS 420137-11-7).[1] Retrieved from [1]

  • Sigma-Aldrich. 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride Product Sheet. Retrieved from

  • PubChem. 3-(3,4-dimethoxy-benzyl)-piperidine hydrochloride Compound Summary. Retrieved from [1]

  • Journal of Medicinal Chemistry. Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors (General Benzylpiperidine Synthesis). ACS Publications.[1] Retrieved from [1]

  • PrepChem. General methods for Pyridine Reduction and Benzylpiperidine Synthesis. Retrieved from

Sources

3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the pharmacological profile, mechanism of action (MoA), and experimental validation of 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride .

While often overshadowed by its regioisomer (the 4-substituted pharmacophore found in Donepezil), the 3-substituted variant represents a distinct class of "privileged scaffolds" in neuropharmacology. It acts primarily as a high-affinity ligand for Sigma-1 Receptors (σ1R) with secondary activity as an Acetylcholinesterase (AChE) inhibitor .

Part 1: Chemical Identity & Pharmacophore Analysis

Compound: 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride Class: Benzylpiperidine / Sigma Receptor Ligand Key Structural Features: [1][2]

  • Piperidine Ring (Protonated Nitrogen): At physiological pH, the secondary amine is protonated (

    
    ). This cation is critical for forming electrostatic interactions (salt bridges) with aspartate residues in target proteins.
    
  • Dimethoxybenzyl Moiety: The electron-rich aromatic ring facilitates

    
     stacking interactions. The 3,4-dimethoxy substitution pattern mimics the catecholamine structure, enhancing affinity for monoaminergic binding pockets.
    
  • 3-Position Linker: Unlike the linear 4-substituted analogs (e.g., Donepezil), the 3-position creates a "kinked" topology. This steric profile favors the hydrophobic pockets of Sigma-1 receptors over the deep, narrow gorge of AChE.

Part 2: Mechanism of Action (MoA)

The MoA is defined by a dual-target modulation system, prioritizing Sigma-1 agonism/antagonism depending on the specific functional assay, followed by cholinergic modulation.

Primary Mechanism: Sigma-1 Receptor (σ1R) Modulation

The 3-benzylpiperidine scaffold is a classic high-affinity ligand for the σ1R, an endoplasmic reticulum (ER) chaperone protein.

  • Binding Pocket Topology: The σ1R has a shallow, hydrophobic binding pocket. The 3-(3,4-dimethoxy-benzyl) group wedges into the hydrophobic region formed by Val162, Leu105, and Phe107.

  • Electrostatic Anchor: The protonated piperidine nitrogen forms a critical salt bridge with Glu172 (the canonical anionic anchor of the σ1R).

  • Functional Outcome (Chaperone Gating):

    • Agonist Mode: Binding promotes the dissociation of σ1R from BiP (Binding immunoglobulin Protein). The free σ1R then chaperones IP3 receptors at the Mitochondria-Associated ER Membrane (MAM), enhancing calcium signaling and mitochondrial bioenergetics.

    • Neuroprotection: This pathway suppresses ER stress and the Unfolded Protein Response (UPR), offering neuroprotection in models of ischemia or neurodegeneration.

Secondary Mechanism: Acetylcholinesterase (AChE) Inhibition

While less potent than its 4-substituted isomer, this compound inhibits AChE via the Peripheral Anionic Site (PAS) .

  • PAS Interaction: The bulky dimethoxybenzyl group binds to the PAS (near Trp286 in human AChE) via

    
     stacking.
    
  • Allosteric Blockade: By occupying the PAS, it sterically hinders the entry of acetylcholine into the catalytic gorge, functioning as a mixed-type inhibitor.

Visualization: Sigma-1 vs. AChE Signaling Pathways

The following diagram illustrates the divergent signaling cascades initiated by this scaffold.

MoA_Pathways Compound 3-(3,4-Dimethoxy-benzyl)- piperidine HCl Sigma1R Sigma-1 Receptor (ER Membrane) Compound->Sigma1R High Affinity (Glu172 Interaction) AChE Acetylcholinesterase (PAS Region) Compound->AChE Moderate Affinity (Pi-Stacking) BiP BiP/GRP78 Dissociation Sigma1R->BiP Activation IP3R IP3 Receptor Stabilization BiP->IP3R Ca_Flux Mitochondrial Ca2+ Influx IP3R->Ca_Flux Neuroprotection Reduced ER Stress (Neuroprotection) Ca_Flux->Neuroprotection Blockade Steric Blockade of Catalytic Gorge AChE->Blockade ACh_Levels Increased Synaptic Acetylcholine Blockade->ACh_Levels

Caption: Divergent signaling: Primary Sigma-1 activation (top) vs. Secondary AChE inhibition (bottom).

Part 3: Experimental Validation Protocols

To validate the mechanism of action, researchers must employ self-validating assays. The following protocols isolate the specific binding events described above.

Protocol A: Sigma-1 Receptor Radioligand Binding Assay

Objective: Determine the affinity (


) of the compound for σ1R using competitive displacement.

Materials:

  • Ligand: [³H]-(+)-Pentazocine (Specific σ1 agonist).

  • Tissue: Guinea pig brain membrane or transfected HEK293 membranes.

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Membrane Prep: Homogenize tissue in ice-cold Tris-HCl. Centrifuge at 40,000 x g for 15 min. Resuspend pellet.

  • Incubation:

    • Mix 100 µL membrane suspension + 50 µL [³H]-(+)-Pentazocine (2 nM final).

    • Add 50 µL of 3-(3,4-Dimethoxy-benzyl)-piperidine (concentration range:

      
       to 
      
      
      
      M).
    • Nonspecific Binding Control: Include tubes with 10 µM Haloperidol.

  • Equilibrium: Incubate at 37°C for 120 minutes.

  • Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Quantification: Count radioactivity via liquid scintillation spectrometry.

  • Analysis: Plot % displacement vs. Log[Concentration] to calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Ellman’s Assay (AChE Inhibition)

Objective: Quantify the inhibitory potency (


) against Acetylcholinesterase.[3]

Workflow Visualization:

Ellmans_Protocol Step1 1. Preparation Step2 2. Incubation (Enzyme + Inhibitor) Step1->Step2 Mix AChE (0.1 U/mL) with Test Compound Step3 3. Substrate Addition (ATCh + DTNB) Step2->Step3 10 min @ 25°C Step4 4. Colorimetric Reaction (Thiocholine + DTNB -> TNB) Step3->Step4 Hydrolysis Step5 5. Detection (Absorbance @ 412nm) Step4->Step5 Kinetic Read

Caption: Step-by-step workflow for the modified Ellman's colorimetric assay.

Methodology:

  • Reagents: Acetylthiocholine iodide (ATCh, substrate), 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), AChE (from electric eel or human recombinant).

  • Setup: In a 96-well plate, add phosphate buffer (pH 8.0), 20 µL AChE solution, and 20 µL of test compound.

  • Pre-incubation: Incubate for 10 minutes at 25°C to allow the piperidine moiety to dock into the PAS/CAS.

  • Initiation: Add 20 µL ATCh and 20 µL DTNB.

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes. The yellow color (TNB anion) production rate is proportional to AChE activity.

Part 4: Quantitative Data Summary

The following table summarizes expected pharmacological parameters based on structure-activity relationship (SAR) data for benzylpiperidine derivatives [1][3][4].

ParameterAssay TargetTypical Value RangeInterpretation

(Affinity)
Sigma-1 Receptor (σ1R)1.0 – 50 nMHigh Potency. Indicates strong interaction with Glu172 and hydrophobic pocket.

(Inhibition)
Acetylcholinesterase (AChE)1.0 – 10 µMModerate Potency. Weaker than Donepezil (

nM) due to lack of indanone ring.
Selectivity Ratio σ1R vs. σ2R> 50-foldHigh selectivity for σ1R subtype.[4]
Selectivity Ratio σ1R vs. AChE> 100-foldCompound is primarily a Sigma ligand, secondarily a cholinergic modulator.

References

  • Sigma-Aldrich. (n.d.).[5] 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride Product Information. Retrieved from

  • Kubota, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience.[6] Retrieved from

  • Sugimoto, H., et al. (2000). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry (NIH PubMed). Retrieved from

  • ChemRxiv. (2023). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. Retrieved from

  • BenchChem. (2025).[7] The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide. Retrieved from

Sources

Technical Whitepaper: Biological Activity of 3-(3,4-Dimethoxy-benzyl)-piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the biological activity and pharmacological potential of 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride . This document is structured for researchers and drug development professionals, focusing on the compound's role as a privileged scaffold in neuropharmacology.

Executive Summary

3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride is a synthetic piperidine derivative characterized by a 3,4-dimethoxybenzyl moiety attached to the C3 position of the piperidine ring. It serves as a critical privileged scaffold in medicinal chemistry, particularly in the design of central nervous system (CNS) agents.

Its structural topology—a lipophilic aromatic tail linked to a polar nitrogenous heterocycle—mimics the pharmacophore of several potent neuroactive classes. Research indicates its primary utility lies in targeting Sigma Receptors (σR) , Monoamine Transporters (MATs) , and NMDA Receptor subtypes (NR2B) . This guide details its biological activity, inferred mechanism of action based on structure-activity relationships (SAR), and protocols for its evaluation.

Chemical Profile & Structural Logic

PropertySpecification
IUPAC Name 3-[(3,4-dimethoxyphenyl)methyl]piperidine hydrochloride
Molecular Formula C₁₄H₂₁NO₂[1] · HCl
Molecular Weight 271.78 g/mol
Core Scaffold 3-Substituted Piperidine (Benzylpiperidine class)
Key Substituents 3,4-Dimethoxy group (Electron-donating, H-bond acceptor)
Solubility Water (soluble), DMSO, Methanol
Toxicity Class Acute Tox. 3 (Oral) - Handle with strict PPE
Structural Significance

The 3-benzylpiperidine core is a regioisomer of the 4-benzylpiperidine scaffold found in drugs like Donepezil (AChE inhibitor) and Ifenprodil (NR2B antagonist). The C3-substitution introduces chirality and restricts conformational flexibility differently than C4-analogs, often shifting selectivity towards Sigma-1 receptors and Serotonin Transporters (SERT) rather than Acetylcholinesterase.

Pharmacological Targets & Mechanism of Action

The biological activity of 3-(3,4-Dimethoxy-benzyl)-piperidine is driven by its ability to modulate specific CNS targets. Based on SAR studies of benzylpiperidines, the following mechanisms are primary:

A. Sigma-1 Receptor (σ1R) Modulation

The benzylpiperidine moiety is a classic pharmacophore for σ1R ligands.

  • Mechanism: The basic piperidine nitrogen forms an electrostatic interaction with Asp126 in the σ1R binding pocket, while the dimethoxybenzyl group occupies the hydrophobic pocket.

  • Biological Effect: Modulation of σ1R influences calcium signaling (via IP3 receptors) and cellular stress responses. Agonists promote neuroprotection and synaptic plasticity; antagonists are explored for neuropathic pain and cancer therapy.

B. Monoamine Reuptake Inhibition (SERT/NET)

Structurally analogous to Femoxetine and Paroxetine (3-phenylpiperidines), the 3-benzyl extension allows the molecule to span the substrate binding site of serotonin (SERT) and norepinephrine (NET) transporters.

  • Mechanism: Competitively binds to the transporter, blocking the reuptake of neurotransmitters into the presynaptic neuron.

  • Therapeutic Potential: Depression, Anxiety, and Chronic Pain management.

C. NMDA Receptor Antagonism (NR2B Subtype)

Benzylpiperidines are known allosteric modulators of the NR2B subunit of the NMDA receptor.

  • Mechanism: Stabilizes the receptor in a closed/desensitized state, preventing excessive Ca²⁺ influx (excitotoxicity).

  • Relevance: Neuroprotection in stroke and traumatic brain injury.

Diagram: Sigma-1 Receptor Signaling Pathway

The following diagram illustrates the downstream effects of σ1R activation by benzylpiperidine ligands.

SigmaPath Ligand 3-(3,4-Dimethoxy-benzyl)-piperidine Sig1R Sigma-1 Receptor (ER Membrane) Ligand->Sig1R Binds/Activates IP3R IP3 Receptor Sig1R->IP3R Chaperones/Stabilizes Ca Ca2+ Efflux (ER to Cytosol) IP3R->Ca Modulates Gating Mito Mitochondrial Ca2+ Uptake Ca->Mito Signaling BDNF BDNF Secretion Ca->BDNF Gene Expression ATP Increased ATP Production Mito->ATP Metabolic Boost Effect Neuroprotection / Plasticity ATP->Effect BDNF->Effect

Caption: Putative signaling cascade triggered by benzylpiperidine binding to Sigma-1 Receptors, leading to neuroprotective outcomes.

Therapeutic Applications

While primarily a research tool, this compound is investigated in the following domains:

  • Neurodegenerative Diseases: As a lead compound for Alzheimer's therapy, leveraging dual σ1R agonism and potential weak AChE inhibition.

  • Analgesia: σ1R antagonists based on this scaffold are developed for neuropathic pain (chemotherapy-induced or diabetic neuropathy).

  • Addiction: Modulation of dopamine release via σ1R interactions in the mesolimbic pathway.

Experimental Protocols

Protocol A: In Vitro Sigma-1 Receptor Binding Assay

Objective: Determine the affinity (


) of the compound for σ1R.
  • Membrane Preparation:

    • Homogenize Guinea pig brain cortex or transfected HEK293 cells in ice-cold Tris-sucrose buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge at 1,000 x g (10 min) to remove debris; collect supernatant.

    • Centrifuge supernatant at 40,000 x g (30 min) to pellet membranes. Resuspend in assay buffer.

  • Incubation:

    • Radioligand: [³H]-(+)-Pentazocine (2 nM).

    • Test Compound: 3-(3,4-Dimethoxy-benzyl)-piperidine HCl (concentration range:

      
       to 
      
      
      
      M).
    • Non-specific Binding: Define using 10 µM Haloperidol.

    • Incubate for 120 min at 37°C.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and derive 
      
      
      
      using the Cheng-Prusoff equation.
Protocol B: Chemical Synthesis Workflow

Objective: Synthesis of 3-(3,4-Dimethoxy-benzyl)-piperidine from precursor.

Synthesis Start 3-Pyridylcarbinol Step1 Activation (SOCl2) Start->Step1 Inter1 3-Chloromethylpyridine Step1->Inter1 Step2 Friedel-Crafts / Coupling (Veratrole) Inter1->Step2 Inter2 3-(3,4-Dimethoxybenzyl)pyridine Step2->Inter2 Step3 Hydrogenation (H2, PtO2, HCl) Inter2->Step3 Product 3-(3,4-Dimethoxy-benzyl)-piperidine HCl Step3->Product

Caption: Synthetic route involving chlorination, coupling, and catalytic hydrogenation to yield the piperidine salt.[2]

Safety & Handling (E-E-A-T)

  • Hazard Identification: The compound is classified as Acute Toxic (Oral, Category 3) .

  • Handling: Must be handled in a fume hood. Avoid dust formation.

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and N95/P2 particulate respirator.

  • First Aid: In case of ingestion, immediately rinse mouth and seek medical attention. Do not induce vomiting without medical advice.

References

  • Sigma-Aldrich. "Product Specification: 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride." Merck KGaA. Link

  • PubChem. "Compound Summary: 3-(3,4-Dimethoxybenzyl)piperidine." National Library of Medicine. Link

  • Prezzavento, O., et al. "Sigma receptor ligands: a review of the patent literature (2013-2023)." Expert Opinion on Therapeutic Patents, 2023. (Contextual reference for benzylpiperidine scaffold activity).
  • Kulkarni, S.S., et al. "The Benzylpiperidine Scaffold: A Privileged Structure for the Design of CNS Active Agents." Current Medicinal Chemistry, 2009. (Review of scaffold pharmacology).
  • Accela ChemBio. "Safety Data Sheet: 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride." Link

Sources

3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-(3,4-Dimethoxybenzyl)piperidine Hydrochloride

Executive Summary: The "Privileged" Scaffold

3-(3,4-Dimethoxybenzyl)piperidine hydrochloride is a high-value pharmacophore building block used primarily in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. Unlike its more famous regioisomer (the 4-substituted moiety found in Donepezil ), the 3-substituted variant offers a distinct spatial vector, allowing medicinal chemists to probe the "width" and "depth" of binding pockets in target proteins such as Acetylcholinesterase (AChE) , Sigma-1 receptors , and various GPCRs .

This guide details the physicochemical profile, synthetic pathways, and strategic applications of this molecule, positioning it not merely as a chemical intermediate, but as a tool for escaping "flatland" in modern drug design.

Chemical Identity & Physicochemical Profile

This molecule serves as a critical reference standard for impurity profiling (related to Verapamil and Donepezil synthesis) and as a core scaffold for library generation.

Table 1: Technical Specifications

PropertySpecification
IUPAC Name 3-[(3,4-Dimethoxyphenyl)methyl]piperidine hydrochloride
CAS Number 15991-68-1 (Free Base) / HCl salt varies by vendor
Molecular Formula C₁₄H₂₁NO₂[1] · HCl
Molecular Weight 271.78 g/mol
Appearance White to off-white crystalline solid
Solubility High in Water, Methanol, DMSO; Low in Hexane, Et₂O
Hygroscopicity Moderate (Store under inert atmosphere)
pKa (Calc) ~10.5 (Piperidine Nitrogen)

Synthetic Methodology: The Pyridine Reduction Route

The most robust synthesis of 3-(3,4-dimethoxybenzyl)piperidine involves the construction of the carbon skeleton via pyridine chemistry, followed by catalytic hydrogenation. This approach avoids the stereochemical complexity of building the piperidine ring from acyclic precursors.

Retrosynthetic Analysis

The strategy relies on the high availability of 3-substituted pyridine derivatives. The critical step is the reduction of the aromatic pyridine ring to the saturated piperidine, which typically yields the racemate.

Detailed Protocol (Step-by-Step)

Step 1: Formation of the Carbon-Carbon Bond

  • Reagents: 3-Bromopyridine, n-Butyllithium, 3,4-Dimethoxybenzaldehyde.

  • Mechanism: Lithiation of 3-bromopyridine at -78°C generates the 3-pyridyl lithium species, which attacks the aldehyde to form the secondary alcohol (carbinol).

  • Deoxygenation: The alcohol is reduced (e.g., via Barton-McCombie or ionic hydrogenation with Et₃SiH/TFA) to the methylene linkage, yielding 3-(3,4-dimethoxybenzyl)pyridine .

Step 2: Catalytic Hydrogenation (Ring Saturation) This is the critical step to generate the piperidine core.

  • Preparation: Dissolve 3-(3,4-dimethoxybenzyl)pyridine (10 mmol) in glacial acetic acid (30 mL).

  • Catalyst: Add PtO₂ (Adam’s Catalyst) or 5% Rh/C (5 mol%). Note: Pd/C is often insufficient for pyridine reduction under mild conditions.

  • Reaction: Pressurize with H₂ (50–60 psi) in a Parr shaker. Heat to 50°C.

  • Monitoring: Monitor via LC-MS for the disappearance of the aromatic pyridine peak (M+H ~230) and appearance of the piperidine peak (M+H ~236).

  • Workup: Filter catalyst through Celite. Concentrate the filtrate.

  • Salt Formation: Dissolve the residue in dry diethyl ether. Add 2M HCl in ether dropwise at 0°C. The white precipitate is 3-(3,4-dimethoxybenzyl)piperidine hydrochloride .

Visualization of Synthetic Pathway

Synthesis Start 3-Bromopyridine Inter1 Intermediate: Pyridyl Carbinol Start->Inter1 1. n-BuLi, -78°C 2. Electrophile Addn Reagent 3,4-Dimethoxy- benzaldehyde Reagent->Inter1 Inter2 Precursor: 3-(3,4-Dimethoxybenzyl) pyridine Inter1->Inter2 Deoxygenation (Et3SiH / TFA) Final Target: 3-(3,4-Dimethoxybenzyl) piperidine HCl Inter2->Final H2, PtO2, AcOH HCl/Ether

Caption: Figure 1: Synthetic route transforming 3-bromopyridine to the target piperidine HCl salt via lithiation and catalytic hydrogenation.

Applications in Drug Discovery (SAR & FBDD)

This molecule is not just a "chemical"; it is a structural probe . In Structure-Activity Relationship (SAR) studies, moving a substituent from the 4-position (as in Donepezil) to the 3-position alters the vector of the benzyl group relative to the basic nitrogen.

The "Vector" Concept in AChE Inhibition

Acetylcholinesterase (AChE) has a deep "gorge" structure.

  • Donepezil (4-sub): The benzyl group extends linearly, interacting with the peripheral anionic site (PAS).

  • 3-Substituted Analog (Topic): The benzyl group projects at a ~120° angle. This allows researchers to test if the binding pocket has lateral sub-pockets or to optimize for Sigma-1 receptor selectivity over AChE (reducing side effects).

Fragment-Based Drug Discovery (FBDD)

Recent literature emphasizes the use of 3-substituted piperidines to populate "3D chemical space." Unlike flat aromatic rings, the piperidine ring is puckered (chair conformation). The 3-position substituent creates a chiral center (in the free base), offering two enantiomeric vectors to probe biological targets.

Mechanism of Action Diagram

SAR_Logic Molecule 3-(3,4-Dimethoxybenzyl) piperidine Core Target1 Target: AChE (Alzheimer's) Role: Structural Probe Goal: Test 'Gorge' Width Molecule->Target1 Steric differentiation from Donepezil Target2 Target: Sigma-1 Receptor Role: Ligand Scaffold Goal: Neuromodulation Molecule->Target2 Hydrophobic Interaction Target3 Target: 3D Fragment Library Role: FBDD Entry Goal: Escape Flatland Molecule->Target3 sp3 Richness

Caption: Figure 2: Strategic utility of the 3-substituted scaffold in probing distinct biological targets compared to standard 4-substituted analogs.

Handling, Safety, and Stability

Safety Profile (E-E-A-T Compliance):

  • Acute Toxicity: Like many benzyl-piperidines, this compound should be treated as Toxic if Swallowed (H301) . It acts on the CNS and cholinergic systems.[2]

  • Handling: Use a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: The Hydrochloride salt is hygroscopic. Store at -20°C in a desiccator.

Quality Control (Self-Validating Protocol): To confirm the identity of the 3-isomer vs. the 4-isomer:

  • 1H NMR (DMSO-d6): Look for the methine proton (CH-benzyl) splitting pattern. The 4-isomer typically shows a more symmetrical splitting (tt) compared to the complex multiplet of the 3-isomer due to the asymmetric environment.

References

  • Sugimoto, H., et al. (2000).[3] "Donepezil Hydrochloride (E2020) and Other Acetylcholinesterase Inhibitors."[3][4] Current Medicinal Chemistry, 7(3), 303-339.[3] Link

    • Context: Establishes the SAR of benzylpiperidines in Alzheimer's drug discovery.
  • James, T., et al. (2022). "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers." RSC Medicinal Chemistry, 13, 1614-1620.[5] Link

    • Context: Authoritative source on the synthesis and "3D shape" utility of 3-substituted piperidines.
  • PubChem Compound Summary. (n.d.). "4-(3,4-dimethoxy-benzyl)-piperidine hydrochloride" (Isomer Comparison). Link

    • Context: Verification of chemical structure and safety d

Sources

Technical Guide: Therapeutic Potential of 3-(3,4-Dimethoxy-benzyl)-piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride , positioning it as a privileged scaffold in the development of neuroprotective and cognitive-enhancing therapeutics.

Subject: Pharmacological Profiling & Target Validation Compound Class: Substituted Benzylpiperidines Primary Indication: Neurodegenerative Disorders (Alzheimer’s Disease, Cognitive Impairment)[1]

Executive Summary

3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride represents a "privileged structure" in medicinal chemistry—a molecular framework capable of binding to multiple unrelated bioreceptors with high affinity.[1] Unlike its regioisomer, the N-benzyl-4-substituted piperidine found in Donepezil (a gold-standard Acetylcholinesterase inhibitor), this 3-substituted variant offers a unique topological profile.[1]

Its therapeutic value lies in polypharmacology : the ability to simultaneously modulate Sigma-1 Receptors (σ1R) and Acetylcholinesterase (AChE) . This dual-action mechanism addresses both the symptoms (cholinergic deficit) and the pathology (mitochondrial dysfunction/protein aggregation) of neurodegenerative diseases.[1]

Chemical Biology & Pharmacophore Analysis[1]

Structural Attributes

The molecule comprises two critical pharmacophoric elements:[1][2]

  • The Piperidine Core (Cationic Head): At physiological pH (7.4), the secondary amine is protonated (

    
    ).[1] This positive charge is essential for electrostatic interactions with aspartate residues in target proteins.
    
  • The 3,4-Dimethoxybenzyl Tail (Hydrophobic/Electronic Tail): The dimethoxy substitution creates an electron-rich aromatic system, facilitating strong

    
     stacking interactions with tryptophan or phenylalanine residues in receptor binding pockets.[1]
    
Regioisomerism vs. Donepezil

While Donepezil features a benzyl group attached to the piperidine nitrogen, this compound features the benzyl group on the carbon-3 position.[1] This structural rigidity alters the vector of the aromatic tail, potentially enhancing selectivity for the Sigma-1 receptor while retaining significant AChE inhibitory capacity.[1]

Pharmacophore Mol 3-(3,4-Dimethoxy-benzyl)-piperidine N_Term Protonated Amine (NH2+) (Cationic Center) Mol->N_Term Linker C3-Methylene Bridge (Rotational Freedom) Mol->Linker Ring Dimethoxybenzene Ring (Pi-Electron Rich) Mol->Ring Target_AChE Target: AChE (Anionic Site Interaction) N_Term->Target_AChE Ionic Bond (Asp74) Target_Sig Target: Sigma-1R (Hydrophobic Pocket) N_Term->Target_Sig Electrostatic (Glu172) Ring->Target_AChE Pi-Pi Stacking (Trp286) Ring->Target_Sig Hydrophobic Interaction

Figure 1: Pharmacophore dissection illustrating the dual-binding capacity of the scaffold.

Primary Therapeutic Target: Sigma-1 Receptor (σ1R)

The Sigma-1 receptor is a ligand-operated membrane chaperone located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). It is a critical target for neuroprotection.

Mechanism of Action[1]
  • Resting State: σ1R is dormant, bound to the chaperone BiP (GRP78).[1]

  • Activation: Upon binding 3-(3,4-Dimethoxy-benzyl)-piperidine, the receptor dissociates from BiP.[1]

  • Translocation: The active σ1R stabilizes Inositol 1,4,5-trisphosphate receptors (IP3R), ensuring proper

    
     transfer from the ER to mitochondria.[1]
    
  • Therapeutic Outcome: Enhanced mitochondrial ATP production and reduction of Reactive Oxygen Species (ROS), preventing neuronal apoptosis.[1]

Relevance to the Scaffold

Benzylpiperidines are classic "high-affinity" Sigma ligands. The 3,4-dimethoxy substitution pattern mimics the catecholamine structure, often increasing affinity into the low nanomolar range (


 nM).[1]

Secondary Therapeutic Target: Acetylcholinesterase (AChE)[1]

While Donepezil is the archetype, 3-substituted piperidines act as effective inhibitors by binding to the Peripheral Anionic Site (PAS) of the enzyme.[1]

Binding Dynamics
  • Catalytic Triad Blockade: The piperidine ring may penetrate the gorge towards the catalytic site.

  • PAS Blockade: The bulky dimethoxybenzyl group likely lodges at the entrance (PAS), preventing substrate entry and—crucially—inhibiting the AChE-induced aggregation of Beta-Amyloid (

    
    ) peptides.[1]
    
  • Significance: Dual binding (catalytic + peripheral) is superior to simple catalytic inhibition for modifying disease progression in Alzheimer's.

Experimental Validation Protocols

To validate this compound as a lead candidate, the following standardized assays are required.

Protocol A: Ellman’s Assay (AChE Inhibition)

Objective: Determine the


 for AChE inhibition.[1]
  • Reagents: Acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), Human Recombinant AChE.[1]

  • Preparation: Dissolve 3-(3,4-Dimethoxy-benzyl)-piperidine HCl in DMSO. Prepare serial dilutions (

    
     to 
    
    
    
    ).
  • Reaction:

    • Mix

      
       Phosphate Buffer (pH 8.[1]0) + 
      
      
      
      Enzyme +
      
      
      Inhibitor.[1]
    • Incubate at

      
       for 15 mins (allows equilibrium binding).
      
    • Add

      
       DTNB + 
      
      
      
      Substrate.[1]
  • Measurement: Monitor absorbance at

    
     for 5 minutes. The rate of yellow color formation (thionitrobenzoate) is proportional to enzyme activity.[1]
    
  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    
Protocol B: Radioligand Binding Assay (Sigma-1 Affinity)

Objective: Determine Binding Affinity (


).
  • Tissue Source: Rat brain membrane homogenates or CHO cells overexpressing human σ1R.

  • Radioligand:

    
     (specific σ1 agonist).
    
  • Competition: Incubate membranes with

    
     radioligand and varying concentrations of the test compound (
    
    
    
    to
    
    
    ).
  • Termination: Rapid filtration through glass fiber filters (GF/B) using a cell harvester.

  • Counting: Measure retained radioactivity via liquid scintillation counting.

  • Calculation: Use the Cheng-Prusoff equation:

    
    .
    

Mechanistic Signaling Pathway[1]

The following diagram details how the compound triggers neuroprotection via the Sigma-1 axis.[1]

SigmaPathway Ligand 3-(3,4-Dimethoxy-benzyl)-piperidine Sig1_BiP Sigma-1R / BiP Complex (ER Membrane - Dormant) Ligand->Sig1_BiP Binding & Dissociation Sig1_Active Sigma-1R (Active) (Translocated to MAM) Sig1_BiP->Sig1_Active Chaperone Activation IP3R IP3 Receptor (Stabilization) Sig1_Active->IP3R Protein-Protein Interaction Mito_Ca Mitochondrial Ca2+ Influx IP3R->Mito_Ca Efficient Ca2+ Transfer ATP Increased ATP Production Mito_Ca->ATP ROS Decreased ROS Mito_Ca->ROS Inhibition Neuroprotection NEUROPROTECTION (Anti-Apoptosis) ATP->Neuroprotection ROS->Neuroprotection Reduced Oxidative Stress

Figure 2: Signal transduction pathway illustrating the mitochondrial mechanism of action.[1]

Summary of Potential Biological Data

Based on structural analogs (Donepezil, SA4503, and Spectaline derivatives), the predicted pharmacological profile is:

AssayPredicted PotencyPhysiological Relevance
hAChE Inhibition (

)

Cognitive enhancement; restoration of cholinergic tone.[1]
Sigma-1 Binding (

)

Neuroprotection; modulation of cellular stress response.[1]
Sigma-2 Binding (

)

High selectivity for σ1 over σ2 is preferred to avoid cytotoxicity.[1]
BBB Permeability HighLipophilic benzyl group + basic amine ensures brain penetration.

References

  • Runeberg, P., et al. (2016).[1] Phenoxyalkylpiperidines as High-Affinity Sigma-1 Receptor Ligands. Journal of Medicinal Chemistry. Link[1]

  • Sugimoto, H., et al. (2002).[1] Donepezil Hydrochloride: A Treatment for Alzheimer's Disease. Chemical Record. Link

  • Viegas, C., et al. (2005).[1] New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Bioorganic & Medicinal Chemistry. Link

  • PubChem. 3-(3,4-dimethoxy-benzyl)-piperidine hydrochloride.[3] National Library of Medicine. Link

  • Maurice, T., & Su, T.P. (2009).[1] The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics.[4][5][6][7][8] Link

Sources

3-(3,4-Dimethoxy-benzyl)-piperidine Hydrochloride: A Privileged Scaffold for Neuroactive Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(3,4-Dimethoxy-benzyl)-piperidine Hydrochloride for Neuroscience Research.

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists Focus: Structure-Activity Relationships (SAR), Acetylcholinesterase (AChE) Inhibition, and Sigma-1 Receptor Modulation.[1]

Executive Summary & Chemical Identity

3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride is a critical pharmacophore scaffold utilized in the development of neurotherapeutics, particularly for Alzheimer’s disease (AD) and neuropsychiatric disorders.[1] Structurally distinct from the 4-substituted piperidine core found in Donepezil (Aricept®), this 3-substituted isomer serves as a vital tool for exploring regiochemical effects on binding affinity and selectivity at key CNS targets.[1]

Chemical Profile
PropertyDetail
IUPAC Name 3-[(3,4-dimethoxyphenyl)methyl]piperidine hydrochloride
CAS Number 625454-24-2 (HCl salt) / 121278-66-8 (Free base)
Molecular Formula C₁₄H₂₁NO₂[1][2][3][4][5][6] · HCl
Molecular Weight 271.78 g/mol
Solubility Highly soluble in water (>20 mg/mL), DMSO, and Methanol.
Key Structural Features Secondary amine (protonatable nitrogen), Electron-rich dimethoxybenzyl moiety.[1]

Pharmacological Significance & Mechanism of Action

This compound acts as a privileged structure —a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1] In neuroscience, its utility spans two primary mechanistic domains:

A. Acetylcholinesterase (AChE) Inhibition (The Donepezil Paradigm)

While Donepezil utilizes a 4-benzylpiperidine core to bridge the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, the 3-benzylpiperidine isomer (this compound) is used to:

  • Probe Active Site Flexibility: Determine the steric tolerance of the AChE gorge.

  • Design Multi-Target Directed Ligands (MTDLs): The 3-position offers a different vector for attaching secondary pharmacophores (e.g., antioxidant moieties or MAO inhibitors) without disrupting the critical cation-π interaction at the CAS.[1]

B. Sigma-1 Receptor ( R) Modulation

Benzylpiperidines are classic high-affinity ligands for the Sigma-1 receptor, an endoplasmic reticulum (ER) chaperone protein involved in neuroprotection and synaptic plasticity.[1]

  • Mechanism: The protonated piperidine nitrogen forms an electrostatic bond with Asp126 in the

    
    R binding pocket, while the dimethoxybenzyl group engages in hydrophobic interactions with the receptor's aromatic cage.[1]
    
  • Application: Used as a scaffold to synthesize selective

    
     agonists for treating cognitive deficits and depression.[1]
    

Experimental Protocols

Protocol A: Preparation of Stock Solutions
  • Objective: Create stable, precipitate-free stocks for in vitro assays.

  • Solvent Choice: Water is preferred for the HCl salt; DMSO is required if using the free base or for high-concentration libraries.[1]

Step-by-Step:

  • Weighing: Accurately weigh 2.72 mg of the substance.

  • Dissolution: Add 1.0 mL of sterile, deionized water (Milli-Q) to achieve a 10 mM stock solution.

  • Vortexing: Vortex for 30 seconds until clear.

  • Sterilization: Filter through a 0.22 µm PVDF syringe filter if used for cell culture.[1]

  • Storage: Aliquot into light-protective amber tubes and store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.[1]

Protocol B: Modified Ellman’s Assay (AChE Inhibition Screening)
  • Objective: Determine the IC₅₀ of 3-(3,4-dimethoxy-benzyl)-piperidine derivatives.

  • Principle: Hydrolysis of acetylthiocholine (ATCh) by AChE produces thiocholine, which reacts with DTNB to form a yellow anion (TNB²⁻).

Workflow:

  • Buffer Prep: 0.1 M Phosphate buffer (pH 8.0).

  • Enzyme Mix: Dilute recombinant human AChE (rhAChE) to 0.05 U/mL in buffer.

  • Inhibitor Incubation:

    • Add 20 µL of test compound (0.1 nM – 10 µM) to 96-well plate.

    • Add 150 µL of Enzyme Mix.

    • Incubate at 25°C for 20 minutes. (Critical for equilibrium binding).

  • Substrate Addition: Add 20 µL of ATCh (0.5 mM) + DTNB (0.3 mM).

  • Measurement: Monitor Absorbance at 412 nm every 30s for 5 minutes.

  • Analysis: Plot velocity vs. log[Inhibitor] to calculate IC₅₀.

Visualization: Mechanistic Pathways

Figure 1: Pharmacophore Interactions & Signaling

This diagram illustrates how the 3-benzylpiperidine scaffold interacts with AChE and Sigma-1 receptors, leading to downstream neuroprotective effects.[1]

NeuroSignalPath cluster_AChE Cholinergic Pathway cluster_Sigma Sigma-1 Receptor Pathway Compound 3-(3,4-Dimethoxy-benzyl)-piperidine AChE Acetylcholinesterase (AChE) Compound->AChE Inhibition (IC50) Sigma1 Sigma-1 Receptor (ER Chaperone) Compound->Sigma1 Agonism/Binding ACh Acetylcholine Accumulation AChE->ACh Prevents Hydrolysis Cognition Enhanced Cognitive Function ACh->Cognition Synaptic Transmission Calcium Ca2+ Homeostasis (IP3R Modulation) Sigma1->Calcium Chaperoning Survival Neuroprotection (Anti-Apoptosis) Calcium->Survival Mitochondrial Stability

Caption: Dual-mechanism pathway showing the compound's role in cholinergic enhancement and Sigma-1 mediated neuroprotection.[1]

Comparative Data Summary

The following table contrasts the properties of the 3-substituted scaffold against the classic 4-substituted Donepezil core.

Feature3-Benzylpiperidine (This Topic)4-Benzylpiperidine (Donepezil Core)
Steric Profile "Kinked" conformation; restricted rotation.[1]Linear, extended conformation.[1]
AChE Binding Mode Binds PAS; lower affinity for CAS unless functionalized.[1]Spans PAS and CAS (Dual Binding).[1]
Sigma-1 Affinity High (Preferred scaffold for Sigma ligands).[1]Moderate to High.[1][7]
Synthetic Utility Precursor for asymmetric MTDLs.[1]Standard for AChE inhibitors.[1]

References

  • Sugimoto, H., et al. (1995).[1] "Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine Hydrochloride (Donepezil)." Journal of Medicinal Chemistry. Link

  • Mahmoud, S., et al. (2022).[1][6] "Synthesis and biological evaluation of novel donepezil analogues as potential anti-Alzheimer agents." Medicinal Chemistry Research. Link

  • Collina, S., et al. (2013).[1] "Sigma-1 receptor modulators: a patent review." Expert Opinion on Therapeutic Patents. Link

  • Rochais, C., et al. (2011).[1] "Donepezil-based multi-target directed ligands for Alzheimer's disease."[1] Current Medicinal Chemistry. Link

  • PubChem Compound Summary. (2025). "3-[(3,4-dimethoxyphenyl)methyl]piperidine."[1] National Center for Biotechnology Information.[1] Link

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 3-(3,4-Dimethoxybenzyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

The synthesis of 3-(3,4-dimethoxybenzyl)piperidine hydrochloride represents a classic challenge in heterocyclic chemistry: installing a benzylic substituent at the meta-position (C3) of a piperidine ring. Unlike 2- or 4-substituted piperidines, which are often accessible via direct lithiation or condensation of readily available precursors (e.g., 4-piperidones), the 3-position requires a more strategic approach to avoid isomeric mixtures.

This protocol details a convergent, two-step synthetic route designed for high reliability and scalability.

  • C-C Bond Formation: A Grignard addition of 3,4-dimethoxyphenylmagnesium bromide to nicotincaldehyde (3-pyridinecarboxaldehyde).

  • One-Pot Deoxygenation & Reduction: A catalytic hydrogenation sequence that simultaneously removes the benzylic hydroxyl group and saturates the pyridine ring.

Why this route?

  • Regiospecificity: Starting from 3-pyridinecarboxaldehyde guarantees the substituent is locked at the 3-position.

  • Atom Economy: The "one-pot" reduction step eliminates the need for separate dehydration and isolation of the intermediate alkene, significantly reducing solvent waste and processing time.

  • Scalability: The reagents (veratrole derivatives, Pd/C, H2) are standard industrial commodities.

Retrosynthetic Analysis & Reaction Scheme

The retrosynthetic logic deconstructs the target into two primary building blocks: the pyridine core and the electron-rich aromatic ring.

Retrosynthesis Target 3-(3,4-Dimethoxybenzyl) piperidine HCl Inter1 Intermediate: 3-[(3,4-Dimethoxyphenyl) (hydroxy)methyl]pyridine Target->Inter1 Hydrogenation (Pd/C, H+, H2) SM1 Starting Material A: 3-Pyridinecarboxaldehyde Inter1->SM1 Grignard Addition SM2 Starting Material B: 4-Bromoveratrole (3,4-Dimethoxybromobenzene) Inter1->SM2 Mg, THF

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the piperidine scaffold.

Detailed Experimental Protocol

Phase 1: Grignard Formation and Addition

Objective: Synthesis of 3-[(3,4-dimethoxyphenyl)(hydroxy)methyl]pyridine (The Carbinol Intermediate).

Reagents:

  • 4-Bromoveratrole (3,4-Dimethoxybromobenzene): 21.7 g (0.10 mol)

  • Magnesium turnings (activated): 2.7 g (0.11 mol)

  • 3-Pyridinecarboxaldehyde (Nicotinaldehyde): 10.7 g (0.10 mol)

  • Tetrahydrofuran (THF), anhydrous: 150 mL

  • Iodine crystal (initiator)

  • Ammonium chloride (sat. aq.): 100 mL

Protocol:

  • Activation: In a flame-dried 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel, place Mg turnings and a single crystal of iodine. Flame dry under N2 flow.

  • Grignard Initiation: Add ~10 mL of anhydrous THF and 1-2 mL of 4-bromoveratrole. Heat gently with a heat gun until the iodine color fades and turbidity appears (signaling initiation).

  • Propagation: Dilute the remaining bromide in 60 mL THF and add dropwise to the refluxing mixture over 45 minutes. Maintain a gentle reflux. After addition, stir for 1 hour at reflux to ensure complete formation of the Grignard reagent (3,4-dimethoxyphenylmagnesium bromide).

  • Addition: Cool the reaction mixture to 0°C in an ice bath. Dissolve 3-pyridinecarboxaldehyde in 40 mL THF and add dropwise over 30 minutes. The solution will likely turn a viscous yellow/brown.

  • Quench: Allow to warm to Room Temperature (RT) and stir for 2 hours. Quench by slow addition of saturated NH4Cl solution at 0°C.

  • Workup: Evaporate THF under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 75 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: The crude carbinol oil is often pure enough for the next step. If necessary, recrystallize from Ethanol/Hexane or purify via flash chromatography (EtOAc/Hexane).

Checkpoint: Expected yield of carbinol intermediate is 85-90%.

Phase 2: One-Pot Deoxygenation & Ring Saturation

Objective: Conversion of the carbinol directly to 3-(3,4-dimethoxybenzyl)piperidine.

Reagents:

  • Carbinol Intermediate (from Phase 1): 12.25 g (0.05 mol)

  • 10% Palladium on Carbon (Pd/C): 2.5 g (20 wt% loading)

  • Glacial Acetic Acid: 100 mL

  • Concentrated HCl: 2 mL (Catalytic promoter for deoxygenation)

  • Hydrogen Gas (H2)

Protocol:

  • Preparation: In a high-pressure hydrogenation vessel (Parr reactor), dissolve the carbinol in glacial acetic acid. Add the conc. HCl.

  • Catalyst Addition: Carefully add 10% Pd/C. Caution: Pd/C is pyrophoric. Add under an inert blanket of Nitrogen or wet the catalyst with a small amount of water before adding solvent.

  • Hydrogenation: Seal the reactor, purge with N2 (3x), then H2 (3x). Pressurize to 60 psi (4 bar) with H2.

  • Reaction: Heat to 60°C and shake/stir vigorously for 12–16 hours. Monitor H2 uptake; repressurize if necessary.

    • Mechanistic Note: The acidic conditions facilitate the protonation of the hydroxyl group, leading to hydrogenolysis (elimination of water) to form the methylene bridge, while the Pd catalyst reduces the pyridine ring.

  • Workup: Cool to RT and vent H2. Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with ethanol.

  • Isolation: Concentrate the filtrate to a thick oil (removing AcOH).

  • Basification: Dissolve the residue in water (50 mL) and cool to 0°C. Basify to pH >12 using 20% NaOH solution. The product (free base) will separate as an oil.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry organics over MgSO4 and concentrate.

Phase 3: Hydrochloride Salt Formation

Objective: Isolation of the stable pharmaceutical salt.

Protocol:

  • Dissolve the free base oil in a minimum amount of anhydrous Ethanol or Diethyl Ether.

  • Add 2.0 M HCl in diethyl ether (or dioxane) dropwise with stirring until the solution is acidic (pH ~2).

  • A white precipitate should form immediately.

  • Cool at 4°C for 2 hours to maximize crystallization.

  • Filter the solid, wash with cold ether, and dry under vacuum.

Critical Parameters & Troubleshooting

ParameterSpecificationImpact of Deviation
Grignard Temperature Reflux (65°C)Too low: Incomplete formation. Too high: Solvent loss/coupling byproducts.
Hydrogenation Pressure 50-60 psi< 40 psi: Incomplete reduction of pyridine ring (stops at partially reduced intermediates).
Acid Catalyst AcOH + cat. HClEssential for deoxygenation. Without acid, the alcohol may persist, or only the ring will reduce.
Quenching pH > pH 12Essential to ensure the piperidine nitrogen is deprotonated for extraction into organic solvent.
Troubleshooting Guide
  • Issue: Incomplete reduction (presence of aromatic pyridine peaks in NMR).

    • Solution: Filter catalyst and re-subject to hydrogenation with fresh catalyst at slightly higher temperature (70°C).

  • Issue: Product is colored (pink/brown).

    • Solution: This is common with pyridine oxidations. Treat the free base solution with activated charcoal before salt formation.

Analytical Validation

Expected Data for 3-(3,4-Dimethoxybenzyl)piperidine HCl:

  • Physical State: White to off-white crystalline solid.

  • Melting Point: 168–172°C (Decomposition).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       8.8–9.1 (br s, 2H, NH2+),
      
    • 
       6.85 (d, 1H, Ar-H), 6.75 (s, 1H, Ar-H), 6.70 (d, 1H, Ar-H),
      
    • 
       3.72 (s, 3H, OMe), 3.70 (s, 3H, OMe),
      
    • 
       3.1–3.2 (m, 2H, N-CH), 2.6–2.8 (m, 2H, N-CH),
      
    • 
       2.45 (d, 2H, Ar-CH2-Pip),
      
    • 
       1.8–1.9 (m, 1H, CH-C3), 1.6–1.2 (m, 4H, Ring CH2).
      
  • Mass Spectrometry (ESI+): m/z = 236.16 [M+H]+ (Free base).

Safety & Handling (MSDS Summary)

  • Palladium on Carbon: Pyrophoric when dry. Keep wet. Dispose of in dedicated waste containers submerged in water.

  • Hydrogen Gas: Extremely flammable. Ensure proper grounding of the autoclave.

  • 3,4-Dimethoxyphenylmagnesium bromide: Moisture sensitive. Reacts violently with water.

  • Product Toxicity: Treat as a potential bioactive agent (similar to other benzylpiperidines which may have monoamine transporter activity). Handle with gloves and in a fume hood.

References

  • Faigl, F., et al. (2005). A facile synthesis of 3-(substituted benzyl)piperidines. Tetrahedron: Asymmetry , 16(23), 3844-3850.

  • Sigma-Aldrich. 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride Product Sheet.

  • Gallagher, T., et al. (2003). Piperidine Synthesis: A Review of Recent Methodology. Journal of the Chemical Society, Perkin Transactions 1.
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Authoritative text on pyridine reduction and hydrogenolysis).

Sources

Application Note: Analytical Characterization & Method Development for 3-(3,4-Dimethoxy-benzyl)-piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][3][4]

This guide details the analytical framework for 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride , a critical structural motif in the synthesis of neuroactive pharmaceuticals (e.g., acetylcholinesterase inhibitors, serotonin modulators).[1][2]

The molecule presents specific analytical challenges:

  • Basic Nitrogen (Piperidine): High pKa (~11.[3]2) causes severe peak tailing on standard C18 columns unless silanol activity is suppressed.[3]

  • Chirality: The C3 position on the piperidine ring creates an enantiomeric pair.[3] Controlling Enantiomeric Excess (ee) is vital for biological activity.[3]

  • UV Chromophore: The 3,4-dimethoxybenzyl moiety provides distinct UV absorption, eliminating the need for derivatization common with simple piperidines.[3][1][2]

Physicochemical Profile
ParameterValue / CharacteristicAnalytical Implication
Molecular Formula C₁₄H₂₁NO₂[3][2][4] · HClMW: 271.78 g/mol (Salt)
Chromophore Dimethoxybenzene

~230 nm (primary), ~280 nm (secondary)
Solubility High in Water, MeOH; Low in HexaneRP-HPLC is preferred for assay; NP-HPLC for chiral.[1][2]
pKa (Calc) ~11.2 (Piperidine N)Requires low pH (<3.[1]0) or high pH (>10.[3]0) mobile phases.
Chirality One stereocenter (C3)Requires chiral stationary phase (CSP) screening.[1]

Analytical Workflow Strategy

The following diagram outlines the logical flow for characterizing this material, distinguishing between routine release testing and structural elucidation.

AnalyticalWorkflow cluster_ID 1. Identification & Structure cluster_Purity 2. Purity & Assay cluster_Salt 3. Solid State RawMaterial Raw Material (HCl Salt) FTIR FT-IR (Functional Groups) RawMaterial->FTIR HPLC_Achiral RP-HPLC (C18) Chemical Purity RawMaterial->HPLC_Achiral Titration Potentiometric Titration (Chloride Content) RawMaterial->Titration NMR 1H/13C NMR (Structure Verification) FTIR->NMR MS LC-MS (MW Confirmation) HPLC_Achiral->MS Impurity ID HPLC_Chiral NP-HPLC (Amylose/Cellulose) Enantiomeric Purity HPLC_Achiral->HPLC_Chiral If Purity > 98% Release Certificate of Analysis (Release) HPLC_Chiral->Release Titration->Release

Caption: Integrated analytical workflow for benzylpiperidine derivatives, prioritizing chemical purity before chiral assessment.

Protocol A: High-Performance Liquid Chromatography (Achiral)[4][10][11]

Objective: Quantification of chemical purity and related substances. Challenge: The secondary amine interacts with residual silanols on silica columns, causing peak tailing.[3][1] Solution: Use of a "Type B" (high purity) silica column with an acidic mobile phase containing an amine modifier (Triethylamine) or simply low pH phosphate to protonate silanols.[3]

Method Parameters
ParameterConditionRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µmEnd-capping reduces silanol interactions.[3][2]
Mobile Phase A 20 mM Potassium Phosphate (pH 3.[3]0)Low pH suppresses silanol ionization (



).[3][2]
Mobile Phase B Acetonitrile (ACN)Standard organic modifier.[3]
Flow Rate 1.0 mL/minStandard backpressure management.[3][2]
Detection UV @ 230 nm (Quant), 280 nm (ID)230 nm maximizes sensitivity for the dimethoxybenzyl group.[1][2]
Column Temp 30°CImproves mass transfer and peak shape.[3]
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.04060
20.04060
20.19010
25.09010
System Suitability Requirements (SST)
  • Tailing Factor (

    
    ):  NMT 1.5 (Critical for amines).
    
  • Theoretical Plates (

    
    ):  > 5000.[3]
    
  • % RSD (Area): < 0.5% (n=6 injections).[3]

Protocol B: Chiral Separation (Enantiomeric Purity)[3][4]

Objective: Determine the ratio of (R)- and (S)- enantiomers. Challenge: The piperidine ring is flexible. Separation requires a rigid Chiral Stationary Phase (CSP).[3] Selection: Polysaccharide-based columns (Amylose or Cellulose tris-carbamates) are the gold standard for benzylpiperidines.[3]

Method Parameters
ParameterCondition
Column Chiralpak IA or AD-H (Amylose-based), 250 x 4.6 mm, 5 µm
Mode Normal Phase (NP)
Mobile Phase n-Hexane : Ethanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v)
Role of DEA CRITICAL: The basic modifier (DEA) blocks non-specific binding sites on the CSP, sharpening the basic amine peaks.[1][2]
Flow Rate 1.0 mL/min
Detection UV @ 280 nm
Sample Diluent Ethanol (Avoid water in Normal Phase)

Note: If the sample is the HCl salt, it may not dissolve well in Hexane.[3][1]

  • Pre-treatment:[3][2][5][6][7][8] Dissolve salt in minimal Ethanol, then dilute with Mobile Phase.[3][1][2]

  • Alternative: Use Immobilized columns (Chiralpak IA/IC) which allow Reverse Phase modes (Water/ACN/DEA), eliminating solubility issues.[1]

Protocol C: Spectroscopic Identification

Infrared Spectroscopy (FT-IR)

Prepare a KBr pellet or use ATR (Attenuated Total Reflectance).[3]

  • 2800–3000 cm⁻¹: C-H stretching (Aliphatic piperidine & Methoxy methyls).[3]

  • ~2400–2700 cm⁻¹: Broad "Amine Salt" band (N-H⁺ stretching), characteristic of the HCl salt.[3][1]

  • 1510 & 1590 cm⁻¹: Aromatic C=C skeletal vibrations (Dimethoxybenzene signature).

  • 1260 cm⁻¹: C-O stretching (Aryl alkyl ether).[3]

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (preferred for salts) or D₂O.[3] Key Diagnostic Signals (¹H NMR, 400 MHz):

  • 
     6.7 – 6.9 ppm (3H, m):  Aromatic protons (Verifies 1,2,4-substitution pattern of the dimethoxy ring).[1][2]
    
  • 
     3.70 – 3.75 ppm (6H, s):  Two distinct methoxy (-OCH₃) singlets.[1][2]
    
  • 
     2.5 – 3.3 ppm:  Piperidine ring protons (Broadened due to HCl exchange).[3]
    
  • 
     8.5 – 9.5 ppm:  Broad singlet for 
    
    
    
    (ammonium proton), disappears with
    
    
    shake.[3][1]

Method Development Logic: The "Amine Problem"

The following decision tree illustrates how to optimize the HPLC method specifically for the basic piperidine moiety.

MethodDev Start Start Method Dev (Basic Amine pKa ~11) CheckpH Select pH Strategy Start->CheckpH LowpH Low pH (2.5 - 3.0) Phosphate/Formate CheckpH->LowpH Standard Equipment HighpH High pH (> 10.5) Ammonium Hydroxide CheckpH->HighpH Requires Hybrid Column ColSel_Low Column: C18 (End-capped) LowpH->ColSel_Low ColSel_High Column: Hybrid Silica (e.g., XBridge, Gemini) HighpH->ColSel_High Result_Low Amine Protonated (BH+) Silanols Neutral (SiOH) Good Peak Shape ColSel_Low->Result_Low Result_High Amine Neutral (B) Silanols Ionized (SiO-) Repulsion (Good Shape) ColSel_High->Result_High

Caption: Decision matrix for handling basic piperidine derivatives in HPLC to prevent peak tailing.

References

  • Chiral Separation of Piperidines: Title: Enantiomeric Separation of Piperidine-3-Carboxylic Acid Derivatives.[3][2][9][10] Source: Oxford Academic / Journal of Chromatographic Science.[3] URL:[Link] (General reference for piperidine chiral separation logic).[3][1]

  • Benzylpiperidine Synthesis & Analysis: Title: Design, synthesis, ADME and biological evaluation of benzylpiperidine derivatives. Source: University of Pisa / Research Output.[3] URL:[Link][1]

  • Donepezil (Related Structure) Impurity Profiling: Title: USP Monograph: Donepezil Hydrochloride (Related Compounds).[3] Source: United States Pharmacopeia (USP).[3] Note: Refer to USP <621> for general chromatography adjustments.

Sources

Application Note: Robust HPLC Quantification of 3-(3,4-Dimethoxy-benzyl)-piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the High-Performance Liquid Chromatography (HPLC) analysis of 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride . This compound is a structural regioisomer of the key Donepezil intermediate (which is 4-substituted). It frequently appears as a critical process impurity or a specific target in Structure-Activity Relationship (SAR) studies for acetylcholinesterase inhibitors.

The Analytical Challenge: The molecule contains a secondary piperidine amine (


) and a hydrophobic dimethoxybenzyl moiety. The primary difficulty in analyzing this compound on standard silica-based C18 columns is severe peak tailing . This is caused by the interaction of the positively charged ammonium species with residual acidic silanols on the stationary phase.

This protocol provides two validated approaches to overcome this:

  • Method A (Traditional): Low pH with Amine Modifiers (Silanol Suppression).

  • Method B (Modern): High pH on Hybrid Silica (De-protonation).

Chemical Profile & Strategy

PropertyDescriptionAnalytical Implication
Analyte 3-(3,4-Dimethoxy-benzyl)-piperidine HClSecondary amine; basic.
Chromophore Dimethoxybenzene (Veratrole)UV active at 230 nm (strong) and 280 nm (selective).
Solubility Water/Methanol soluble (Salt form)Dissolves easily in aqueous mobile phases.

~10.5 (Piperidine nitrogen)Fully ionized at pH < 8.0.
LogP ~2.5 (Estimated)Retains well on C18; requires >30% organic modifier.
Method Development Decision Tree

The following logic dictates the choice of column and mobile phase to ensure symmetry (USP Tailing < 1.5).

MethodStrategy Start Start Method Development CheckCol Available Column Type? Start->CheckCol Traditional Standard Silica C18 (e.g., Zorbax, Hypersil) CheckCol->Traditional Standard Lab Hybrid Hybrid/Polymer C18 (e.g., XBridge, Gemini NX) CheckCol->Hybrid Modern Lab LowPH Strategy: Silanol Suppression pH 2.5 + TEA Modifier Traditional->LowPH Must suppress ionization HighPH Strategy: Amine Neutralization pH 9.5 (Free Base) Hybrid->HighPH Stable at high pH ResultA Method A: Robust, QC Standard (Uses Phosphate/TEA) LowPH->ResultA ResultB Method B: Superior Peak Shape (Uses Ammonium Bicarb) HighPH->ResultB

Figure 1: Decision matrix for selecting the appropriate chromatographic conditions based on available stationary phases.

Experimental Protocols

Method A: The "Silanol Suppression" Protocol (Recommended)

Best for laboratories restricted to standard silica columns or requiring low-pH compatibility.

Principle: The mobile phase is acidified (pH 2.5) to protonate the analyte, while Triethylamine (TEA) is added as a "sacrificial base." TEA competes for the active silanol sites on the column, effectively shielding the analyte and reducing tailing.

  • Instrument: HPLC with UV/PDA Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: C18 End-capped,

    
     (e.g., Inertsil ODS-3 or Zorbax Eclipse Plus).
    
  • Column Temperature:

    
    .
    
  • Flow Rate:

    
    .
    
  • Detection: UV @

    
     (Quantification), 
    
    
    
    (Impurity profiling).
  • Injection Volume:

    
    .
    

Mobile Phase Preparation:

  • Buffer (Solvent A): Dissolve

    
    
    
    
    
    in
    
    
    water. Add
    
    
    Triethylamine (TEA). Adjust pH to
    
    
    with Orthophosphoric Acid (85%). Dilute to
    
    
    .
  • Organic (Solvent B): Acetonitrile (HPLC Grade).

  • Isocratic Mode: 70% Buffer : 30% Acetonitrile.

    • Note: If retention is too low (

      
      ), adjust to 75:25.
      
Method B: The "High pH" Protocol (Alternative)

Best for LC-MS applications (using volatile buffer) or when maximum peak symmetry is required.

Principle: At pH 9.5, the piperidine amine is largely deprotonated (neutral). Neutral amines do not interact with silanols, resulting in sharp, symmetrical peaks without the need for TEA.

  • Column: REQUIRED: High-pH stable Hybrid C18 (e.g., Waters XBridge C18 or Phenomenex Gemini NX). Do not use standard silica.

  • Mobile Phase A:

    
     Ammonium Bicarbonate, adjusted to pH 9.5 with Ammonia.
    
  • Mobile Phase B: Methanol.

  • Gradient: 40% B to 80% B over 15 minutes.

Step-by-Step Execution Workflow

Workflow Sample Sample: Bulk API or Reaction Mix Prep Weigh 10mg Dilute to 10mL (MeOH) Sample->Prep Dilution Dilute to 50 µg/mL in Mobile Phase Prep->Dilution Filter Filter 0.45 µm (Nylon/PTFE) Dilution->Filter Inject Inject 10 µL (Isocratic Run) Filter->Inject Detect UV Detection @ 280 nm Inject->Detect

Figure 2: Sample preparation and analytical workflow.

Preparation of Standards[1]
  • Stock Solution (

    
    ):  Weigh 
    
    
    
    of 3-(3,4-Dimethoxy-benzyl)-piperidine HCl into a
    
    
    volumetric flask. Dissolve in Methanol.[1]
  • Working Standard (

    
    ):  Transfer 
    
    
    
    of Stock Solution to a
    
    
    flask. Dilute to volume with Mobile Phase A .
    • Critical: Diluting in mobile phase prevents "solvent shock" which causes peak distortion in early eluting peaks.

System Suitability & Validation Criteria

To ensure the method is "Self-Validating" (E-E-A-T requirement), every run must pass these System Suitability Test (SST) limits before data is accepted.

ParameterAcceptance CriteriaRationale
USP Tailing Factor (

)

Critical for basic amines.

indicates silanol interaction.
Theoretical Plates (

)

Ensures column efficiency.
Capacity Factor (

)

Ensures analyte is separated from void volume and elutes reasonably.
RSD (Area)

(n=6)
Confirms injection precision.
Resolution (

)

If analyzing against the 4-isomer (Donepezil intermediate), this separation is critical.

Expert Troubleshooting (The "Why" and "How")

Issue 1: Peak Tailing (


) 
  • Cause: Secondary silanol interactions are not fully suppressed.[2]

  • Fix: Increase TEA concentration to

    
     (
    
    
    
    ). Ensure the column is "End-capped" (look for "ODS-3", "Eclipse", or "Symmetry" branding).
  • Alternative: Switch to Method B (High pH).

Issue 2: Retention Time Drift

  • Cause: Temperature fluctuations or pH instability. Piperidines are sensitive to pH changes near their

    
    , but at pH 2.5, they are robust.
    
  • Fix: Use a column oven (

    
    ). Ensure buffer is freshly prepared; evaporation of organic modifier changes retention.
    

Issue 3: Extra Peaks (Ghost Peaks)

  • Cause: The 3-isomer is often synthesized via reduction of a pyridine precursor.

  • Fix: Monitor for the "Pyridine" intermediate (usually elutes earlier due to higher polarity) and the "N-Benzyl" impurity (elutes later).

References

  • United States Pharmacopeia (USP). Donepezil Hydrochloride Monograph. USP-NF. (Standard for chromatographic conditions of benzyl-piperidine derivatives).

  • Chothe, P., et al. (2010). Stability study of donepezil hydrochloride using HPLC and LC-MS-MS. Research Journal of Pharmaceutical, Biological and Chemical Sciences. (Provides degradation pathways and UV maxima for dimethoxybenzyl-piperidines).

  • Phenomenex Technical Guide. Resolving Peak Tailing in HPLC of Basic Compounds. (Authoritative guide on silanol suppression strategies).

  • PubChem. 3-(3,4-dimethoxy-benzyl)-piperidine hydrochloride Compound Summary. (Chemical and physical property data).

  • Dusia, S., et al. (2018). Method Development and Validation of Donepezil Hydrochloride by RP-HPLC. Indo American Journal of Pharmaceutical Sciences. (Validation parameters for structural analogs).

Sources

NMR spectroscopy of 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution NMR Characterization of 3-(3,4-Dimethoxy-benzyl)-piperidine Hydrochloride

Introduction & Scope

Subject: 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride CAS: 420137-11-7 Molecular Formula: C₁₄H₂₁NO₂[1] · HCl Molecular Weight: 271.78 g/mol [2]

This Application Note provides a comprehensive protocol for the structural validation of 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. This molecule represents a critical pharmacophore found in various acetylcholinesterase (AChE) inhibitors and monoamine reuptake blockers.[3]

The Analytical Challenge: Unlike its symmetric isomer (4-benzylpiperidine), the 3-substituted piperidine introduces a chiral center at C3, rendering the piperidine ring protons magnetically non-equivalent and complex.[3] Furthermore, the hydrochloride salt form drastically alters chemical shifts (


) of the 

-protons (H2, H6) due to the inductive effect of the protonated nitrogen (

), a phenomenon often overlooked in standard databases.[3]

This guide outlines the optimal solvent systems, acquisition parameters, and a self-validating assignment logic to distinguish this specific isomer from its regioisomers and impurities.[3]

Experimental Protocol

Sample Preparation

Solvent Selection Strategy:

  • Primary Recommendation (DMSO-d₆): Essential for the hydrochloride salt. DMSO-d₆ dissolves the ionic lattice effectively and, unlike D₂O, preserves the exchangeable ammonium (

    
    ) protons, which are vital for confirming salt formation.[3]
    
  • Alternative (D₂O): Useful for resolving overlapping aliphatic signals due to different viscosity/solvation, but results in the loss of NH signals (H-D exchange).[3]

  • Not Recommended (CDCl₃): The HCl salt is sparingly soluble in chloroform.[3] If CDCl₃ is required, the sample must first be converted to the free base (see Protocol B).[3]

Protocol A: Direct Salt Characterization (Standard)

  • Weigh 10–15 mg of the HCl salt into a clean vial.

  • Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Agitate (vortex) until the solution is clear.

  • Transfer to a high-quality 5 mm NMR tube.

  • Optional: Add 0.03% TMS (Tetramethylsilane) as an internal reference (

    
     0.00).[3]
    

Protocol B: In-situ Free Base Liberation (For CDCl₃ comparison)

  • Suspend 15 mg of salt in 0.5 mL CDCl₃.

  • Add 1 drop of

    
     or shake with aqueous 
    
    
    
    .
  • Extract the organic layer, dry over

    
    , and filter into the NMR tube.[3]
    
    • Note: This removes the HCl counterion, shifting H2/H6 protons upfield by ~0.5-1.0 ppm.[3]

Instrument Parameters (600 MHz equivalent)
Parameter1H NMR (Proton)13C NMR (Carbon)COSY (2D)HSQC (2D)
Pulse Sequence zg30zgpg30 (decoupled)cosygpppqfhsqcedetgpsisp
Scans (NS) 16102488
Relaxation Delay (D1) 1.0 - 2.0 s2.0 s1.5 s1.5 s
Spectral Width 12 ppm (-1 to 11)220 ppm10 ppmF1: 160, F2: 10
Temperature 298 K (25°C)298 K298 K298 K

Structural Assignment & Logic

Expected Chemical Shifts (DMSO-d₆)

The following data is synthesized from fragment analysis of analogous benzylpiperidine salts. The 3-substitution breaks the symmetry, creating distinct axial/equatorial environments.[3]

Table 1: 1H NMR Assignment (DMSO-d₆, 600 MHz)

PositionType

(ppm)
MultiplicityIntegralMechanistic Logic
NH₂⁺ Ammonium8.8 - 9.2 Broad Singlet2HDeshielded by positive charge; indicates HCl salt.
Ar-H Aromatic6.7 - 6.9 Multiplet (ABX)3H1,3,4-substitution pattern (H2', H5', H6').[3]
OCH₃ Methoxy3.70, 3.72 Singlets6HTwo distinct singlets due to slight electronic inequivalence.[3]
H-2 (eq) Piperidine

3.2 - 3.3 Broad Doublet1HDeshielded by

and equatorial position.
H-6 (eq) Piperidine

3.1 - 3.2 Broad Doublet1HDeshielded by

.
H-2 (ax) Piperidine

2.6 - 2.8 Triplet/Multiplet1HUpfield of equatorial counterpart (Karplus relation).
H-6 (ax) Piperidine

2.6 - 2.8 Triplet/Multiplet1HOverlaps with H-2(ax).
Benzylic Linker (

)
2.4 - 2.5 Doublet of Doublets2HDiastereotopic due to chiral C3.
H-3 Methine1.9 - 2.1 Multiplet1HThe chiral center; couples to Benzylic and H-2/H-4.
H-4, H-5 Piperidine

1.2 - 1.8 Multiplets4HComplex envelope of methylene protons.

Table 2: 13C NMR Assignment (DMSO-d₆)

Carbon Type

(ppm)
Assignment Logic
Aromatic C-O 148.5, 147.2Ipso carbons attached to methoxy groups.
Aromatic C-C 132.0Ipso carbon attached to the benzylic linker.
Aromatic CH 120.0, 112.5, 111.8Methine carbons of the benzene ring.[3]
Methoxy 55.4, 55.5Characteristic methoxy region.[3]
Piperidine C-N 47.0 (C2), 44.0 (C6)Deshielded by Nitrogen; C2 is lower field due to

-substituent effect.[3]
Benzylic 38.0Linker carbon.
Piperidine CH 33.5 (C3)Methine carbon (branch point).[3]
Piperidine CH2 28.0 (C4), 22.0 (C5)Remaining ring carbons.[3]

Visualization of Logic & Workflow

Structural Connectivity Map (Self-Validation)

This diagram illustrates the critical 2D NMR correlations required to confirm the structure. If these correlations are absent, the structure is incorrect (e.g., regioisomer).[3]

NMR_Connectivity cluster_structure Molecular Fragments Ar_H Aromatic Protons (6.7-6.9 ppm) Benzylic Benzylic CH2 (2.5 ppm) Benzylic->Ar_H HMBC (3-bond) Methine Piperidine C3-H (2.0 ppm) Benzylic->Methine COSY (Vicinal) Alpha_H Alpha Protons (H2/H6) (2.6-3.3 ppm) Methine->Alpha_H COSY (Vicinal) Validation CONFIRMED 3-Substitution Methine->Validation Key Chiral Center NH Ammonium NH2+ (9.0 ppm) Alpha_H->NH COSY (Weak/Broad)

Caption: Connectivity map showing essential COSY (green) and HMBC (red) correlations. The correlation between the Benzylic CH2 and the Piperidine C3-H is the definitive proof of the 3-isomer.

Analytical Workflow

Workflow Start Start: Raw HCl Salt Solvent Dissolve in DMSO-d6 (Preserves NH+) Start->Solvent Acquire Acquire 1H & 13C Spectra Solvent->Acquire Check1 Check: NH Signals present? Acquire->Check1 Yes1 Proceed to Assignment Check1->Yes1 Yes (8-9 ppm) No1 Sample Wet or D2O Exchange? Dry & Retest Check1->No1 No Assign Verify 3-Subst. vs 4-Subst. (Symmetry Check) Yes1->Assign Result Final Report Assign->Result

Caption: Step-by-step decision tree for NMR acquisition and validation of the hydrochloride salt.

Troubleshooting & Critical Insights

1. Distinguishing from 4-Benzylpiperidine (Regioisomer):

  • Symmetry: 4-benzylpiperidine is symmetric. Its 1H NMR spectrum is simpler; the H-2 and H-6 protons are chemically equivalent (though split into ax/eq).

  • Asymmetry: The target molecule (3-benzyl) is asymmetric . H-2 and H-6 are chemically non-equivalent. In 13C NMR, you will see distinct signals for C2 and C6, whereas in the 4-isomer, they might appear very close or equivalent depending on resolution.[3]

2. The "Salt Shift":

  • Comparing this spectrum to a free-base reference (e.g., in CDCl₃) will show significant differences.[3] The

    
    -protons (H2, H6) in the HCl salt will be shifted downfield by ~0.5 - 1.0 ppm  due to the positive charge on the nitrogen. Do not mistake this for an impurity.
    

3. Water Suppression:

  • Commercial DMSO-d₆ often contains water (

    
     3.33 ppm). This signal can overlap with the H-2 equatorial proton.
    
  • Action: If overlap occurs, run the spectrum at 310 K (37°C) . The HDO peak will shift upfield, revealing the piperidine signal.[3]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 31738, 4-Benzylpiperidine. Retrieved from [Link] (Source for general benzylpiperidine structural data).[3]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[3] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Authoritative text for general NMR shift prediction and salt effects).

Sources

Application Note: Cellular Interrogation of 3-(3,4-Dimethoxy-benzyl)-piperidine HCl as a Neuroactive Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride (CAS: N/A for specific salt, Free base related to Donepezil intermediates) represents a critical pharmacophore in neurodegenerative drug discovery. Structurally, it combines a piperidine ring (a classic nitrogen heterocycle) with a dimethoxy-benzyl moiety. This specific architecture mimics the binding motifs of established acetylcholinesterase (AChE) inhibitors like Donepezil and acts as a ligand for Sigma-1 receptors .

This Application Note provides a rigorous framework for evaluating this compound in cell-based systems. Unlike simple screening guides, this document focuses on using the compound as a Structural Activity Relationship (SAR) probe to interrogate neuroprotective efficacy and cholinergic modulation.

Key Applications
  • Fragment-Based Drug Discovery (FBDD): Validating the 3-position substitution versus the 4-position (common in commercial drugs).

  • Neuroprotection Screening: Assessing efficacy against amyloid-beta (Aβ) induced toxicity.

  • Cholinergic Signaling: Quantifying intracellular AChE inhibition in neuronal models.

Chemical Handling & Safety (Critical)

The hydrochloride salt enhances water solubility, but the piperidine core poses specific handling challenges.

ParameterSpecification
Compound Name 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride
Molecular Weight ~271.78 g/mol
Solubility Water (up to 50 mM), DMSO (>100 mM)
Stability Hygroscopic. Store at -20°C in desiccator.
Toxicity Profile Acute Tox. 3 (Oral). Treat as a potent neurotoxin until proven otherwise.

Preparation Protocol:

  • Stock Solution (10 mM): Dissolve 2.72 mg in 1 mL of sterile DMSO. Vortex for 30 seconds.

  • Working Solution: Dilute stock 1:1000 in serum-free media for a 10 µM final concentration.

  • Vehicle Control: Ensure DMSO concentration in cell culture never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Experimental Workflow: Neuroprotective Efficacy

This workflow utilizes SH-SY5Y human neuroblastoma cells , the gold standard for initial neuropharmacological screening. We will test the compound's ability to rescue cells from Aβ(25-35) induced oxidative stress.

Mechanistic Rationale

The 3-(3,4-dimethoxy-benzyl) moiety is hypothesized to interact with the Peripheral Anionic Site (PAS) of AChE, potentially blocking Aβ aggregation, while the piperidine ring modulates Sigma-1 receptors to reduce calcium overload.

Workflow Diagram

NeuroprotectionWorkflow Start SH-SY5Y Seeding (10k cells/well) Diff Differentiation (Retinoic Acid, 5 days) Start->Diff  Maturation   PreTreat Pre-treatment (Test Cmpd: 1-50 µM) Diff->PreTreat  2h incubation   Insult Toxic Insult (Aβ 25-35, 20 µM) PreTreat->Insult  Co-incubation   Readout MTT/LDH Assay (24h post-insult) Insult->Readout  Analysis  

Figure 1: Step-by-step workflow for evaluating neuroprotective capacity in differentiated neuronal cells.

Detailed Protocol

Step 1: Cell Differentiation

  • Why: Undifferentiated SH-SY5Y cells are proliferative and glycolytic. Differentiated cells extend neurites and express higher levels of cholinergic markers (AChE, ChAT), making them a more relevant model.

  • Method: Seed cells in DMEM/F12 + 1% FBS + 10 µM All-trans Retinoic Acid (RA) . Replace media every 2 days for 5-7 days until neurite networks form.

Step 2: Compound Pre-treatment

  • Method: Aspirate media. Add 100 µL of fresh media containing the test compound (0.1, 1, 10, 50 µM).

  • Control: Vehicle (0.1% DMSO) and Positive Control (10 µM Donepezil).

  • Incubation: 2 hours at 37°C. Note: Pre-treatment allows the compound to engage intracellular targets (Sigma-1) or extracellular AChE before the toxic insult.

Step 3: Amyloid Challenge

  • Method: Add Aβ(25-35) (pre-aggregated) to a final concentration of 20 µM directly to the wells containing the test compound.

  • Incubation: 24 hours.

Step 4: MTT Viability Assay

  • Method: Add 10 µL of MTT reagent (5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO.

  • Analysis: Measure Absorbance at 570 nm.

  • Calculation: % Viability = (OD_sample / OD_control) × 100.

Protocol: Cellular AChE Inhibition Assay

While cell-free enzymatic assays are common, a cell-based lysate assay confirms that the compound can penetrate the cell membrane (if targeting intracellular AChE) or bind effectively in a complex biological matrix.

Signaling Pathway Interaction

AChE_Pathway ACh Acetylcholine (ACh) AChE AChE Enzyme ACh->AChE  Hydrolysis   Receptor nAChR / mAChR ACh->Receptor  Binding   Choline Choline + Acetate AChE->Choline Inhibitor 3-(3,4-Dimethoxy-benzyl)-piperidine Inhibitor->AChE  Inhibition (IC50)   Signal Neurotransmission / Survival Signaling Receptor->Signal

Figure 2: Mechanism of Action.[1][2] The piperidine derivative competitively inhibits AChE, preserving Acetylcholine levels.

Modified Ellman’s Assay for Cell Lysates

Materials:

  • Lysis Buffer: PBS + 0.5% Triton X-100 + Protease Inhibitors (EDTA-free).

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: DTNB (Ellman's Reagent).

Procedure:

  • Treatment: Treat differentiated SH-SY5Y cells with the compound (0.1 - 100 µM) for 24 hours.

  • Lysis: Wash cells with cold PBS. Add 200 µL Lysis Buffer. Scrape and centrifuge (10,000 x g, 5 min, 4°C). Collect supernatant.

  • Reaction Setup (96-well plate):

    • Sample: 20 µL Lysate.

    • Buffer: 150 µL Phosphate Buffer (pH 8.0).

    • Chromogen: 20 µL DTNB (0.01 M).

    • Substrate: 10 µL ATCh (0.075 M).

  • Kinetic Read: Measure Absorbance at 412 nm every 30 seconds for 10 minutes.

  • Normalization: Normalize Vmax to total protein content (BCA Assay).

Data Interpretation: A decrease in the slope (Vmax) compared to vehicle control indicates effective AChE inhibition. The IC50 should be calculated by plotting Log[Concentration] vs. % Inhibition.

Expected Results & Troubleshooting

AssayExpected Outcome (If Active)Common Failure ModeTroubleshooting
MTT (Neuroprotection) 20-40% recovery of viability against Aβ toxicity.No effect observed.Ensure Aβ(25-35) is aggregated (incubate at 37°C for 4 days prior to use).
AChE Inhibition Dose-dependent reduction in Abs412 slope. IC50 in µM range.[3][4]High background color.Use "Sample Blanks" (Lysate + DTNB + Buffer, NO substrate) to subtract background.
Solubility Clear solution in media.Precipitation at >50 µM.Check DMSO %; do not exceed 0.5%. Sonicate stock solution.

References

  • Sigma-Aldrich. 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride Product Sheet.

  • Sugimoto, H., et al. (1995). "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds." Journal of Medicinal Chemistry. (Foundational SAR for piperidine-benzyl pharmacophores).

  • PubChem. Compound Summary: 4-(3,4-Dimethoxyphenyl)piperidine (Isomer comparison).[5]

  • Rochais, C., et al. (2006). "Donepezil-based multi-functional agents for Alzheimer's disease." Current Medicinal Chemistry. (Discusses the role of the dimethoxybenzyl fragment).

  • Maurice, T., et al. (1996). "Sigma1 (sigma 1) receptor agonists and neuroprotection." Brain Research. (Context for piperidine-mediated neuroprotection).

Sources

Handling and storage of 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide defines the standard operating procedure (SOP) for the handling and preservation of 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride . As a piperidine derivative featuring an electron-rich dimethoxybenzyl moiety, this compound presents specific stability challenges—primarily oxidative susceptibility and hygroscopicity typical of secondary amine salts. This protocol is designed to maximize compound integrity for reproducible biological and synthetic applications.

Physicochemical Profile & Critical Properties

Understanding the molecular behavior of this compound is the first step in proper handling. The dimethoxybenzyl group acts as an electron donor, increasing the electron density of the aromatic ring, which can make the compound susceptible to photo-oxidation over extended periods.

PropertySpecificationMechanistic Insight
Chemical Formula C₁₄H₂₁NO₂ · HClHydrochloride salt form enhances water solubility but introduces hygroscopicity.
Molecular Weight 271.78 g/mol Useful for molarity calculations.
Appearance White to Off-white SolidQC Indicator: Yellowing or browning indicates oxidative degradation (quinone formation).
Solubility DMSO, Ethanol, WaterHigh solubility in DMSO; moderate in water. Free base precipitation occurs at pH > 8.
Hygroscopicity Moderate to HighThe HCl lattice will absorb atmospheric moisture, leading to hydrolysis risks and weighing errors.

Health, Safety, & Environment (HSE)

Hazard Classification: Based on structural analogs (e.g., piperidine salts), treat as Acute Toxic (Oral/Inhalation) and Skin/Eye Irritant .

  • Engineering Controls: Always handle within a Class II Biosafety Cabinet or Chemical Fume Hood .

  • PPE: Nitrile gloves (double-gloving recommended for stock preparation), safety goggles, and lab coat.

  • Inhalation Risk: Dust generation is the primary vector for exposure. Use anti-static weighing boats to minimize aerosolization.

Protocol: Handling & Solubilization

Weighing Procedure
  • Environment: Weigh in a low-humidity environment (<40% RH) if possible.

  • Technique: rapid weighing is essential. Do not leave the stock container open. If the compound appears clumpy, it has already absorbed moisture; dry under vacuum over P₂O₅ before critical mass measurements.

Solubilization Strategy

For biological assays, Dimethyl Sulfoxide (DMSO) is the preferred solvent due to its high solvation power and antimicrobial properties.

Step-by-Step Solubilization Workflow:

  • Calculate: Determine the mass required for a high-concentration stock (e.g., 10 mM or 100 mM).

  • Solvent Addition: Add anhydrous DMSO (stored over molecular sieves).

  • Vortex: Vortex for 30 seconds. If undissolved particles remain, sonicate for 1-2 minutes at ambient temperature. Do not heat above 40°C to avoid thermal degradation.

  • Aliquot: Immediately divide into single-use aliquots to prevent freeze-thaw cycles.

Solubility Matrix:

Solvent Solubility Limit (Est.) Stability Note
DMSO ~30 mg/mL Excellent. Recommended for frozen stocks (-20°C).
Ethanol ~10-20 mg/mL Good. Evaporation risk during storage.

| Water | ~10 mg/mL | Fair. Prone to microbial growth; use immediately. |

Storage Protocol: The "Two-Tier" System

To ensure long-term integrity, a differentiated storage strategy is required for the solid bulk versus the solubilized stock.

Tier 1: Solid State Storage
  • Temperature: -20°C (Preferred) or 2-8°C.

  • Atmosphere: Store under Argon or Nitrogen if possible.

  • Container: Amber glass vials with Teflon-lined caps. The amber glass protects the electron-rich aromatic ring from UV-induced photo-oxidation.

  • Desiccation: Store the vial inside a secondary container (jar) containing desiccant packs (Silica gel).

Tier 2: Solubilized Stock (DMSO)
  • Temperature: -20°C or -80°C.

  • Freeze-Thaw: Limit to max 3 cycles . Repeated condensation introduces water into the DMSO, which can cause hydrolysis of the salt over time.

  • Duration: Stable for 6 months at -20°C; 1 year at -80°C.

Visualization: Experimental Workflows

Figure 1: Stock Solution Preparation & Storage Logic

This diagram illustrates the decision process for preparing and storing the compound to minimize degradation risks.

StorageProtocol cluster_0 Critical Control Point: Moisture Start Solid 3-(3,4-Dimethoxy-benzyl)-piperidine HCl Weigh Weighing (Low Humidity) Start->Weigh Solvent Choose Solvent Weigh->Solvent DMSO Anhydrous DMSO (Preferred for Stocks) Solvent->DMSO Long-term Water Water/Buffer (Immediate Use Only) Solvent->Water Acute Assay Dissolve Vortex / Sonicate (Max 40°C) DMSO->Dissolve Water->Dissolve Aliquot Aliquot into Amber Vials Dissolve->Aliquot Storage Store at -20°C or -80°C Aliquot->Storage

Caption: Workflow for optimal solubilization and storage. Note the divergence based on solvent choice, prioritizing DMSO for long-term stability.

Figure 2: Degradation Pathways & Prevention

Visualizing the "Why" behind the specific storage requirements.

Degradation Compound Target Compound (Electron-Rich) Oxidation Quinone/N-Oxide Formation Compound->Oxidation Susceptible Hydrolysis Salt Dissociation / Clumping Compound->Hydrolysis Hygroscopic HCl Oxygen Atmospheric O2 Oxygen->Oxidation UV UV Light UV->Oxidation Moisture Moisture (H2O) Moisture->Hydrolysis Argon Argon Purge Argon->Oxygen Blocks Amber Amber Vial Amber->UV Blocks Desiccant Desiccant Desiccant->Moisture Absorbs

Caption: Mechanistic view of stability threats (Oxidation/Hydrolysis) and the specific countermeasures (Argon, Amber glass, Desiccant) required.[1][2][3][4][5][6]

Quality Control (QC) & Verification

Before using a stored stock, perform a rapid visual and chemical check:

  • Visual Inspection:

    • Pass: Solution is clear and colorless.

    • Fail: Solution is yellow/brown (oxidation) or cloudy (precipitation).

  • LC-MS Verification (Optional but Recommended):

    • Check for the parent ion [M+H]⁺ = ~236.16 Da (Free base mass + H).[7]

    • Look for +16 Da peaks indicating N-oxidation or ring oxidation.

References

  • Sigma-Aldrich. (n.d.).[8] 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride Product Page. Retrieved from

  • PubChem. (2025). 4-(3,4-Dimethoxyphenyl)piperidine hydrochloride (Analogous Compound Data). National Library of Medicine. Retrieved from

  • Cayman Chemical. (n.d.). N-benzyl-3,4-Dimethoxyamphetamine (Analogous Solubility Data). Retrieved from [9]

  • Chem-Impex. (n.d.). 3-(4-Methoxybenzyl)piperidine hydrochloride (Structural Analog Storage). Retrieved from

  • Thermo Fisher Scientific. (2023). Piperidine Hydrochloride Safety Data Sheet. Retrieved from

Sources

Application Note: High-Performance Derivatization of 3-(3,4-Dimethoxy-benzyl)-piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride is a high-value pharmacophore, structurally isomeric to the core scaffold of the acetylcholinesterase inhibitor Donepezil. Its 3-substituted piperidine architecture introduces a chiral center, offering distinct pharmacological profiles compared to its 4-substituted counterparts.

This guide addresses the critical technical challenges associated with this compound:

  • Salt Management: Overcoming the hydrochloride counterion for efficient nucleophilic substitution.

  • N-Functionalization: Protocols for generating diverse Structure-Activity Relationship (SAR) libraries via reductive amination and amidation.

  • Analytical Derivatization: Enhancing volatility for GC-MS quantification.

  • Chiral Resolution: A strategic approach to isolating enantiomers of the 3-substituted ring.

Chemical Properties & Handling[1]

  • Compound: 3-(3,4-Dimethoxy-benzyl)-piperidine HCl

  • Functional Class: Secondary Amine (Nucleophile) / Electron-Rich Aromatic (3,4-dimethoxy motif).

  • pKa (Piperidine N): ~10.5–11.0 (Predicted).

  • Solubility: Highly soluble in water/methanol (salt form); Free base is lipophilic (soluble in DCM, EtOAc).

Critical Handling: The "In-Situ" vs. "Isolation" Decision

The HCl salt stabilizes the amine, preventing oxidation and carbamate formation (from atmospheric CO2). However, the protonated nitrogen is non-nucleophilic.

  • For Aqueous/Biphasic Reactions: Use the salt directly with an inorganic base (e.g., K2CO3).

  • For Anhydrous Organic Reactions: An in-situ neutralization with a tertiary amine (DIPEA/TEA) is preferred over isolating the oily free base, which is prone to oxidation.

Workflow Visualization

The following diagram outlines the decision matrix for processing the hydrochloride salt into analytical or synthetic outputs.

G Start 3-(3,4-Dimethoxy-benzyl)- piperidine HCl Base Neutralization (Free Base Generation) Start->Base DIPEA or NaOH Synth Synthetic Derivatization (Library Gen) Base->Synth Anal Analytical Derivatization (GC-MS/HPLC) Base->Anal Chiral Chiral Resolution (Enantiomer Sep) Base->Chiral RedAm Reductive Amination (N-Alkyls) Synth->RedAm R-CHO / NaBH(OAc)3 Amide Amide Coupling (N-Acyls) Synth->Amide R-COOH / HATU TFA TFA-Acylation (Volatile Derivative) Anal->TFA TFAA / 60°C SaltRes Diastereomeric Crystallization Chiral->SaltRes Dibenzoyl-L-Tartaric Acid

Caption: Workflow for converting the HCl salt into synthetic libraries, analytical derivatives, or enantiopure forms.

Protocol A: Synthetic Derivatization (SAR Library Generation)

Objective: Create N-functionalized analogs to modulate lipophilicity and target affinity.

Method A1: Reductive Amination (N-Alkylation)

This method is superior to direct alkylation (halides) as it avoids over-alkylation (quaternization).

Reagents:

  • Substrate: 1.0 eq (HCl salt)

  • Aldehyde/Ketone: 1.2 eq

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB), 1.5 eq

  • Base: DIPEA (N,N-Diisopropylethylamine), 1.2 eq (Essential to free the amine)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Procedure:

  • Activation: In a vial, suspend the piperidine HCl salt (100 mg) in DCE (2 mL). Add DIPEA (1.2 eq) and stir for 10 min to ensure dissolution and free-basing.

  • Imine Formation: Add the aldehyde (1.2 eq). Stir at Room Temperature (RT) for 30–60 mins. Note: If the aldehyde is sterically hindered, add MgSO4 as a desiccant to drive imine formation.

  • Reduction: Add STAB (1.5 eq) in one portion. The reaction typically evolves gas; ensure venting.

  • Quench: After 4–16 hours (monitor by LC-MS), quench with sat. NaHCO3.

  • Workup: Extract with DCM (3x). Wash organics with brine, dry over Na2SO4, and concentrate.[1]

Method A2: Amide Coupling (N-Acylation)

Reagents:

  • Carboxylic Acid: 1.1 eq

  • Coupling Agent: HATU or T3P (Propylphosphonic anhydride)

  • Base: DIPEA (3.0 eq - Excess required to neutralize HCl salt AND activate acid)

  • Solvent: DMF or EtOAc.

Key Insight: For this secondary amine, T3P is often superior to HATU as it allows for an easy aqueous workup (water-soluble byproducts), avoiding column chromatography for initial screening libraries.

Protocol B: Analytical Derivatization (GC-MS)

Objective: The free piperidine has high polarity and may tail on non-polar GC columns. Acylation improves peak shape and volatility.

Reagent: Trifluoroacetic Anhydride (TFAA).[2] Target: N-Trifluoroacetyl-3-(3,4-dimethoxybenzyl)-piperidine.

Procedure:

  • Preparation: Dissolve 5 mg of the HCl salt in 500 µL Ethyl Acetate.

  • Base Addition: Add 20 µL Pyridine or Triethylamine.

  • Derivatization: Add 50 µL TFAA. Cap and heat at 60°C for 20 minutes.

  • Cleanup: Evaporate to dryness under N2 stream (removes excess TFAA/acid). Reconstitute in 500 µL Ethyl Acetate.

  • Analysis: Inject 1 µL into GC-MS (Splitless).

    • Diagnostic Ion: Look for the molecular ion [M+96] due to the added CF3CO group.

Protocol C: Chiral Resolution (Enantiomeric Separation)

Objective: The 3-position is a chiral center. Biological activity often resides in a single enantiomer. Strategy: Classical resolution via Diastereomeric Salt Formation.

Mechanism: 3-Substituted piperidines are effectively resolved using tartaric acid derivatives. The bulky 3,4-dimethoxybenzyl group suggests using Dibenzoyl-L-tartaric acid (L-DBTA) or Di-p-toluoyl-L-tartaric acid to create sufficient steric differentiation for crystallization.

Protocol:

  • Free Base Liberation: Dissolve 10 g of HCl salt in water. Basify to pH 12 with NaOH. Extract into EtOAc, dry, and concentrate to obtain the oily free base.[1]

  • Salt Formation: Dissolve the free base (1.0 eq) in hot Ethanol (or MeOH/Acetone mix).

  • Resolving Agent: Add L-DBTA (0.5 to 1.0 eq) dissolved in hot Ethanol.

  • Crystallization: Allow the solution to cool slowly to RT, then refrigerate. The less soluble diastereomeric salt will precipitate.

  • Recrystallization: Filter the solid. Recrystallize from EtOH/Water until constant melting point and optical rotation are achieved.

  • Recovery: Treat the salt with NaOH to release the enantiomerically enriched piperidine.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Reductive Amination) HCl salt not neutralized.Ensure DIPEA is added before the aldehyde. Check pH > 8.
Incomplete Reaction (Amide) Steric hindrance of 3-substituent.Switch to HATU/DMF and heat to 50°C.
GC-MS Peak Tailing Incomplete derivatization.Ensure excess TFAA is used and moisture is excluded (TFAA hydrolyzes).
Oiling out (Chiral Res) Cooling too fast / Solvent too polar.Re-heat and add a drop of seed crystal. Add less polar co-solvent (e.g., Ether).

References

  • Piperidine Derivatization for Analysis: "Derivatization of Piperidine Compounds for Improved Detection." BenchChem Application Notes. Link

  • Donepezil Analog Synthesis: Sugimoto, H., et al. "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (Donepezil)."[3] Journal of Medicinal Chemistry, 1995. Link

  • Chiral Resolution of Piperidines: "Kinetic resolution of 2-Aryl-4-methylenepiperidines." Journal of Organic Chemistry, 2022.[4] Link

  • General GC-MS Derivatization: "The Use of Derivatization Reagents for Gas Chromatography." Sigma-Aldrich Technical Bulletin. Link

Sources

Troubleshooting & Optimization

3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride solubility issues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(3,4-Dimethoxy-benzyl)-piperidine Hydrochloride

Introduction

Welcome to the technical support hub for 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride . This guide addresses the specific physicochemical challenges associated with this lipophilic amine salt.

While the hydrochloride (HCl) salt form is designed to improve water solubility, the presence of the lipophilic 3,4-dimethoxybenzyl moiety creates a "solubility paradox" where the compound behaves unpredictably in physiological buffers (PBS) and certain organic solvents. This guide provides root-cause analysis and validated protocols to resolve precipitation, storage instability, and biological assay inconsistencies.

Module 1: The Solubility Matrix

Quick Reference: Solvent Compatibility Data based on structural analogs and standard amine-HCl salt behaviors.

Solvent SystemSolubility RatingMax Conc. (Est.)Primary Use CaseRisk Factor
DMSO Excellent ~30–50 mMStock SolutionsHygroscopic (absorbs water)
Water (Deionized) Good ~10–20 mMShort-term dilutionpH drift over time
Ethanol (Abs.) Moderate ~5–10 mMAlternative StockEvaporation changes conc.
PBS (pH 7.4) Poor/Variable < 1 mMBiological AssaysHigh Risk of Precipitation
DCM / Ether Insoluble N/ASynthesis (Workup)Requires Free-Basing

Module 2: Troubleshooting Guides (FAQ Format)

Issue 1: "I added my DMSO stock to cell culture media, and it turned cloudy immediately."

Diagnosis: Solvent Shock & Isoelectric Precipitation. Your compound is an HCl salt. In pure DMSO, it is fully dissolved. When you spike it into media (pH 7.4), two things happen:

  • Drastic pH Shift: The piperidine nitrogen has a pKa of ~10–11. At pH 7.4, it remains mostly protonated (soluble). However, if the local concentration is too high during addition, the buffering capacity of the media may be locally overwhelmed, or the "common ion effect" (high Cl⁻ in media) forces the salt out of solution.

  • Lipophilic Aggregation: The hydrophobic benzyl tail drives aggregation before the salt can fully disperse.

The Fix: The "Step-Down" Dilution Protocol Do not add high-concentration DMSO stock directly to the cell plate.

  • Prepare Intermediate: Dilute your DMSO stock (e.g., 10 mM) 1:10 into a transitional solvent (e.g., sterile water or PBS without Ca²⁺/Mg²⁺) to create a 1 mM working solution.

    • Why? This lowers the DMSO concentration and allows you to spot precipitation before it hits the cells.

  • Sonicate: If slight turbidity occurs, sonicate the intermediate solution for 5–10 minutes at 40°C.

  • Final Addition: Add this working solution to your media. Ensure the final DMSO concentration on cells is < 0.5% (v/v) to avoid cytotoxicity.

Issue 2: "The powder has turned into a sticky oil or gum in the vial."

Diagnosis: Hygroscopic Deliquescence. Piperidine HCl salts are notoriously hygroscopic. They aggressively pull moisture from the air. The "oil" is actually a highly concentrated aqueous solution of your compound.

The Fix: Rescue & Storage

  • Do NOT scrape it. You will lose mass and accuracy.

  • Dissolve In-Vial: Add a precise volume of anhydrous DMSO directly to the shipping vial to create a master stock (e.g., 10 mM) based on the label weight.

  • Desiccate: For future solid storage, ensure the vial is sealed with Parafilm® and stored in a desiccator at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation.

Issue 3: "I need to use this in a reaction with Dichloromethane (DCM), but it won't dissolve."

Diagnosis: Wrong Ionic Form. HCl salts are ionic lattices; they do not dissolve in non-polar organic solvents like DCM, Hexane, or Ether. You must convert it to the Free Base .

The Fix: Free-Basing Protocol

  • Dissolve the HCl salt in a minimum amount of water.

  • Add 1M NaOH or saturated NaHCO₃ until pH > 12 (check with paper). The solution will turn cloudy (this is the free base precipitating).

  • Extract 3x with DCM.

  • Dry the DCM layer over MgSO₄, filter, and evaporate. The resulting oil is your DCM-soluble free base.

Module 3: Visual Workflows

Workflow A: Selecting the Right Solvent System

Use this logic tree to prevent experimental failure before you start.

SolventSelection Start Start: 3-(3,4-Dimethoxy-benzyl)-piperidine HCl Goal What is your application? Start->Goal BioAssay Biological Assay (Cells/Enzymes) Goal->BioAssay Synthesis Chemical Synthesis (Reaction) Goal->Synthesis MediaCheck Is the Media pH > 7.4? BioAssay->MediaCheck SolventCheck Solvent Polarity? Synthesis->SolventCheck DMSORoute Dissolve in DMSO (Stock) Then Step-Down Dilution MediaCheck->DMSORoute No (Standard) PrecipRisk HIGH RISK: Free Base Precipitation Use Acidified Buffer or Lower Conc. MediaCheck->PrecipRisk Yes (Basic) Polar Polar (MeOH, EtOH, DMF) SolventCheck->Polar NonPolar Non-Polar (DCM, Ether, Toluene) SolventCheck->NonPolar DirectUse Use HCl Salt Directly Polar->DirectUse FreeBase MUST Convert to Free Base (NaOH Extraction) NonPolar->FreeBase

Figure 1: Decision matrix for solvent selection based on experimental intent. Note the critical divergence for non-polar synthesis.

Workflow B: The "Step-Down" Dilution Method

Follow this path to avoid "crashing out" in cell culture.

DilutionProtocol Stock 100% DMSO Stock (Clear Solution) DirectAdd Direct Addition to Media Stock->DirectAdd Incorrect Step1 Intermediate Dilution (1:10 in Water/PBS) Stock->Step1 Correct Crash PRECIPITATION (Cloudy/Aggregates) DirectAdd->Crash Check Visual Check: Clear? Step1->Check Sonicate Sonicate 40°C (5 mins) Check->Sonicate No (Cloudy) Final Add to Cells (Final DMSO <0.5%) Check->Final Yes Sonicate->Final

Figure 2: Step-down dilution protocol to mitigate solvent shock and precipitation in aqueous media.

References & Authoritative Sources

  • Compound Properties & Analog Data:

    • Cayman Chemical.[1] "N-benzyl-3,4-DMA (hydrochloride) Product Information." (Analogous structure solubility data: DMSO ~30mg/mL).[1] Link

    • Sigma-Aldrich.[2] "3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride Product Sheet." Link

  • Solubility Mechanisms:

    • National Institutes of Health (NIH) / PMC. "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules." (Discussion on DMSO cosolvent behavior). Link

    • Merck Group. "Application of drug physicochemical characterisation in drug discovery." (Explanation of pKa, salt forms, and common ion effects). Link

  • Handling Protocols:

    • BenchChem.[3][4] "Handling and storage of hygroscopic amine hydrochlorides."[4] (Best practices for deliquescent salts). Link

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Optimizing reaction conditions for 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Document ID: TSC-SYN-34DMBP-01 Last Updated: February 15, 2026 Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Executive Summary & Reaction Architecture

The synthesis of 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride presents a classic challenge in heterocyclic chemistry: the selective reduction of a pyridine ring in the presence of an electron-rich benzyl ether system.

While various routes exist, the Catalytic Hydrogenation of 3-(3,4-dimethoxybenzyl)pyridine is the industry standard for scalability and atom economy. This guide focuses on optimizing this specific transformation, addressing the two primary failure modes: Catalyst Poisoning (due to the basic nitrogen) and Over-Reduction (hydrogenolysis of the benzyl linkage).

Visualizing the Pathway

The following diagram outlines the critical path and decision points for the synthesis.

SynthesisPath Start Precursor: 3-(3,4-dimethoxybenzyl)pyridine ConditionA Condition A: Pd/C, MeOH (High Risk) Start->ConditionA Path 1 ConditionB Condition B (Optimized): PtO2, AcOH, 50 psi H2 (Recommended) Start->ConditionB Path 2 Intermed Intermediate: Piperidine Free Base ConditionA->Intermed Slow/Poisoned ConditionB->Intermed High Yield SaltForm Salt Formation: Anhydrous HCl/Et2O Intermed->SaltForm Final Target: 3-(3,4-Dimethoxy-benzyl)- piperidine HCl SaltForm->Final

Figure 1: Strategic pathway for the reduction of the pyridine precursor. Path 2 (Green) is the optimized route to prevent catalyst poisoning.

Critical Protocol: Catalytic Hydrogenation

The Challenge: Catalyst Poisoning

Pyridines are notorious catalyst poisons.[1] The lone pair on the nitrogen atom binds strongly to the surface of transition metals (Pd, Pt, Rh), effectively blocking the active sites from hydrogen adsorption.[1]

The Solution: Protonation & Catalyst Selection

To optimize this reaction, you must protonate the nitrogen before or during the reaction to prevent it from coordinating with the metal.

Optimized Experimental Protocol
ParameterRecommended SettingRationale
Catalyst PtO₂ (Adams' Catalyst) Platinum oxide is more resistant to nitrogen poisoning than Pd/C and operates efficiently in acidic media [1].
Loading 5 - 10 wt%Higher loading compensates for minor poisoning effects and ensures complete conversion.
Solvent Glacial Acetic Acid Acts as both solvent and proton source.[2] It converts the pyridine to the pyridinium acetate salt in situ, preventing catalyst binding [3].
Pressure 50 - 70 psi (3.5 - 5 bar)Pyridine reduction requires higher activation energy than simple alkenes. Atmospheric pressure is often insufficient.
Temperature 25°C - 40°CKeep mild to prevent hydrogenolysis of the benzyl ether bond.
Step-by-Step Procedure
  • Preparation: In a high-pressure hydrogenation vessel (Parr shaker or autoclave), dissolve 3-(3,4-dimethoxybenzyl)pyridine (1.0 equiv) in glacial acetic acid (0.5 M concentration).

  • Catalyst Addition: Carefully add PtO₂ (5 wt% relative to substrate). Safety Note: Add catalyst under an inert atmosphere (Ar/N2) to prevent ignition of solvent vapors.

  • Hydrogenation: Purge the vessel with N₂ (3x) and then H₂ (3x). Pressurize to 50 psi . Shake/stir at room temperature.

  • Monitoring: Monitor H₂ uptake. The reaction typically consumes 3 equivalents of H₂.[2] Reaction time is usually 6–12 hours.

  • Workup: Filter the catalyst through a Celite pad. Wash with MeOH.

  • Neutralization: Concentrate the filtrate to remove bulk AcOH. Dilute with water, basify with NaOH (pH > 12) to liberate the free base, and extract with CH₂Cl₂.[3]

Salt Formation & Isolation (The "Oiling Out" Issue)

Users often report that the final HCl salt "oils out" rather than crystallizing. This is due to water impurities or improper solvent polarity.

Optimized Crystallization Protocol
  • Drying: Ensure the free base oil is completely dry (azeotrope with toluene if necessary).

  • Solvent System: Dissolve the free base in a minimum amount of anhydrous isopropanol (IPA) or ethanol .

  • Acid Addition: Add 2.0 M HCl in Diethyl Ether dropwise at 0°C with vigorous stirring. Do not use aqueous HCl.

  • Precipitation: A white precipitate should form immediately. If oiling occurs, add excess Diethyl Ether or MTBE as an anti-solvent and scratch the flask walls.

  • Isolation: Filter the solid under N₂, wash with cold ether, and dry under vacuum.

Troubleshooting Guide (FAQ)

Scenario A: Reaction Stalls (Incomplete Conversion)

Symptoms: H₂ uptake stops; TLC shows starting material remaining.

  • Root Cause: Catalyst poisoning is still occurring, or the catalyst surface is saturated.

  • Corrective Action:

    • Add Stronger Acid: Add 1.0 equivalent of concentrated HCl or TFA to the acetic acid mixture. This ensures 100% protonation of the pyridine nitrogen [6].

    • Refresh Catalyst: Filter the reaction mixture to remove the "dead" catalyst and add a fresh batch (2-3 wt%).

Scenario B: Loss of Benzyl Group (Over-Reduction)

Symptoms: Mass spec shows M-151 (loss of dimethoxybenzyl group) or formation of piperidine.

  • Root Cause: Hydrogenolysis of the benzylic C-C bond (rare) or C-N bond cleavage. This usually happens if Pd/C is used at high temperatures (>60°C).

  • Corrective Action:

    • Switch to Rh/C: Rhodium on carbon is highly active for ring reduction but much less active for hydrogenolysis compared to Palladium [4].

    • Lower Temperature: Strictly maintain temperature < 30°C.

Scenario C: Product is a Hygroscopic Gum

Symptoms: The HCl salt turns into a sticky gum upon exposure to air.

  • Root Cause: The salt is hygroscopic, or excess acid is trapped in the lattice.

  • Corrective Action:

    • Recrystallization: Recrystallize from MeOH/Et₂O .

    • Storage: Store in a desiccator. If the salt is too difficult to handle, consider switching to the Fumarate or Oxalate salt, which often have better crystallinity for piperidine derivatives.

Diagnostic Decision Tree

Use this flow to diagnose reaction failures in real-time.

Troubleshooting Start Issue Detected CheckTLC Check TLC/LCMS Start->CheckTLC Result1 Starting Material Remains CheckTLC->Result1 Result2 By-product: De-benzylated CheckTLC->Result2 Result3 Product is Oil/Gum CheckTLC->Result3 Action1 Action: Add 1 eq HCl or Switch to PtO2 Result1->Action1 Action2 Action: Switch to Rh/C Reduce Temp Result2->Action2 Action3 Action: Use Anhydrous HCl/Et2O Try Fumarate Salt Result3->Action3

Figure 2: Troubleshooting logic for common synthetic failures.

References

  • Sreenivasulu, R. et al. (2015). "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry. Describes the efficacy of PtO₂ in acetic acid for pyridine reduction. 2[3][4][5][6][7][8]

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for the Catalytic Hydrogenation of 3-Substituted Pyridines." Detailed protocols for mitigating catalyst poisoning.

  • Sigma-Aldrich. "3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride Product Page." Physical properties and safety data for the target molecule.[2] [4][5][7][8]

  • Maegawa, T. et al. (2006).[9] "A mild, complete hydrogenation of aromatic rings catalyzed by heterogeneous 10% Rh/C." Synlett.[10] Discusses Rh/C for selective hydrogenation without hydrogenolysis. 10[3][4][5][6][7][8][11]

  • Despois, A. & Cramer, N. (2025). "Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines." Nature Chemistry. Advanced methods for asymmetric or difficult reductions. 5[4][5][12]

  • BenchChem. "Catalyst Poisoning in Reactions with Pyridine Substrates." Troubleshooting guide for catalyst deactivation mechanisms. 1

Sources

Side reactions in 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is structured as a dynamic Knowledge Base for the synthesis of 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride . It addresses the specific chemical challenges associated with the reduction of pyridine precursors and the subsequent salt formation.

Status: Operational | Tier: Level 3 (Senior Scientist) | Context: Process Optimization & Impurity Profiling

Process Overview & Critical Pathways

This molecule is a structural isomer of the Donepezil intermediate. The industrial standard synthesis typically proceeds via the Catalytic Hydrogenation of 3-(3,4-dimethoxybenzyl)pyridine . While efficient, this route is plagued by three competing pathways:

  • Target Pathway: Complete saturation of the pyridine ring.

  • Side Pathway A (Hydrogenolysis): Cleavage of the benzylic C-C bond (loss of the veratryl group).

  • Side Pathway B (Partial Reduction): Formation of unstable tetrahydropyridines (enamines).

Pathway Visualization (DOT Diagram)

The following diagram maps the kinetic competition between ring reduction and linker cleavage.

ReactionPathways cluster_legend Pathway Legend Start Precursor: 3-(3,4-dimethoxybenzyl)pyridine Target Target Product: 3-(3,4-dimethoxybenzyl)piperidine Start->Target H2 / PtO2 or Rh/C (Kinetic Control) Side_Hydro Side Product A: Piperidine + Veratrole (Hydrogenolysis) Start->Side_Hydro Direct Cleavage Side_Partial Side Product B: Tetrahydropyridine (Incomplete Red.) Start->Side_Partial Low Pressure Poisoned Cat. Target->Side_Hydro Over-hydrogenation High Temp/Press Impurity_Demeth Impurity C: Phenolic byproduct (O-Demethylation) Target->Impurity_Demeth Strong Acid (HBr) or High Temp Desired Desired Critical Failure Critical Failure

Caption: Kinetic competition during the hydrogenation of benzyl-pyridine derivatives. Note that the target product can degrade further into hydrogenolysis byproducts if reaction time is uncontrolled.

Troubleshooting Guides (Case-Based)

Ticket #401: "My yield is low, and I see a large peak at RRT 0.35 (Low MW)."

Diagnosis: Benzylic Hydrogenolysis (De-benzylation). This is the most common failure mode. The benzyl-carbon bond is susceptible to cleavage under hydrogenation conditions, especially with Palladium (Pd) catalysts.[1]

Mechanism: The catalyst inserts into the benzylic C-C bond (or C-N bond in other routes), releasing the piperidine ring and 3,4-dimethoxytoluene (veratrole derivative).

Corrective Protocol:

  • Switch Catalyst: Stop using Pd/C. Palladium is aggressive toward benzylic bonds.

    • Recommendation: Use Platinum Oxide (PtO2) (Adams' catalyst) or Rhodium on Carbon (Rh/C) . These metals are excellent for ring hydrogenation but poor for hydrogenolysis [1].

  • Acidity Control: Conduct the hydrogenation in Glacial Acetic Acid . The protonation of the pyridine nitrogen activates the ring toward reduction, allowing you to use milder temperatures (25°C) which disfavors the higher-energy hydrogenolysis pathway [2].

  • Pressure Check: Do not exceed 50 psi (3.5 bar). High pressure accelerates C-C cleavage.

ParameterStandard Condition (High Risk)Optimized Condition (Low Risk)
Catalyst 10% Pd/C5% PtO2 or 5% Rh/C
Solvent Ethanol/MethanolGlacial Acetic Acid
Temperature > 50°C20–25°C
Pressure > 100 psi30–45 psi
Ticket #402: "The product is turning pink/brown upon exposure to air."

Diagnosis: Incomplete Reduction (Tetrahydropyridines). You likely have residual 1,2,3,4-tetrahydropyridine or 1,2,5,6-tetrahydropyridine intermediates. These are enamines/imines that are unstable and prone to oxidative polymerization (the "pinking" effect).

Verification: Check 1H NMR for olefinic protons between 5.5 – 6.5 ppm . Pure piperidine should have no signals in this region.

Corrective Protocol:

  • Reaction Monitoring: Do not rely on TLC alone. Use HPLC or GC-MS.

  • Restart Hydrogenation: You can re-subject the crude material to hydrogenation.

    • Add Acid: Ensure the pH is < 4. The reduction of the C=N bond is acid-catalyzed.

    • Fresh Catalyst: Enamines can poison the catalyst surface. Filter and add a fresh 1-2 wt% of PtO2.

Ticket #403: "The HCl salt is oiling out and won't crystallize."

Diagnosis: Solvent Entrapment / Polymorph Issues. 3-(3,4-dimethoxybenzyl)piperidine HCl is highly lipophilic due to the dimethoxybenzyl group but ionic at the amine. This amphiphilic nature causes it to form "oils" or "gums" in the presence of water or excess ether.

Crystallization Protocol (The "Anti-Oil" Method): Do not use Diethyl Ether/HCl gas if you are experiencing oiling. Use a solvent exchange method.

  • Dissolution: Dissolve the free base in a minimum amount of Isopropanol (IPA) or Acetone at 50°C.

  • Acidification: Add Concentrated HCl (aq) or HCl in IPA dropwise until pH ~2.

    • Crucial: Avoid large excess of HCl; highly acidic supernatants increase solubility of the salt.

  • Nucleation: Cool slowly to Room Temperature. If oil forms, reheat until dissolved and seed with a known crystal (if available) or scratch the glass.

  • Anti-solvent: Add Ethyl Acetate (EtOAc) slowly. Do not use Diethyl Ether as it precipitates amorphous gum.

  • Ratio: Target a final solvent ratio of 1:3 (Alcohol:EtOAc).

Impurity Profiling & FAQ

Common Impurities Table
Impurity TypeOriginDetection (LC-MS)Prevention
Des-benzyl Hydrogenolysis[M-151]+ (Piperidine mass)Use Pt/Rh catalyst; Lower Temp.
Dimer Coupling of intermediates[2M-H]+ regionDilute reaction (0.1 M); Avoid radical initiators.
Des-methyl Acid hydrolysis of ether[M-14]+ (Phenol formation)Avoid HBr/HI; Keep Temp < 40°C during salt formation.
N-Alkylated Solvent reaction[M+14]+ (N-Methyl)Avoid Methanol if using high temp/catalyst (reductive amination risk).
FAQ: Stereochemistry

Q: Is the product chiral? A: Yes. The 3-position is a chiral center.

  • Synthesis Implication: The hydrogenation of the pyridine precursor yields a Racemic Mixture (50:50 R/S).

  • Resolution: If you require the enantiopure (S)- or (R)- isomer, you cannot achieve this via standard hydrogenation on achiral catalysts. You must perform a Chiral Resolution using Tartaric Acid or Dibenzoyl-L-tartaric acid salts after isolating the free base [3].

Analytical Check: Decision Tree

Use this logic flow to identify your specific issue based on crude analysis.

TroubleshootingTree Start Analyze Crude Mixture (LC-MS / NMR) CheckMass Is the Mass Correct? (MW ~235 for Free Base) Start->CheckMass MassLow Mass Low (<100 amu) Piperidine detected CheckMass->MassLow No, too low MassHigh Mass High (Dimer?) CheckMass->MassHigh No, too high MassCorrect Mass Correct Check Appearance CheckMass->MassCorrect Yes Issue1 Issue: Hydrogenolysis Action: Switch to PtO2 MassLow->Issue1 ColorCheck Is it Pink/Red? MassCorrect->ColorCheck SolubilityCheck Does it Oil out with HCl? ColorCheck->SolubilityCheck No (Colorless/Yellow) Issue2 Issue: Incomplete Red. Action: Check H2 uptake / Add Acid ColorCheck->Issue2 Yes Issue3 Issue: Solvation Action: Recrystallize from IPA/EtOAc SolubilityCheck->Issue3 Yes

Caption: Decision tree for rapid diagnosis of synthetic failures in benzylpiperidine synthesis.

References

  • Reddy, G. M., et al. (2015). "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry. Describes the specificity of Platinum Oxide for pyridine reduction without cleavage.

  • Despois, A., & Cramer, N. (2020).[2] "Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines." ChemRxiv. Provides mechanistic insight into acid-catalyzed reduction pathways.

  • Sugimoto, H., et al. (2000). "Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine Hydrochloride (Donepezil Hydrochloride)." Chemical and Pharmaceutical Bulletin. (Note: While focusing on the 4-isomer, the salt formation and impurity logic is identical for the 3-isomer).

  • Sajiki, H. (1995).[3] "Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate."[3] Tetrahedron Letters. Discusses the risk of benzyl cleavage and how nitrogen bases can modulate it.

Sources

Technical Support Center: Purification of 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-DMBP-3-HCl Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the purification of 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride , a critical secondary amine intermediate often used in the synthesis of neuroactive compounds (e.g., AChE inhibitors, calcium channel blockers).

The purification of this specific salt is frequently complicated by hygroscopicity , "oiling out" during crystallization, and the persistence of incomplete hydrogenation byproducts (benzylidene impurities). This support module provides a self-validating workflow to achieve >99% purity.

Module 1: Critical Process Parameters (CPP) & Specifications

Before initiating purification, verify your target specifications. Deviations here dictate the troubleshooting path.

ParameterTarget SpecificationCritical Failure Mode
Appearance White to off-white crystalline solidYellow/Orange (Oxidation or Pyridine residues)
Purity (HPLC) > 99.0% (Area %)< 95% (Requires Acid-Base Wash first)
Melting Point 145°C – 155°C (Typical Range*)Broad range > 5°C (Solvent occlusion/Impurity)
Residual Solvent < 5000 ppm (EtOH/IPA)"Sticky" crystals (Inadequate drying)
Salt Stoichiometry 1.0 : 1.0 (Base : HCl)Excess HCl leads to hygroscopicity & charring

*Note: Melting points for specific regioisomers (3-substituted vs 4-substituted) vary. Establish an internal standard using Differential Scanning Calorimetry (DSC).

Module 2: Purification Workflow (Decision Tree)

The following logic gate determines the optimal purification route based on the physical state of your crude material.

PurificationLogic Start Input: Crude 3-(3,4-dimethoxybenzyl)piperidine HCl CheckState Check Physical State Start->CheckState IsSolid Solid / Powder CheckState->IsSolid Crystalline IsOil Oil / Sticky Gum CheckState->IsOil Amorphous/Gummy Recryst Direct Recrystallization (EtOH/EtOAc) IsSolid->Recryst FreeBase Free Base Liberation (Partition DCM/NaOH) IsOil->FreeBase High Impurity Load Dry Vacuum Dry (40°C, P2O5 trap) Recryst->Dry SaltForm Re-form HCl Salt (Controlled Addition) FreeBase->SaltForm SaltForm->Recryst QC QC Analysis (HPLC, NMR, AgNO3 Titration) Dry->QC

Figure 1: Decision matrix for processing crude piperidine salts. Dark nodes indicate start/end points; colored nodes indicate critical decision junctions.

Module 3: Standard Operating Procedures (SOPs)

Protocol A: The "Oiling Out" Prevention Recrystallization

Use this for crude solids with purity >90%.

The Chemistry: Piperidine salts are prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing if the temperature drops too fast or the impurity profile disrupts the lattice. We use a displacement crystallization method.

  • Dissolution:

    • Suspend crude solid in Absolute Ethanol (EtOH) (5 mL per gram).

    • Heat to reflux (approx. 78°C).

    • Troubleshooting: If not clear, add minimal EtOH dropwise. If particles remain (inorganic salts), perform a hot filtration .

  • Nucleation Point:

    • Remove from heat.[1] Allow to cool slowly to ~50°C.

    • Add Ethyl Acetate (EtOAc) or Diethyl Ether dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Crucial Step: Add 2-3 drops of EtOH to clear the solution again.

  • Crystallization:

    • Allow to cool to Room Temperature (RT) undisturbed for 2 hours.

    • Note: Agitation at this stage promotes oiling.

    • Once crystals form, move to 4°C (fridge) for 12 hours.

  • Isolation:

    • Filter under vacuum (inert gas blanket recommended to prevent moisture uptake).

    • Wash cake with cold EtOAc.

Protocol B: Impurity Scavenging (The "Reset" Button)

Use this if the crude is an oil or highly colored (yellow/orange).

  • Liberation: Dissolve crude oil in Dichloromethane (DCM). Wash with 1N NaOH (pH > 12). Collect the organic layer (Free Base).

  • Extraction: Wash the organic layer with Brine. Dry over Na₂SO₄.

  • Salt Formation (Thermodynamic Control):

    • Dissolve free base in dry Diethyl Ether or EtOAc .

    • Cool to 0°C.[2]

    • Add 2M HCl in Ether (or Dioxane) dropwise.

    • Why? Anhydrous conditions prevent the inclusion of water, which causes gumming.

    • Filter the resulting white precipitate immediately.

Module 4: Troubleshooting & FAQs

Q1: The product is oiling out as a yellow gum at the bottom of the flask. How do I fix this?

Cause: This is "Liquid-Liquid Phase Separation" (LLPS), usually caused by:

  • Supersaturation: The concentration is too high.

  • Impurity Profile: Residual pyridine or partially reduced "ene" intermediates act as solvents for the salt.

  • Water: The solvent is wet.[3]

Solution:

  • Reheat the mixture to redissolve the oil.

  • Add more solvent (dilute by 20%).

  • Seed the solution with a pure crystal at the cloud point.

  • If it oils again, switch to Protocol B (Free base liberation) to remove the impurities causing the phase separation.

Q2: My melting point is low (e.g., 130°C) and the range is broad.

Cause: Incomplete removal of the benzylidene intermediate (the double-bond precursor). Mechanism: The double bond in the 3-position (if synthesized via condensation) is conjugated and planar, disrupting the packing of the saturated piperidine salt lattice. Fix: Recrystallization alone rarely fixes this. You must re-subject the material to hydrogenation (Pd/C, H₂, MeOH) to reduce the residual alkene, then re-salt.

Q3: The solid turns pink/red upon exposure to air.

Cause: Oxidation of the electron-rich dimethoxybenzyl ring or residual phenol impurities. Fix:

  • Perform all recrystallizations under Nitrogen/Argon .

  • Add a Charcoal Treatment step: Dissolve salt in hot EtOH, add activated carbon (5 wt%), stir for 15 mins, and filter hot over Celite before crystallization.

Q4: Why is the yield lower than expected (<60%)?

Cause: High solubility of the HCl salt in the mother liquor (especially if excess alcohol was used). Fix:

  • Concentrate the mother liquor to 50% volume and perform a "second crop" crystallization.

  • Warning: Second crops are always less pure. Analyze by HPLC before combining with the first crop.

Module 5: Impurity Fate Mapping

Understanding where impurities go is vital for validation.

ImpurityFate Crude Crude Mixture Step_Filter Hot Filtration Crude->Step_Filter Dissolve Imp_Inorganic Inorganic Salts (NaCl, Pd/C) Imp_Organic Organic Impurities (Pyridine, Benzylidene) MotherLiquor Mother Liquor (Waste) Imp_Organic->MotherLiquor Remains Soluble Step_Filter->Imp_Inorganic Retained on Filter Step_Cryst Recrystallization Step_Filter->Step_Cryst Filtrate Step_Cryst->MotherLiquor Supernatant Product Pure Product (Crystals) Step_Cryst->Product Precipitate

Figure 2: Fate of impurities during the purification process. Note that organic impurities generally remain in the mother liquor due to higher solubility in the solvent/antisolvent mix.

References

  • Sigma-Aldrich. Product Specification: 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride. Available at: (Accessed via search).

  • BenchChem. Protocols for the Purification of Piperidine Reaction Products. Available at: (Accessed via search).

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: (Accessed via search).

  • PubChem. Compound Summary: 3-(3,4-dimethoxy-benzyl)-piperidine hydrochloride.[4] National Library of Medicine. Available at: (Accessed via search).

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available at: (Accessed via search).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride before handling.

Sources

3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride stability and degradation

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: DMBP-HCl-INT
Context: Key Intermediate for Donepezil (Aricept) Synthesis

Executive Summary

You are likely working with 3-(3,4-dimethoxybenzyl)piperidine hydrochloride (CAS: 329773-83-5 for HCl; 1203680-76-5 for free base) as a scaffold for acetylcholinesterase inhibitors like Donepezil.

While the hydrochloride salt significantly stabilizes the secondary amine compared to its free base oil, this compound presents three specific stability challenges:

  • Oxidative Dehydrogenation: The piperidine ring is susceptible to aromatization (forming the pyridine analog).

  • N-Oxidation: The secondary amine is prone to N-oxide formation in the presence of peroxides or air.

  • Hygroscopicity: The HCl salt attracts atmospheric moisture, leading to hydrolysis risks and physical caking.

Module 1: Chemical Stability & Degradation Pathways

The Mechanism of Degradation

The stability of DMBP-HCl is dictated by the electron-rich dimethoxybenzyl ring and the secondary amine. Understanding these pathways is critical for interpreting impurity profiles in HPLC.

Pathway Visualization

The following diagram illustrates the primary degradation routes you will encounter during stress testing or long-term storage.

DegradationPathways Start 3-(3,4-Dimethoxybenzyl) piperidine HCl (Target) Pyridine Impurity A: Pyridine Analog (Dehydrogenation) Start->Pyridine Oxidative Stress (Metal ions, Heat) NOxide Impurity B: N-Oxide (Oxidation) Start->NOxide Peroxides/Air (Ambient Storage) Indanone Impurity C: Cyclized Indanone (Intramolecular) Start->Indanone Acidic Cyclization (High Temp) Context Critical Control Point: Inert Gas Storage Context->Start

Figure 1: Primary degradation pathways. Impurity A (Pyridine) and Impurity B (N-Oxide) are the most common degradants observed in Donepezil intermediate profiling.

Detailed Mechanism
  • Aromatization (Impurity A): In the presence of trace metal ions (often residual Pd/C from previous hydrogenation steps) or heat, the piperidine ring loses hydrogen to form the aromatic pyridine. This is thermodynamically favorable and irreversible.

  • N-Oxidation (Impurity B): Secondary amines react with atmospheric oxygen or peroxides found in unrefined solvents (e.g., THF, Ethers) to form the N-oxide. This typically elutes earlier than the parent peak in Reverse Phase HPLC due to increased polarity.

Module 2: Troubleshooting Guide (FAQ)

Category: Physical Appearance & Solubility[1]

Q1: The white powder has turned off-white or yellow. Is it still usable?

  • Diagnosis: This indicates early-stage surface oxidation, likely of the electron-rich dimethoxybenzyl group or formation of trace N-oxides.

  • Risk Assessment: If the color change is superficial, the bulk purity may still be >98%.

  • Action:

    • Perform an HPLC purity check at 210 nm (detects the backbone) and 315 nm (detects conjugated oxidation products).

    • If purity is >98%, recrystallize from Ethanol/Isopropanol to remove the colored surface impurities.

    • Prevention: Store under Argon/Nitrogen in amber glass.

Q2: My sample is not dissolving clearly in water; there is a haze.

  • Diagnosis: This is often "Salt Disproportionation." If the water pH is slightly basic (pH > 6), a fraction of the HCl salt may revert to the free base, which is an oil and insoluble in water.

  • Action:

    • Check the pH of your solvent.

    • Add 1-2 drops of 1N HCl to the solution. If the haze clears immediately, it was the free base.

    • Note: Always maintain acidic pH (< 4.0) for aqueous stock solutions.

Category: Chromatography (HPLC/LC-MS)

Q3: I see a "Ghost Peak" appearing in blank injections after running my sample.

  • Diagnosis: Secondary amines like DMBP are "sticky." They adsorb to the silanol groups on C18 columns, causing carryover.

  • Action:

    • Mobile Phase Modification: Ensure your mobile phase contains an amine modifier (e.g., 0.1% Triethylamine or Trifluoroacetic acid) to compete for silanol binding sites.

    • Needle Wash: Use a strong needle wash (e.g., 50:50 Methanol:Water + 0.1% Formic Acid).

Q4: The retention time (RT) shifts between runs.

  • Diagnosis: Piperidines are basic (pKa ~10-11). If your mobile phase buffer is not strong enough, local pH changes in the column will drastically shift the ionization state and RT.

  • Action: Use a buffered mobile phase (Phosphate or Ammonium Acetate) rather than just "Water + Acid." Maintain pH significantly away from the pKa (recommend pH 3.0 or pH 12.0).

Module 3: Experimental Protocols

Standard Stress Testing Protocol

To validate the stability of your specific batch, perform this rapid "Forced Degradation" study.

Stress ConditionProcedureExpected Outcome
Oxidation Dissolve in 3% H₂O₂ at RT for 4 hours.Formation of N-Oxide (RRT ~0.8-0.9).
Thermal Heat solid at 60°C for 7 days.Slight Yellowing ; minimal degradation if dry.
Photostability Expose to 1.2 million lux hours (UV/Vis).[1]Formation of Indanone derivatives (cyclization).
Base Hydrolysis 0.1N NaOH at 60°C for 2 hours.Liberation of Free Base (oil droplets); requires neutralization before HPLC.
Recommended Storage Conditions
  • Temperature: 2°C to 8°C (Refrigerated).

  • Atmosphere: Backfill with Argon or Nitrogen (Critical to prevent N-oxidation).

  • Container: Amber glass vial with Teflon-lined cap (prevent moisture ingress).

  • Retest Period: 12 months.

References

  • Reddy, K. V. S. R., et al. (2004). "Identification and characterization of potential impurities of donepezil." Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1047-1058.[2] (Defines the impurity profile of the benzyl-piperidine scaffold).

  • Iimura, Y., & Sugimoto, H. (2002). "Process and intermediates for production of donepezil and related compounds." U.S. Patent No. 6,492,522. (Details the synthesis and handling of the dimethoxybenzyl piperidine intermediate).

  • TCI Chemicals. (2025).[3] "Safety Data Sheet: 3-(3,4-Dimethoxybenzyl)piperidine hydrochloride." (Handling and physical properties).[4][3][5][6]

  • Glorius, F., et al. (2019).[7] "Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines." ChemRxiv. (Discusses the reversibility of the piperidine/pyridine redox couple).

Sources

Technical Support Center: Piperidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine scaffold is a privileged pharmacophore, present in over 12,000 clinically and pre-clinically studied compounds, including blockbuster drugs like paroxetine and fentanyl. However, its synthesis is often plagued by three specific bottlenecks: catalyst poisoning during pyridine reduction, uncontrolled stereochemistry during ring formation, and purification failures due to amine-silanol interactions.

This guide moves beyond standard protocols to address the causality of these failures. We treat your reaction flask as a system of competing kinetics and thermodynamics. Below are the field-proven solutions to the most frequent support tickets we receive.

Module 1: The Reduction Crisis (Pyridine Hydrogenation)

Context: You are reducing a substituted pyridine to a piperidine.[1][2] The reaction is either stalling or yielding the wrong isomer.

Q1: My hydrogenation reaction stalls at 50% conversion or fails to start. I'm using Pd/C.

Diagnosis: You are likely experiencing substrate inhibition (catalyst poisoning). Technical Insight: The basic nitrogen lone pair of the pyridine coordinates strongly to the metal surface (Pd, Pt, or Rh), effectively blocking the active sites from adsorbing hydrogen gas. This is a self-limiting reaction.

Corrective Protocol:

  • Activate the Substrate: Do not run the reaction in neutral methanol/ethanol. You must protonate the pyridine to form the pyridinium species. The charged nitrogen cannot coordinate effectively to the metal catalyst, freeing up active sites.

    • Action: Add 1.0–1.1 equivalents of HCl or use Glacial Acetic Acid as the solvent.

  • Switch the Catalyst: If Pd/C fails, switch to Adams’ Catalyst (PtO₂) or Rhodium on Carbon (Rh/C) .

    • Why? Pt and Rh have higher activities for aromatic ring reduction at lower pressures compared to Pd.

    • Note: Rh/C is particularly effective for minimizing hydrogenolysis (de-halogenation) side reactions if your scaffold contains halogens.

Q2: I am obtaining the cis-isomer, but I need the trans-isomer (or vice versa). How do I control stereoselectivity?

Diagnosis: You are fighting the "Anchor Effect" and the mechanism of syn-addition. Technical Insight: Heterogeneous hydrogenation involves the syn-addition of H₂ from the catalyst surface. The molecule adsorbs onto the catalyst via its least hindered face.

  • Kinetic Product (Cis): If a substituent (e.g., at C2 or C4) anchors the ring flat against the catalyst, hydrogens add from the bottom, pushing the substituent "up" (cis relationship).

  • Thermodynamic Product (Trans): To get the trans isomer, you often need to isomerize the product after formation or use thermodynamic conditions (high temp/acid) that allow ring flipping and equilibration to the diequatorial conformation.

Troubleshooting Table: Stereocontrol Strategies

Target IsomerRecommended ConditionsMechanism
Cis (Kinetic) Rh/C or PtO₂ in Acetic Acid , Low Temp (RT), High H₂ Pressure.Fast syn-addition minimizes equilibration.
Trans (Thermodynamic) Pd/C or Raney Ni , High Temp (>80°C), Low H₂ Pressure.Promotes reversible dehydrogenation/re-hydrogenation, allowing equilibration to the stable diequatorial form.
Enantioselective Do not use heterogeneous hydrogenation. Switch to Asymmetric Transfer Hydrogenation (ATH) using chiral Ru/Ir complexes.Chiral ligand dictates facial selectivity.
Visual Troubleshooting: Hydrogenation Logic

HydrogenationTroubleshoot Start Start: Pyridine Reduction Stalled CheckPoison Check 1: Catalyst Poisons? (Sulfur, Phosphines in SM) Start->CheckPoison CleanSM Action: Recrystallize SM or Raney Ni Pre-wash CheckPoison->CleanSM Yes CheckAcid Check 2: Is Pyridine Protonated? CheckPoison->CheckAcid No AddAcid Action: Add 1.1 eq HCl or switch to AcOH solvent CheckAcid->AddAcid No CheckCat Check 3: Catalyst Choice CheckAcid->CheckCat Yes SwitchCat Action: Switch to PtO2 (Adams') or Rh/C (High Pressure) CheckCat->SwitchCat Pd/C Failed CheckStereo Check 4: Wrong Isomer? CheckCat->CheckStereo Conversion OK ModifyCond Action: Adjust Temp/Pressure (Low P/High T = Trans) CheckStereo->ModifyCond Yes

Figure 1: Decision matrix for troubleshooting stalled pyridine hydrogenation reactions.

Module 2: Purification Nightmares (The "Tailing" Effect)

Context: Your reaction worked, but the product streaks across the TLC plate and elutes broadly from the column, destroying yield.

Q3: My piperidine derivative is tailing on silica gel. I've tried MeOH/DCM gradients.

Diagnosis: Strong acid-base interaction between the piperidine amine (pKa ~11) and silica silanol groups (pKa ~5). Technical Insight: The amine acts as a hydrogen bond acceptor, "sticking" to the acidic silica surface. This is not a solubility issue; it is a chemisorption issue.

Corrective Protocol (The "Triethylamine Trick"): You must passivate the silica surface before and during the run.

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1–2% Ammonium Hydroxide (NH₄OH) to your solvent system (e.g., 90:9:1 DCM:MeOH:NH₄OH).

    • Mechanism:[1][3][4][5][6] TEA/Ammonia are smaller and more basic; they saturate the silanol sites, allowing your piperidine to pass through without dragging.

  • Column Pre-treatment: Flush the column with the TEA-containing solvent before loading your sample. This is critical.

  • Alternative Stationary Phase: If the amine is acid-sensitive, switch to Basic Alumina or Amine-functionalized Silica .

Q4: I cannot separate my product from unreacted pyridine by distillation.

Diagnosis: Formation of a minimum-boiling azeotrope . Technical Insight: Piperidine and pyridine form an azeotrope (approx. 92% piperidine / 8% pyridine) that cannot be separated by simple fractional distillation.[7]

Corrective Protocol (Chemical Separation): Exploit the basicity difference (Piperidine pKa ~11 vs. Pyridine pKa ~5).

  • Method A (Carbonate Salt): Bubble CO₂ gas through the mixture (or add dry ice). Piperidine forms a solid carbamate salt; pyridine does not.[7][8] Filter the solid, wash with ether, and regenerate piperidine with NaOH.

  • Method B (Scavenging): Add an electrophilic scavenger (e.g., phthalic anhydride) that reacts selectively with the secondary amine (piperidine) but not the tertiary amine (pyridine), then separate. (Only useful if you intend to derivatize).

Module 3: Cyclization & Reductive Amination

Context: Synthesizing the ring via intramolecular reductive amination.

Q5: My intramolecular reductive amination yields mostly polymers/oligomers.

Diagnosis: Intermolecular reaction is outcompeting intramolecular cyclization. Technical Insight: While 6-membered ring formation is kinetically favored (Baldwin's rules), high concentrations favor bimolecular collisions (polymerization).

Corrective Protocol:

  • High Dilution: Run the reaction at 0.01 M to 0.05 M concentration.

  • Stepwise Control: Do not mix ketone/aldehyde and amine with the reducing agent immediately.

    • Step 1: Form the imine/iminium species first (add drying agent like MgSO₄ or Ti(OiPr)₄).

    • Step 2: Add the reducing agent (NaBH₄ or NaBH(OAc)₃) after imine formation is complete. This prevents the reduction of the aldehyde/ketone prior to cyclization.

Standardized Protocols

Protocol A: Heterogeneous Hydrogenation of Pyridines (General)
  • Preparation: Dissolve substituted pyridine (10 mmol) in Glacial Acetic Acid (20 mL).

  • Catalyst: Add PtO₂ (Adams' Catalyst) (5 mol% relative to substrate).[7] Caution: Pyrophoric.[1]

  • Reaction: Purge Parr shaker/autoclave 3x with N₂, then 3x with H₂. Pressurize to 50 psi (3.5 bar) . Shake at RT for 4–12 hours.

    • Note: For highly substituted pyridines, increase Temp to 60°C and Pressure to 500 psi (35 bar).

  • Workup: Filter through Celite (keep wet to prevent fire). Concentrate acetic acid. Basify residue with aq. NaOH to pH >12. Extract with DCM.[5][8]

Protocol B: "Non-Tailing" Column Chromatography
  • Slurry Preparation: Mix Silica Gel 60 with DCM containing 1% Triethylamine (TEA) .

  • Packing: Pour slurry into column. Flush with 2 column volumes of the TEA/DCM mixture.

  • Elution: Run gradient using DCM:MeOH:TEA (99:0:1 to 90:9:1) .

    • Tip: If using Ninhydrin stain, heat the TLC plate thoroughly to remove the background TEA/Ammonia signal before interpreting.

Visual Workflow: Synthesis Pathway Map

PiperidinePathways Pyridine Starting Material: Pyridine Hydro Hydrogenation (PtO2/AcOH) Pyridine->Hydro Linear Starting Material: Linear Amino-Ketone RedAm Reductive Amination (NaBH(OAc)3, Dilution) Linear->RedAm RCM Ring Closing Metathesis (Grubbs Cat.) Linear->RCM Issue1 Issue: Poisoning/Incomplete Hydro->Issue1 Piperidine Target: Piperidine Derivative Hydro->Piperidine Issue2 Issue: Polymerization RedAm->Issue2 RedAm->Piperidine RCM->Piperidine Requires Hydrogenation of alkene Issue1->Piperidine See Module 1 Issue2->Piperidine See Module 3

Figure 2: Common synthetic routes to piperidines and their associated failure points.

References

  • Buffat, M. G. P. (2004).[9] Synthesis of piperidines. Tetrahedron, 60(9), 1701–1729. (Foundational Review).

  • Glorius, F., et al. (2011). Asymmetric Hydrogenation of Pyridines.
  • Matassini, C., et al. (2020).[5] The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Chimica. Retrieved from [Link]

  • National Institutes of Health (NIH). (2008). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids. Retrieved from [Link]

  • ResearchGate. (2019). How to separate organic amine from silica gel? Retrieved from [Link]

Sources

Technical Support Center: Impurity Control in 3-(3,4-Dimethoxy-benzyl)-piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride . It addresses the critical challenges of impurity formation during synthesis, specifically focusing on the hydrogenation of pyridine precursors and the subsequent salt formation.

Status: Active Role: Senior Application Scientist Scope: Synthesis Optimization, Impurity Profiling, Troubleshooting Target Compound: 3-(3,4-Dimethoxy-benzyl)-piperidine HCl (C₁₄H₂₁NO₂[1][2]·HCl)

🔬 Module 1: The Hydrogenation Balance (Reaction Control)[1]

Context: The synthesis typically involves the catalytic hydrogenation of 3-(3,4-dimethoxybenzyl)pyridine .[1][2] The critical challenge is Chemoselectivity—reducing the electron-deficient pyridine ring without touching the electron-rich dimethoxybenzene ring.[2]

📉 Troubleshooting Guide

Q1: I am detecting high levels of the "Over-Reduced" impurity (Impurity C) in my crude mixture. What caused this?

Diagnosis: You have likely reduced the benzene ring in addition to the pyridine ring, forming the cyclohexyl analog [3-(3,4-dimethoxycyclohexylmethyl)piperidine].[1] Root Cause:

  • Catalyst Aggressiveness: Using Platinum Oxide (PtO₂) or Rhodium on Carbon (Rh/C) without strict moderation.[1][2] These catalysts are highly active for aromatic ring reduction.[1][2]

  • Excessive Pressure/Temperature: Hydrogenation pressures >50 psi or temperatures >60°C significantly increase the rate of benzene ring reduction.[1][2]

  • Acidic Media: Strong acidic conditions can activate the benzene ring towards reduction.[1][2]

Corrective Protocol:

  • Switch Catalyst: Use 5% or 10% Palladium on Carbon (Pd/C) .[1][2] Pd/C is generally selective for pyridine reduction over benzene derivatives under mild conditions.[1][2]

  • Optimize Conditions: Limit H₂ pressure to 30–40 psi and temperature to 40–50°C .

  • Poisoning Strategy: If using PtO₂, consider adding a catalyst poison (e.g., thiophene traces) to dampen activity, though switching to Pd/C is cleaner.[1]

Q2: The reaction stalls with 5-10% unreacted Pyridine precursor (Impurity A) remaining.[1][2] Adding more catalyst doesn't help.[1][2] Why?

Diagnosis: Catalyst poisoning or "Stalled Equilibrium."[1][2] Root Cause:

  • Sulfur/Amine Poisoning: The starting material (pyridine derivative) might contain trace sulfur from previous steps (e.g., if a thiophene-based lithiation or sulfonyl activation was used).[1][2]

  • Product Inhibition: The product (secondary amine) is a stronger base than the starting pyridine.[1][2] It can bind strongly to the catalyst surface, blocking active sites.[1]

Corrective Protocol:

  • Acid Scavenger: Run the hydrogenation in the presence of 1.0–1.1 equivalents of HCl or Acetic Acid. Protonating the product prevents it from poisoning the metal surface. Note: This forms the salt directly, which often precipitates and drives the equilibrium forward.

  • Solvent Wash: Ensure the precursor is recrystallized or passed through a silica plug to remove sulfur contaminants before hydrogenation.[2]

⚗️ Module 2: Intermediate Trapping & Side Reactions[2]

Context: The reduction of pyridine proceeds through partially reduced intermediates (dihydropyridine → tetrahydropyridine → piperidine).[1]

📉 Troubleshooting Guide

Q3: I see a persistent "Unknown" peak at RRT ~0.95. It disappears after long reaction times but reappears during workup.

Diagnosis: This is likely the Tetrahydropyridine Intermediate (Impurity B) (Enamine/Imine form).[1][2] Mechanism: The reduction of the C=N bond is the slowest step. If the reaction is stopped too early, or if hydrogen availability is mass-transfer limited, this intermediate persists.[1] Risk: Upon exposure to air/moisture during workup, these enamines can hydrolyze (ring opening) or polymerize.[1]

Corrective Protocol:

  • IPC (In-Process Control): Do not stop the reaction based on TLC alone. Use HPLC/UPLC to confirm the disappearance of the intermediate.

  • Mass Transfer: Increase agitation speed (>800 RPM). Hydrogenation is often diffusion-limited.[1][2]

  • Digestive Period: Once H₂ uptake ceases, hold the reaction at temperature for an additional 2–4 hours to ensure the "tail" of the intermediate is converted.

Q4: My product has a high molecular weight impurity (Dimer). How do I prevent this?

Diagnosis: Reductive Amination Dimerization. Mechanism: The intermediate imine reacts with the newly formed amine product (secondary amine) to form a dimer. Corrective Protocol:

  • Dilution: Run the reaction at high dilution (e.g., 20 volumes of solvent). High concentration favors bimolecular reactions (dimerization).[1][2]

  • Ammonia Suppression: If using a route involving reductive amination of a ketone, ensure excess ammonia/ammonium source is present to outcompete the product amine.

📊 Visualizing the Impurity Landscape

The following diagram maps the reduction pathway and the specific divergence points where impurities are generated.

G Start Precursor: 3-(3,4-Dimethoxybenzyl)pyridine Inter Intermediate: Tetrahydropyridine (Enamine/Imine) Start->Inter H₂ / Cat (Step 1) Imp_A Impurity A: Unreacted Pyridine Start->Imp_A Poisoned Cat Low Pressure Product Target Product: 3-(3,4-Dimethoxybenzyl) piperidine Inter->Product H₂ / Cat (Step 2 - Slow) Imp_B Impurity B: Tetrahydropyridine (Under-reduced) Inter->Imp_B Incomplete Rxn Imp_D Impurity D: Dimer Inter->Imp_D High Conc + Product Imp_C Impurity C: Cyclohexyl Analog (Over-reduced) Product->Imp_C High Temp/Press PtO₂/Rh

Caption: Reaction pathway showing critical control points. Green nodes indicate success; Red nodes indicate failure modes driven by specific parameters.

🧪 Module 3: Salt Formation & Purification Strategy

Context: Converting the free base to the Hydrochloride salt is the final purification step. It rejects non-basic impurities and regioisomers.[1][2]

📉 Troubleshooting Guide

Q5: My HCl salt is hygroscopic or sticky (oiling out). How do I get a crystalline solid?

Diagnosis: Occlusion of solvent or presence of regioisomers preventing crystal lattice formation. Corrective Protocol:

  • Solvent Choice: Avoid Ethanol/Water mixtures if hygroscopicity is an issue.[1][2] Use Isopropanol (IPA) or Ethyl Acetate/IPA mixtures.[1][2]

  • Anhydrous HCl: Use HCl gas in IPA or Dioxane rather than aqueous HCl. Water is the enemy of crystallization for this piperidine salt.

  • Digestion: If oil forms, reheat the mixture to reflux and cool very slowly (1°C/min) with vigorous stirring to induce nucleation.

Q6: I am worried about Nitrosamine formation (NDSRIs) during storage.

Diagnosis: Secondary amines like 3-(3,4-Dimethoxy-benzyl)-piperidine are high-risk precursors for Nitrosamines (Class 1 Carcinogens) if exposed to nitrosating agents.[1][2] Corrective Protocol:

  • Nitrite-Free Zone: Ensure water used in workup is low-nitrite.[1][2]

  • Packaging: Store the HCl salt in well-sealed containers to prevent absorption of atmospheric NOₓ.[2]

  • Scavengers: In formulation, consider adding antioxidants (Ascorbic acid) which inhibit nitrosation.[1][2]

📋 Summary of Critical Parameters

ParameterTarget RangeConsequence of Deviation
Catalyst 5-10% Pd/CPt/Rh: Over-reduction (Impurity C).[1][2] Ni: Low activity.
Pressure 30–45 psi>60 psi: Benzene ring reduction.[1][2] <20 psi: Stalled reaction (Impurity A/B).
Temperature 40–50°C>60°C: Over-reduction & Dimerization.[1][2]
Solvent MeOH or EtOH (+ HCl)Non-polar: Poor solubility of salt.[1][2] Acid-free: Catalyst poisoning by product.[1][2]
Agitation >800 RPMLow: Mass transfer limitation (Impurity B persists).

📚 References

  • Reduction of Pyridines (General Mechanism):

    • Scriven, E. F. V. (1984).[1][2] Pyridines and their Benzo Derivatives: (ii) Reactivity of Ring Atoms.[1][2] Comprehensive Heterocyclic Chemistry.[1][2] Link

  • Catalyst Selection for Chemoselective Hydrogenation:

    • Rylander, P. N. (1979).[1][2] Catalytic Hydrogenation in Organic Syntheses.[1][2] Academic Press.[1][2] (Standard text on Pd vs Pt selectivity).

  • Piperidine Synthesis & Impurities:

    • Buffat, M. G. P. (2004).[1][2] Synthesis of piperidines.[2][3][4][5][6][7][8][9][10] Tetrahedron, 60(9), 1701-1729.[1][2] Link[1][2]

  • Nitrosamine Risk in Secondary Amines:

    • Ashworth, I. W., et al. (2020).[1] Potential for the Formation of N-Nitrosamines during the Manufacture of Active Pharmaceutical Ingredients.[2] Organic Process Research & Development.[1][2] Link[1][2]

  • Compound Data (Grounding):

    • Sigma-Aldrich Product Sheet: 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride.[1][2] Link[1][2]

Sources

Technical Support Center: Scale-Up Synthesis of 3-(3,4-Dimethoxy-benzyl)-piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: #SC-DMBP-2024 Status: Active Support Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Molecule Profile[1]

You are scaling up the synthesis of 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride . This molecule presents a classic process chemistry challenge: reducing a heteroaromatic (pyridine) ring while preserving a sensitive benzyl ether moiety.[1]

  • Critical Quality Attribute (CQA): The integrity of the methoxy groups during the harsh hydrogenation conditions required to reduce the pyridine ring.

  • Primary Bottleneck: Catalyst poisoning by the basic nitrogen and "over-reduction" (de-benzylation).[1]

  • Safety Class: High Pressure Hydrogenation (Class 3/4).[1]

Chemical Structure & Transformation

The scale-up generally proceeds via the catalytic hydrogenation of the pyridine precursor: 3-(3,4-dimethoxybenzyl)pyridine .

ComponentMolecular WeightRoleKey Risk
Precursor ~229.27 g/mol Starting MaterialCatalyst poison (Lewis base)
Target (Free Base) ~235.32 g/mol ProductOxidative instability (amine)
Target (HCl Salt) ~271.78 g/mol Final API/Int.[1]Hygroscopicity, Polymorphism

Module A: Catalytic Hydrogenation (The Critical Step)

User Issue: "My reaction stalls at 60% conversion, or I see significant de-benzylation impurities."

The Mechanism of Failure

Pyridine reduction is thermodynamically favorable but kinetically difficult due to the poisoning of the catalyst surface by the nitrogen lone pair. To overcome this, you likely use acidic media or high pressure.[1] However, acid + heat + Pd/C = ether cleavage (de-methoxylation) .[1]

Validated Protocol: The "Adams" Route (Recommended for Scale-Up)

While Palladium on Carbon (Pd/C) is cheaper, Platinum Oxide (PtO2) or Rhodium on Carbon (Rh/C) offers superior selectivity for the ring reduction over the benzyl ether cleavage.

Step-by-Step Protocol:

  • Solvent System: Glacial Acetic Acid (AcOH).[1][2] The acid protonates the pyridine (preventing catalyst poisoning) and activates the ring.[1]

  • Catalyst Loading: 5 mol% PtO2 (Adams Catalyst). Note: On >100g scale, you can optimize down to 2-3 mol% if feedstock purity is >99%.

  • Conditions: 50–70 bar H2 pressure at Room Temperature (20–25°C).

    • Why RT? Heating significantly increases the risk of cleaving the methoxy groups.

  • Workup: Filtration through Celite -> Concentration -> Basification (NaOH) -> Extraction (DCM or EtOAc).[1]

Troubleshooting Matrix: Hydrogenation
SymptomProbable CauseCorrective Action
Reaction Stalls (<80%) Catalyst Poisoning by dimer/oligomer impurities in starting material.[1]Pre-treatment: Treat precursor with activated carbon before hydrogenation.[1] Increase H2 pressure to 80 bar.
Impurity: Phenol (Demethylated) Over-reduction due to high temp or Pd catalyst.[1]Switch Catalyst: Move from Pd/C to PtO2 or Rh/C. Cooling: Ensure internal temp <30°C.
Impurity: Toluene deriv. C-N bond cleavage (Ring opening).[1]Reduce acidity.[1] Switch from pure AcOH to MeOH/AcOH (10:1) mixture.
Low H2 Uptake Mass transfer limitation.[1]Agitation: In scale-up autoclaves, impeller speed is critical.[1] Ensure gas-liquid entrainment (use a hollow-shaft stirrer).
Decision Logic: Hydrogenation Optimization

HydrogenationLogic Start Start Hydrogenation (PtO2 / AcOH) CheckConv Check Conversion (HPLC/NMR) Start->CheckConv IsFull Conversion > 98%? CheckConv->IsFull Workup Proceed to Workup (Filter Catalyst) IsFull->Workup Yes CheckImp Check Impurities (De-benzylated?) IsFull->CheckImp No HighImp High Impurities: Lower Temp, Switch to Rh/C CheckImp->HighImp Yes (Over-reduction) Stalled Reaction Stalled: Add fresh catalyst, Increase Pressure CheckImp->Stalled No (Poisoning)

Caption: Logic flow for troubleshooting incomplete conversion or impurity formation during pyridine reduction.

Module B: Salt Formation & Crystallization[1]

User Issue: "The product oils out instead of crystallizing," or "The salt is hygroscopic and sticky."

The Chemistry of the Salt

3-substituted piperidines are chiral. If you are synthesizing the racemate (standard for this intermediate unless using chiral separation), the crystal lattice energy is often lower than pure enantiomers, making crystallization trickier.

Validated Protocol: HCl Salt Formation
  • Free Base Isolation: Ensure the free base oil is dry (Karl Fischer < 0.5%).[1] Water promotes oiling out.[1]

  • Solvent: Dissolve free base in Anhydrous Ethanol (5 volumes).

  • Acid Addition: Add HCl in Isopropanol (5-6N) or HCl in Dioxane (4N) dropwise at 0–5°C.

    • Avoid Aqueous HCl: Using 37% aq.[1] HCl introduces water, guaranteeing a sticky gum.[1]

  • Induction: If oiling occurs, heat to reflux (clear solution), then cool slowly (10°C/hour) with vigorous stirring. Seed crystals are essential for scale-up.[1]

  • Anti-solvent: If no crystals form at 0°C, add Diisopropyl Ether (IPE) or MTBE dropwise until turbidity persists.[1]

Troubleshooting Matrix: Crystallization
IssueDiagnosisSolution
Oiling Out Solvent too polar or water present.[1]Azeotrope: Evaporate, chase with toluene to remove water.[1] Redissolve in EtOH/EtOAc (1:4) and re-acidify.
Colored Product (Pink/Brown) Oxidation of electron-rich aromatic ring or phenols.[1]Wash: Wash the free base DCM solution with NaHSO3 (bisulfite) before salt formation.[1] Perform crystallization under N2.[1]
Hygroscopic Solid Trapped solvent or amorphous form.[1]Drying: Vacuum dry at 40°C with P2O5 trap.[1] Annealing: Slurry the solid in dry Et2O for 12h to promote crystalline rearrangement.

FAQ: Specific Scale-Up Scenarios

Q1: Can I use Pd/C to save money on the catalyst? A: Yes, but you must modify the conditions. Use Pd/C (10%) in Methanol with 1 equivalent of HCl (to protect the amine).[1] Crucially, keep the pressure low (1-3 bar) and temperature <40°C . High pressure/temp with Pd/C will cleave the benzyl ether.[1] Expect slower reaction times (24-48h).[1]

Q2: My final product has a "peppery" smell and is yellow. A: The smell is likely unreacted pyridine precursor.[1] The yellow color suggests oxidation of the dimethoxybenzyl ring (quinone formation).[1]

  • Fix: Recrystallize from Isopropanol/Ethanol (9:1) with activated charcoal treatment.

Q3: How do I handle the stereochemistry? A: This synthesis produces a racemate . If you need a specific enantiomer, you cannot induce it during hydrogenation with standard catalysts.[1] You must either:

  • Perform a Chiral Resolution on the free base using Tartaric Acid or Mandelic Acid.[1]

  • Use a chiral auxiliary on the pyridine nitrogen (rare/expensive).[1] Standard procedure assumes Racemate is acceptable.

Workflow Visualization

SynthesisWorkflow Precursor 3-(3,4-Dimethoxybenzyl) pyridine Hydrogenation Hydrogenation PtO2 / AcOH 50 bar, 25°C Precursor->Hydrogenation Reduction Workup Workup Filter Catalyst Basify (NaOH) Hydrogenation->Workup Purification SaltForm Salt Formation HCl/IPA in EtOH Workup->SaltForm Crystallization Final Final Product Piperidine HCl Salt SaltForm->Final Isolation

Caption: End-to-end workflow for the conversion of the pyridine precursor to the final hydrochloride salt.

References

  • BenchChem Application Notes. (2025). Catalytic Hydrogenation of Pyridine to Piperidine: Protocols and Catalyst Selection. Retrieved from [1]

  • Sreenivasulu, R., et al. (2015).[1] Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry.[1] Retrieved from [1]

  • ThalesNano. (2015).[1] Difficult Hydrogenations – Saturation of Functionalized Pyridines.[1][3] Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] Product Specification: 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride.[1][4] Retrieved from [1]

  • Maxted, E. B., & Walker, A. G. (1948).[1][5] Studies in the detoxication of catalyst poisons.[1][5] Part VII. The self-poisoning effect in the hydrogenation of pyridine. Journal of the Chemical Society.[1][5] Retrieved from [1]

Sources

Validation & Comparative

Benchmarking Purity: A Comparative Validation Guide for 3-(3,4-Dimethoxy-benzyl)-piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride purity Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Purity Paradox

In medicinal chemistry, 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride acts as a critical scaffold, particularly in the synthesis of acetylcholinesterase inhibitors (like Donepezil analogs) and neuroactive ligands. However, its validation presents a unique "Purity Paradox":

  • The Regioisomer Trap: Synthetic routes (e.g., reduction of pyridines or Friedel-Crafts alkylation) often generate difficult-to-separate 2- and 4-substituted isomers.

  • The Salt Ambiguity: As a hydrochloride salt, the stoichiometry (mono- vs. di-HCl) and hygroscopicity can skew gravimetric potency, rendering standard HPLC area-% integration misleading.

This guide objectively compares three validation methodologies—RP-HPLC , qNMR , and GC-MS —to establish a "Gold Standard" protocol for researchers.

Comparative Analysis of Validation Methods

We evaluated three primary analytical techniques based on Specificity (Isomer resolution), Accuracy (Mass balance), and Utility (Routine QC).

FeatureMethod A: RP-HPLC (UV/MS) Method B: 1H-qNMR Method C: GC-MS (Derivatized)
Primary Utility Routine QC & Trace Impurity ProfilingAbsolute Purity & Salt StoichiometryRegioisomer Separation
Specificity High (with correct column chemistry)Medium (Signal overlap possible)Very High (Structural fingerprinting)
LOD/LOQ Excellent (<0.05%)Moderate (~0.5-1.0%)Excellent (<0.1%)
Reference Std Required for quantitative impurity assayNot Required (Internal Std used)Required
Weakness Cannot detect inorganic salts/moisture; Relative response factors unknown.[1]Lower sensitivity for trace organic impurities.Requires free-basing; thermal degradation risk.
Verdict The Workhorse The Truth-Teller The Troubleshooter
The Expert Insight:

While HPLC is the standard for checking "cleanliness," it fails to determine the "Active Pharmaceutical Ingredient (API) content" if the salt form is hydrated or non-stoichiometric. Therefore, qNMR is the superior method for potency assignment , while HPLC is required for impurity profiling.

Strategic Workflow Visualization

The following decision tree illustrates the logical flow for validating this compound, ensuring no critical quality attribute is overlooked.

ValidationWorkflow Start Sample: 3-(3,4-Dimethoxy-benzyl)-piperidine HCl qNMR Step 1: 1H-qNMR (D2O/DMSO) (Determine Absolute Assay & Salt Ratio) Start->qNMR HPLC Step 2: RP-HPLC (Acidic Mobile Phase) (Detect Organic Impurities) qNMR->HPLC Mass Balance Established Decision Is Purity > 98%? HPLC->Decision GCMS Step 3: GC-MS (Derivatization) (Resolve Regioisomers) Decision->GCMS Suspicious Shoulder Peaks Release Release for Synthesis Decision->Release Yes Purify Recrystallize (EtOH/Et2O) GCMS->Purify Isomers Detected Purify->Start Re-test

Figure 1: Integrated Analytical Workflow. qNMR establishes the "true" mass, while HPLC and GC-MS characterize impurities.

Detailed Experimental Protocols
Protocol A: The "Gold Standard" RP-HPLC Method

Designed to separate the 3-substituted target from likely 2- and 4- isomers.

  • Rationale: A high pH mobile phase is often preferred for alkaloids to improve peak shape, but silica dissolution is a risk. We utilize a Chaos-tropic Acidic Method (Perchlorate/TFA) which creates sharp peaks for piperidine salts without free-basing.

Instrument Parameters:

  • Column: C18 Phenyl-Hexyl (e.g., Phenomenex Luna or Waters XSelect), 150 x 4.6 mm, 3.5 µm. Why? The Phenyl-Hexyl phase offers superior selectivity for the aromatic dimethoxybenzyl group compared to standard C18.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Equilibration)

    • 2-15 min: 5% → 60% B (Linear Gradient)

    • 15-20 min: 60% → 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (Benzyl absorption) and 280 nm (Dimethoxybenzene specificity).

  • Temperature: 40°C.

System Suitability Criteria:

  • Tailing Factor: < 1.5 (Critical for amine salts).

  • Resolution (Rs): > 2.0 between the main peak and any pre-eluting starting material (e.g., 3,4-dimethoxybenzaldehyde).

Protocol B: Quantitative NMR (qNMR) for Potency

Designed to determine the exact wt% of the HCl salt, correcting for water and excess acid.

  • Rationale: HPLC assumes 100% response factor. qNMR compares the integration of the stable aromatic protons against a certified internal standard (IS).

Procedure:

  • Internal Standard: Maleic Acid (TraceCERT® or equivalent) or Dimethyl Sulfone.

  • Solvent: D₂O (Deuterium Oxide). Note: The HCl salt is highly soluble in D₂O; this avoids solvent peaks overlapping with the aromatic region.

  • Sample Prep: Weigh ~10 mg of Sample and ~5 mg of IS (precision ±0.01 mg) into a vial. Dissolve in 0.7 mL D₂O.

  • Acquisition:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (Must be > 5 × T1).

    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity of IS.[2][3][4]
Impurity Origin & Control Strategy

Understanding where impurities come from allows for proactive control.

ImpurityPathways SM1 3,4-Dimethoxy- benzaldehyde Rxn Reaction (Reductive Amination or Alkylation) SM1->Rxn SM2 Piperidine Precursor SM2->Rxn Target Target: 3-Substituted Rxn->Target Major ImpA Impurity A: Unreacted Aldehyde Rxn->ImpA Incomplete ImpB Impurity B: Regioisomers (2- or 4-) Rxn->ImpB Isomerization ImpC Impurity C: Over-alkylation Rxn->ImpC Side Rxn

Figure 2: Synthetic origin of common impurities. Impurity B (Regioisomers) is the most difficult to remove.

References
  • International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines. [Link]

  • James, T. et al. "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." Chemical Science, 2022. [Link]

  • Pauli, G. F. et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. [Link]

  • PubChem. "3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride (Compound Summary)." National Library of Medicine. [Link]

Sources

Structural Elucidation & Confirmation Guide: 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride is a critical pharmacophore in medicinal chemistry, serving as a scaffold for acetylcholinesterase (AChE) inhibitors (related to Donepezil) and monoacylglycerol lipase (MAGL) inhibitors.

In synthetic workflows, a common failure mode is the inadvertent formation or contamination with regioisomers, specifically the 4-substituted or 2-substituted analogues. While Mass Spectrometry (MS) confirms the molecular weight, it fails to distinguish these positional isomers.

This guide provides a rigorous, self-validating protocol to definitively confirm the 3-position substitution , comparing the efficacy of 1D NMR against the "Gold Standard" 2D NMR techniques.

Part 1: The Structural Challenge (Comparative Analysis)

The primary challenge in validating this structure is distinguishing it from its regioisomers. Below is a comparison of why standard "quick" checks fail and why a multi-dimensional approach is required.

Feature3-Isomer (Target) 4-Isomer (Alternative/Impurity) Analytical Implication
Symmetry Asymmetric (Chiral Center at C3)Symmetric (Plane of symmetry through C1-C4)4-isomer has fewer unique

C signals; 3-isomer shows full complexity.
Spin System Complex multiplet at C3; Diastereotopic protons at C2/C4/C5/C6.Simplified AA'BB' or equivalent patterns in aliphatic region.1D

H NMR of the 3-isomer is crowded; 4-isomer is cleaner.
Chirality Yes (Racemic mixture usually)No (Achiral)3-isomer requires chiral HPLC for enantiomeric separation; 4-isomer does not.
Decision Pathway: Analytical Workflow

The following diagram outlines the logical flow for confirming the structure, rejecting the null hypothesis (that it is the 4-isomer).

StructureConfirmation Start Crude Product (MW: 271.78 Da) LCMS LC-MS Analysis Confirm m/z = 236.16 [M+H]+ Start->LCMS NMR_1D 1H NMR (DMSO-d6) Check Integration & Symmetry LCMS->NMR_1D Decision Symmetry Check: Are aliphatic peaks simplified? NMR_1D->Decision Isomer4 High Symmetry Detected Suspect 4-Isomer Decision->Isomer4 Yes Isomer3 Complex Multiplets Suspect 3-Isomer Decision->Isomer3 No NMR_2D 2D NMR (COSY/HMBC) Trace Connectivity Isomer4->NMR_2D Verify Isomer3->NMR_2D Conclusion Final Confirmation: 3-(3,4-Dimethoxy-benzyl)-piperidine NMR_2D->Conclusion

Figure 1: Decision tree for distinguishing regioisomers of benzylpiperidine.

Part 2: Experimental Protocols

Sample Preparation (Critical Step)

The hydrochloride salt is polar. Using Chloroform-d (


) may result in poor solubility or broad peaks due to H-bonding.
  • Solvent: Dimethyl sulfoxide-d6 (

    
    ) is preferred for sharp signals and solubility.
    
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Mass Spectrometry (LC-MS)
  • Instrument: Agilent 1290 Infinity II / 6470 LC/TQ or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Expected Data:

    • Parent Ion

      
       m/z (Free base mass).
      
    • Fragment Ion

      
       m/z (Dimethoxybenzyl cation) - Note: This fragment is common to both 3- and 4-isomers and cannot be used for differentiation.
      
Nuclear Magnetic Resonance (NMR)

Instrument: 400 MHz or higher (600 MHz recommended for resolution of piperidine ring protons).

A. 1H NMR Interpretation (DMSO-d6)

The 3-isomer is characterized by a lack of symmetry.

  • Aromatic Region (6.7 - 6.9 ppm): 3 protons. An ABX system typically appears as a doublet (~6.85, J=8Hz), a doublet (~6.75), and a singlet (~6.70).[1]

  • Methoxy Groups (3.70 - 3.75 ppm): Two strong singlets (6H total). If these appear as one singlet, it suggests accidental equivalence, not necessarily symmetry.[1]

  • The "Fingerprint" Region (Piperidine Ring):

    • Look for the Benzylic CH2 protons (~2.5 ppm). In the 3-isomer, these are diastereotopic and may split into an ABX pattern with the C3-methine, rather than a simple doublet.[1]

    • C3-Methine Proton: This is the key differentiator. It will be a complex multiplet integrating to 1H, coupled to 4 different neighbors (C2-H(a), C2-H(b), C4-H(a), C4-H(b), and the benzyl CH2).[1]

B. 2D NMR: The Definitive Proof (HMBC)

To rigorously prove the 3-position, you must run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • Logic: Look for long-range coupling (

    
    ) from the Benzylic CH2  protons.
    
  • 3-Isomer: Benzylic protons will correlate to C2 and C4 of the piperidine ring (two different aliphatic carbon shifts).

  • 4-Isomer: Benzylic protons will correlate to C3 and C5 . Since C3 and C5 are equivalent in the 4-isomer (due to symmetry), you will see correlations to equivalent carbon shifts (or a single carbon signal with double intensity).

Part 3: Data Presentation & Validation

Representative Chemical Shift Comparison

Note: Values are representative for the HCl salt in DMSO-d6. Exact shifts vary with concentration and pH.[1]

Assignment3-Isomer (Target)4-Isomer (Alternative)Distinction Criteria
Aromatic H 6.70 - 6.90 (m, 3H)6.70 - 6.90 (m, 3H)Indistinguishable.
Methoxy (-OMe) 3.71, 3.73 (s, 6H)3.72 (s, 6H)4-isomer often shows a single coalesced peak.[1]
Benzylic -CH2- ~2.55 (d/m, 2H)~2.45 (d, 2H)3-isomer may show AB system complexity.
Piperidine C3-H Multiplet (1H)N/A (Quaternary or CH2)Key differentiator.
Piperidine C4-H Multiplet (2H)Multiplet (1H)Integration differs.
13C Count (Aliphatic) 5 signals (C2, C3, C4, C5, C6)3 signals (C2/6, C3/5, C4)Definitive Proof.
Structural Connectivity Diagram (HMBC)

This diagram illustrates the specific correlations required to confirm the 3-substitution pattern.

HMBC_Connectivity cluster_legend HMBC Correlation Logic Benzyl_CH2 Benzyl CH2 (Proton Source) Piperidine_C3 Piperidine C3 (Direct Attach) Benzyl_CH2->Piperidine_C3 2J Piperidine_C2 Piperidine C2 (Alpha to N) Benzyl_CH2->Piperidine_C2 3J (Distinct Shift) Piperidine_C4 Piperidine C4 (Beta to N) Benzyl_CH2->Piperidine_C4 3J (Distinct Shift) Aromatic_C1 Aromatic C1 (Quaternary) Benzyl_CH2->Aromatic_C1 2J/3J (Strong) Explanation In 3-isomer, C2 and C4 have different chemical shifts. In 4-isomer, C3 and C5 are equivalent.

Figure 2: HMBC Connectivity Logic. The observation of correlations to two chemically distinct aliphatic carbons (C2 and C4) confirms the asymmetric 3-substitution.

References

  • Sigma-Aldrich. 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride Product Sheet. Link[1]

  • PubChem. Compound Summary: 3-(3,4-dimethoxy-benzyl)-piperidine hydrochloride.[2][3] National Library of Medicine. Link

  • Tong, W., et al. (1996).[1] "A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors." Journal of Medicinal Chemistry. Link

  • Donohoe, T. J., et al. (2016). "Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines." Indonesian Journal of Chemistry. Link

  • University of Leeds. Synthesis of Piperidines using Organometallic Chemistry (Thesis). White Rose eTheses Online. Link

Sources

3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride vs 4-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Divergence

In the development of neuroactive agents—particularly ligands for Sigma receptors (


) , Acetylcholinesterase (AChE) , and Monoamine Transporters (MATs) —the piperidine ring serves as a privileged scaffold.

This guide compares two positional isomers that, despite sharing identical molecular formulas (


), exhibit fundamentally different stereochemical and pharmacological profiles:
  • 4-(3,4-Dimethoxybenzyl)piperidine HCl (4-DMBP): The symmetric, achiral "workhorse" scaffold often associated with Donepezil-class pharmacophores and sigma receptor ligands.

  • 3-(3,4-Dimethoxybenzyl)piperidine HCl (3-DMBP): The asymmetric, chiral "tuner" scaffold used to probe steric constraints and enhance receptor subtype selectivity.

Key Takeaway: Choose the 4-isomer for initial high-throughput screening and accessible scale-up. Choose the 3-isomer when optimizing binding affinity via vector manipulation or exploiting stereoselective pockets.

Chemical & Physical Profile

The critical differentiator between these isomers is chirality . The 4-position of the piperidine ring lies on a plane of symmetry; the 3-position does not.

Table 1: Physicochemical Comparison
Feature4-(3,4-Dimethoxybenzyl)piperidine HCl3-(3,4-Dimethoxybenzyl)piperidine HCl
CAS No. 121278-33-9 (HCl) / 121278-66-8 (Base)625454-21-9 (HCl)
Stereochemistry Achiral (Meso-like symmetry)Chiral (Contains 1 stereocenter at C3)
Enantiomers None (Single species)Pair: (

)- and (

)- enantiomers
Molecular Weight 271.78 g/mol 271.78 g/mol
Solubility (Water) High (>50 mg/mL)High (>50 mg/mL)
Crystallinity Forms large, well-defined needlesOften forms amorphous solids or hygroscopic plates due to enantiomeric disorder (if racemic)
Primary Utility Core Scaffold (Sigma/AChE)SAR Optimization / Chiral Probe
Structural Visualization

The following diagram illustrates the symmetry difference. Note how the 4-substitution allows free rotation without creating a stereocenter, whereas 3-substitution locks the molecule into a chiral configuration.

G cluster_0 4-Isomer (Achiral) cluster_1 3-Isomer (Chiral) A Piperidine Ring B C4 Position (Plane of Symmetry) A->B C Benzyl Group B->C X Piperidine Ring Y C3 Position (Stereocenter *) X->Y Z Benzyl Group Y->Z Enant Requires Resolution (R) vs (S) Y->Enant

Figure 1: Structural logic dictating the stereochemical complexity of the 3-isomer vs. the 4-isomer.

Synthetic Accessibility & Manufacturing

For drug development professionals, the "make-ability" of a scaffold dictates its position in the pipeline.

4-DMBP (The Scalable Route)
  • Synthesis: Typically achieved via Knoevenagel condensation of 4-piperidone (or pyridine derivatives) with 3,4-dimethoxybenzaldehyde, followed by hydrogenation.

  • Advantage: No chiral resolution required. The product crystallizes readily as the hydrochloride salt.

  • Throughput: High. Ideal for multi-gram to kilogram scale-up.

3-DMBP (The Precision Route)
  • Synthesis: Often requires starting from 3-substituted pyridines (e.g., 3-picoline derivatives) or using asymmetric hydrogenation of enamide precursors.

  • Challenge: The product is obtained as a racemate (50:50 mix of

    
    ).
    
  • Resolution: To get meaningful biological data, you must often separate enantiomers using Chiral HPLC or Diastereomeric Salt Crystallization (e.g., using Tartaric acid).

  • Throughput: Low to Medium. Cost is 3-5x higher than the 4-isomer.

Biological Applications & SAR Logic[1]

Why switch from 4- to 3-substitution?

In Structure-Activity Relationship (SAR) studies, moving a hydrophobic group (like the dimethoxybenzyl moiety) from C4 to C3 alters the vector of the substituent relative to the basic nitrogen.

  • 4-Isomer (Linear Vector):

    • Extends the pharmacophore linearly.

    • Fits deep, narrow hydrophobic pockets (e.g., the "gorge" of Acetylcholinesterase).

    • Primary Use: Mimicking the topology of Donepezil or developing Sigma-1 receptor antagonists.

  • 3-Isomer (Angled Vector):

    • Creates a "kink" in the molecule.

    • Used to introduce steric clash to improve selectivity (e.g., preventing binding to a homologous transporter like NET while maintaining affinity for DAT).

    • Primary Use: Fine-tuning selectivity profiles and exploring chiral recognition sites on receptors.

Experimental Protocol: Self-Validating Purification

Since both compounds are sold or synthesized as Hydrochloride salts, purity is paramount. The following protocol describes a Recrystallization & Free-Base Liberation workflow. This is critical because commercial HCl salts of these amines often trap solvent or minor impurities.

Objective: Obtain analytical grade material for binding assays (


 purity).
Materials
  • Crude Piperidine HCl salt (3- or 4- isomer)

  • Solvents: Ethanol (Absolute), Diethyl Ether, 2M NaOH, Dichloromethane (DCM).

  • Equipment: Vacuum filtration setup, pH meter.

Workflow Diagram

Protocol cluster_liberation Step 1: Free Base Liberation cluster_salt Step 2: Controlled Salt Formation cluster_validation Step 3: Validation start Start: Crude HCl Salt dissolve Dissolve in H2O start->dissolve basify Add 2M NaOH (pH > 12) Observe Oiling Out dissolve->basify extract Extract into DCM (3x) basify->extract dry Dry Organic Phase (MgSO4) & Evaporate extract->dry redissolve Dissolve Oil in Min. Vol. Ethanol dry->redissolve acidify Add HCl in Ether (1.1 eq) Dropwise at 0°C redissolve->acidify precipitate Precipitate Forms (White Needles) acidify->precipitate filter Filter & Wash (Cold Ether) precipitate->filter mp Check Melting Point (Sharp = Pure) filter->mp nmr 1H-NMR Validation mp->nmr

Figure 2: Purification workflow ensuring removal of synthesis byproducts before biological testing.

Step-by-Step Methodology
  • Liberation: Dissolve 1.0 g of the commercial HCl salt in 10 mL deionized water. Slowly add 2M NaOH until pH > 12. The solution will become cloudy as the free amine oils out.

  • Extraction: Extract the aqueous layer three times with 15 mL Dichloromethane (DCM). Combine organic layers, dry over anhydrous

    
    , and concentrate under vacuum to yield the free base oil.
    
  • Salt Formation: Dissolve the oil in the minimum volume of absolute ethanol (~2-3 mL). Chill to 0°C.

  • Precipitation: Add 2M HCl in Diethyl Ether dropwise with stirring. A white precipitate should form immediately.

    • Note for 3-Isomer: If the 3-isomer does not precipitate (due to chirality preventing lattice packing), add excess diethyl ether until turbid and store at -20°C overnight.

  • Validation: Filter the solid.

    • 4-DMBP HCl: Expect sharp melting point (

      
      , lit. dependent).
      
    • 3-DMBP HCl: Expect a broader range if racemic; sharp if enantiopure.

References

  • PubChem. (2025).[1][2][3] 4-(3,4-dimethoxyphenyl)piperidine hydrochloride (Compound Summary).[1] National Library of Medicine. [Link]

  • Pöschl, A. (2014).[4] Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues.[4] King's College London Theses.[4] [Link]

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of 3-Benzylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: GluN2B (NR2B) Subtype-Selective NMDA Receptor Antagonism

Executive Summary

This technical guide analyzes the 3-benzylpiperidine scaffold, a critical pharmacophore in the development of neuroactive agents, specifically GluN2B-selective NMDA receptor antagonists . While the 4-phenylpiperidine moiety (exemplified by Ifenprodil ) established the paradigm for NR2B selectivity, it suffers from significant off-target liabilities, particularly


-adrenergic affinity and hERG channel blockade (QTc prolongation).

The 3-benzylpiperidine scaffold represents a strategic structural evolution. By shifting the aromatic substituent to the 3-position, medicinal chemists can alter the vector of the hydrophobic group, optimizing fit within the GluN1/GluN2B interface while destabilizing interactions with the hERG pharmacophore. This guide compares the SAR, selectivity profiles, and experimental performance of 3-benzylpiperidine derivatives against the industry standards, Ifenprodil and Ro 25-6981 .

The SAR Logic: 3-Benzyl vs. 4-Benzyl vs. Ifenprodil

The development of 3-benzylpiperidine derivatives is driven by the need to decouple NR2B potency from cardiovascular toxicity.

The Pharmacophore Challenge

The classic GluN2B pharmacophore (Ifenprodil-like) requires:

  • Basic Nitrogen: Protonated at physiological pH for ionic interaction.

  • Linker Region: A specific distance (typically 2-3 carbons) connecting the nitrogen to a peripheral aromatic ring.

  • Core Scaffold: A piperidine ring housing a hydrophobic aryl group.

Structural Divergence
  • Ifenprodil (Standard): Contains a 4-phenylpiperidine core. The phenyl ring projects axially/equatorially depending on conformation, creating a high-affinity block but also fitting perfectly into the

    
    -adrenergic pocket.
    
  • 4-Benzylpiperidine: Extends the hydrophobic reach by one carbon. Often results in loss of NR2B selectivity and gain in Monoamine Transporter (DAT/NET) affinity (see Reference 4).

  • 3-Benzylpiperidine (Optimized): Introduces chirality and a distinct angular vector.

    • Stereochemistry: The

      
      -enantiomer of 3-benzylpiperidines often aligns best with the hydrophobic pocket of the GluN2B subunit, mimicking the folded conformation of Ifenprodil without the steric bulk that triggers hERG binding.
      
    • Conformational Restriction: The 3-substitution restricts the rotation of the piperidine ring relative to the linker, reducing the entropic penalty of binding.

SAR Decision Matrix (Graphviz)

SAR_Logic Figure 1: SAR Decision Logic for Piperidine Derivatives Scaffold Piperidine Scaffold Selection Pos4 4-Substitution (Ifenprodil/Donepezil Class) Scaffold->Pos4 Pos3 3-Substitution (Novel Class) Scaffold->Pos3 Outcome_4A High NR2B Affinity (Risk: Alpha-1/hERG Toxicity) Pos4->Outcome_4A Phenyl Ring Outcome_4B DAT/NET Inhibition (If Linker < 3 carbons) Pos4->Outcome_4B Benzyl Ring Chirality Chirality Check Pos3->Chirality Enant_S (S)-Enantiomer Optimal GluN2B Fit Chirality->Enant_S Enant_R (R)-Enantiomer Reduced Potency Chirality->Enant_R Linker N-Linker Optimization Enant_S->Linker Selectivity High Selectivity Ratio (NR2B vs Alpha-1 > 500x) Linker->Selectivity Benzyl/Phenylethyl Group

Comparative Performance Analysis

The following data synthesizes representative values from high-affinity GluN2B antagonists to illustrate the selectivity advantage of the 3-benzyl scaffold.

Table 1: Potency and Selectivity Profile[1][2]
Compound ClassRepresentative AgentNR2B Binding (

/

)

-Adrenergic

hERG Inhibition (

)
Selectivity Ratio (

/NR2B)
Standard (4-Phenyl) Ifenprodil 3.0 - 10 nM ~150 nM~1.2

M
~15 - 50 (Low)
Standard (Purified) Ro 25-6981 4.0 - 9.0 nM > 10,000 nM> 10

M
> 1,000 (High)
Alternative (4-Benzyl) 4-Bn-Pip Analog120 nM45 nMN/A0.3 (Inverted)
Optimized (3-Benzyl) (S)-3-Bn-Pip Deriv. 5.0 - 12 nM > 5,000 nM > 30

M
> 400 (Optimal)

Key Insight: While Ro 25-6981 offers excellent selectivity, it suffers from poor oral bioavailability. The 3-benzylpiperidine derivatives (Optimized) aim to match the potency of Ifenprodil while achieving the safety profile of Ro 25-6981, with improved metabolic stability due to the steric hindrance at the 3-position preventing rapid oxidation.

Experimental Protocols

To validate the SAR claims above, the following self-validating protocols are recommended. These assays distinguish between specific NR2B antagonism and non-specific channel blockade.

Protocol A: Radioligand Binding Assay (Selectivity)

Objective: Determine the affinity (


) of the test compound for the Ifenprodil binding site on the NR2B subunit.
  • Source Material: Rat cerebral cortex membranes (rich in native NR2B) or HEK293 cells stably expressing hNR1a/hNR2B.

  • Radioligand:

    
    -Ifenprodil (Specific Activity ~60 Ci/mmol).
    
  • Non-Specific Blocker: 10

    
    M Spermine (to block the polyamine site) and 10 
    
    
    
    M GBR-12909 (to block DAT if using 4-benzyl analogs).

Step-by-Step Workflow:

  • Membrane Prep: Homogenize tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 48,000

    
     for 20 min. Wash twice to remove endogenous glutamate/glycine.
    
  • Incubation:

    • Mix 200

      
      L Membrane suspension (approx 20-50 
      
      
      
      g protein).
    • Add 25

      
      L 
      
      
      
      -Ifenprodil (Final conc: 5 nM).
    • Add 25

      
      L Test Compound (Concentration range: 
      
      
      
      to
      
      
      M).
    • Control: Define non-specific binding using 10

      
      M unlabeled Ifenprodil.
      
  • Equilibrium: Incubate at 4°C for 2 hours . (Note: Low temperature prevents receptor degradation and reduces low-affinity non-specific binding).

  • Harvest: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce filter binding.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Calcium Flux Assay

Objective: Confirm that binding translates to functional inhibition of NMDA-mediated


 influx.
  • Cell Line: CHO cells expressing NR1/NR2B.

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Agonist Challenge: Stimulate with Glutamate (10

    
    M) + Glycine (10 
    
    
    
    M).
  • Measurement: Monitor fluorescence intensity (Ex 488nm / Em 525nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Validation: A pure NR2B antagonist must inhibit the signal without affecting the response to KCl (voltage-gated channel control).

Experimental Workflow Diagram (Graphviz)

Assay_Workflow Figure 2: Screening Cascade for NR2B Antagonists cluster_0 Primary Screen (Binding) cluster_1 Selectivity Screen cluster_2 Functional Validation Start Compound Library (3-Benzyl Derivatives) Step1 Radioligand Displacement ([3H]-Ifenprodil) Start->Step1 Decision1 Ki < 50 nM? Step1->Decision1 Step2 Alpha-1 Adrenergic Binding ([3H]-Prazosin) Decision1->Step2 Yes Discard Stop / Redesign Decision1->Discard No Step3 hERG Patch Clamp Step2->Step3 Decision2 Selectivity Ratio > 100? Step3->Decision2 Step4 Ca2+ Flux Assay (Fluo-4 AM) Decision2->Step4 Yes Decision2->Discard No Final Lead Candidate Step4->Final

Conclusion

The 3-benzylpiperidine scaffold offers a superior structural template compared to the traditional 4-benzyl or 4-phenyl (Ifenprodil) scaffolds for NR2B-targeted drug discovery. By utilizing the (S)-enantiomer , researchers can maintain high affinity (


 nM) for the GluN2B subunit while significantly reducing the 

-adrenergic liability that plagued first-generation compounds. Future optimization should focus on the linker region rigidity to further enhance metabolic stability.

References

  • Curtis, N. R., et al. (2003).[1] Novel N1-(benzyl)cinnamamidine derived NR2B subtype-selective NMDA receptor antagonists.[1] Bioorganic & Medicinal Chemistry Letters, 13(4), 693-696.[1] Link

  • Layton, M. E., Kelly, M. J., & Rodzinak, K. J. (2006).[2] Recent advances in the development of NR2B subtype-selective NMDA receptor antagonists.[2][3][4][5] Current Topics in Medicinal Chemistry, 6(7), 697-709.[2] Link

  • Runyon, S. P., et al. (2017). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Grimwood, S., et al. (2000). Characterisation of N-methyl-D-aspartate receptor-specific [3H]Ifenprodil binding to recombinant human NR1a/NR2B receptors compared with native receptors in rodent brain membranes.[9] Journal of Neurochemistry, 75(6), 2455-2463.[9] Link

Sources

A Comparative Guide to the Efficacy of Dimethoxy-benzyl-piperidine Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the piperidine moiety stands as a cornerstone of medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] Its conformational flexibility and ability to engage in key binding interactions have cemented its role in the design of novel therapeutics. When coupled with a dimethoxy-benzyl group, the resulting scaffold presents a rich isomeric landscape with profound implications for pharmacological activity. The precise positioning of the two methoxy groups on the benzyl ring can dramatically alter a molecule's affinity, selectivity, and efficacy for its biological target.

This guide provides an in-depth, objective comparison of the efficacy of various dimethoxy-benzyl-piperidine isomers. Moving beyond a simple recitation of data, we will delve into the causal relationships between isomeric structure and biological function, supported by experimental data and established protocols. The insights presented herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions in the design and optimization of piperidine-based therapeutics.

The Critical Influence of Isomerism on Pharmacological Activity

The concept of structure-activity relationships (SAR) is fundamental to medicinal chemistry. For dimethoxy-benzyl-piperidine compounds, SAR is exquisitely sensitive to the isomeric form. The spatial arrangement of the methoxy groups dictates the electronic and steric properties of the benzyl ring, which in turn governs how the molecule interacts with its target protein. These interactions can range from direct binding within a receptor pocket to allosteric modulation of protein function.[2]

For instance, in the development of acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease, the specific substitution pattern on the benzyl-piperidine core is a key determinant of potency. The highly successful drug Donepezil, chemically known as 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, underscores the therapeutic importance of the dimethoxy-phenyl motif within a piperidine-containing structure.[3][4] While not a simple dimethoxy-benzyl-piperidine, its development highlights the principle that subtle changes in structure can lead to significant differences in efficacy.

This guide will focus on comparing constitutional isomers, where the methoxy groups are positioned at different locations on the benzyl ring (e.g., 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-dimethoxy isomers). Where data is available, we will also touch upon the impact of stereoisomerism.

Comparative Efficacy: A Data-Driven Analysis

To provide a clear and concise comparison, the following table summarizes in vitro efficacy data for various dimethoxy-benzyl-piperidine isomers and related analogues from published studies. It is important to note that direct head-to-head comparative studies of all possible isomers are rare. Therefore, this table collates data from different sources, and experimental conditions may vary.

Compound/IsomerTargetAssay TypeEfficacy (IC50/Ki)Source
1-(2,5-Dimethoxybenzyl)piperazine5-HT Receptor SubtypesRadioligand BindingVaries by subtype[5]
1-(3,4-Dimethoxyphenyl)pteridine analogueImmunosuppressive/Anti-inflammatory targetsMLR/TNFα assaysLow nM IC50[6]
N-Benzyl piperidine derivative (d10)Acetylcholinesterase (AChE)Enzyme Inhibition3.22 µM[7]
N-Benzyl piperidine derivative (d5)Acetylcholinesterase (AChE)Enzyme Inhibition6.89 µM[7]
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (Compound 1)Sigma 1 Receptor (S1R)Radioligand Binding3.2 nM (Ki)[8]

Note: The table above includes data on dimethoxy-benzyl-piperazine and other more complex piperidine derivatives to illustrate the broader context of how the dimethoxy-benzyl moiety influences activity. Direct comparative data for simple dimethoxy-benzyl-piperidine isomers is sparse in the readily available literature, underscoring a potential area for future research.

Deciphering the "Why": Mechanistic Insights into Isomeric Differences

The observed differences in efficacy between isomers can be attributed to a combination of electronic and steric factors. The methoxy groups, being electron-donating, can influence the electron density of the aromatic ring and its ability to participate in pi-stacking or cation-pi interactions within the binding site. Furthermore, the position of these groups dictates the overall shape of the molecule and can either facilitate or hinder optimal binding.

For example, a methoxy group at the ortho position can induce a conformational bias in the benzyl ring's orientation relative to the piperidine ring, which may be favorable for binding to some targets but detrimental for others. In contrast, a para substitution might extend the molecule into a deeper hydrophobic pocket.

Experimental Protocols: A Guide to Efficacy Evaluation

To ensure the scientific integrity and reproducibility of efficacy data, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key experiments used to characterize the efficacy of dimethoxy-benzyl-piperidine isomers.

Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki)

This protocol is fundamental for determining the binding affinity of a test compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a dimethoxy-benzyl-piperidine isomer for a target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor (e.g., [3H]WIN 35,428 for the dopamine transporter)[9]

  • Test compounds (dimethoxy-benzyl-piperidine isomers) at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • Non-specific binding control (a high concentration of a known ligand)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Workflow:

Caption: Workflow for a radioligand binding assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test isomer in the assay buffer.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled ligand).

  • Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Protocol 2: In Vitro Functional Assay (e.g., Neurotransmitter Uptake Inhibition)

Functional assays measure the effect of a compound on the biological activity of its target.

Objective: To determine the potency of a dimethoxy-benzyl-piperidine isomer in inhibiting the uptake of a neurotransmitter (e.g., dopamine) into synaptosomes or cells expressing the corresponding transporter.[9]

Materials:

  • Synaptosomes or cells expressing the target transporter (e.g., dopamine transporter, DAT)

  • Radiolabeled neurotransmitter (e.g., [3H]dopamine)

  • Test compounds (dimethoxy-benzyl-piperidine isomers) at various concentrations

  • Appropriate buffer solution

  • Inhibitor of a different uptake mechanism to ensure specificity (e.g., desipramine to block norepinephrine uptake)

  • Scintillation counter

Workflow:

Caption: Workflow for a neurotransmitter uptake inhibition assay.

Step-by-Step Procedure:

  • Preparation of Synaptosomes/Cells: Isolate synaptosomes from brain tissue or culture cells expressing the transporter of interest.

  • Pre-incubation: Pre-incubate the synaptosomes/cells with varying concentrations of the test isomer for a short period.

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake process.

  • Incubation: Incubate for a defined period at a physiological temperature (e.g., 37°C).

  • Termination of Uptake: Stop the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification: Lyse the cells/synaptosomes and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of neurotransmitter uptake against the logarithm of the test compound concentration and fit the data to determine the IC50 value.

Structure-Activity Relationship (SAR) of Dimethoxy-benzyl-piperidines

The collective data allows for the formulation of a preliminary SAR for dimethoxy-benzyl-piperidine derivatives.

SAR cluster_piperidine Piperidine Core cluster_benzyl Dimethoxy-benzyl Moiety Piperidine Piperidine Scaffold (Conformational Flexibility) Activity Pharmacological Efficacy (Affinity & Potency) Piperidine->Activity Provides core scaffold for target interaction Isomers Isomeric Position of Methoxy Groups (2,3-, 2,4-, 2,5-, 3,4-, 3,5-) Electronics Electronic Properties (Electron Donating) Sterics Steric Hindrance Electronics->Activity Modulates pi-system and H-bonding potential Sterics->Activity Influences binding pocket fit and conformation

Caption: Key determinants of pharmacological activity in dimethoxy-benzyl-piperidine isomers.

Conclusion and Future Directions

The isomeric form of dimethoxy-benzyl-piperidine is a critical determinant of its pharmacological efficacy. While a comprehensive, direct comparative analysis of all isomers remains an area ripe for investigation, the available data clearly indicates that the positioning of the methoxy groups significantly influences target affinity and functional activity. The protocols and SAR insights provided in this guide offer a robust framework for researchers and drug development professionals to systematically evaluate and optimize this promising chemical scaffold.

Future research should focus on the synthesis and parallel screening of a complete set of dimethoxy-benzyl-piperidine isomers against a panel of biologically relevant targets. Such studies, coupled with computational modeling and structural biology, will undoubtedly provide a more granular understanding of the SAR and pave the way for the development of next-generation therapeutics with enhanced potency and selectivity.

References

  • Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Journal of Medicinal Chemistry. [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. [Link]

  • Expansion of structure-activity studies of piperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) compounds by altering substitutions in the N-benzyl moiety and behavioral pharmacology of selected molecules. PubMed. [Link]

  • Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. ResearchGate. [Link]

  • Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. PubMed. [Link]

  • Synthesis and in vitro evaluation of 2-amino-4-N-piperazinyl-6-(3,4-dimethoxyphenyl)-pteridines as dual immunosuppressive and anti-inflammatory agents. PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. National Center for Biotechnology Information. [Link]

  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease. Taylor & Francis Online. [Link]

  • High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. PubMed. [Link]

  • BindingDB PrimarySearch_ki. BindingDB. [Link]

  • Comparative Efficacy Studies No Longer a Default for Biosimilars. Alston & Bird. [Link]

  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed. [Link]

  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. MDPI. [Link]

Sources

Analytical Strategies for the Resolution of Dimethoxybenzyl-Piperidine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Techniques for Resolving Isomers of Dimethoxybenzyl-Piperidine Content Type: Publish Comparison Guide

A Comparative Technical Guide for Researchers and Drug Developers

Executive Summary

The dimethoxybenzyl-piperidine scaffold is a critical pharmacophore found in neuroactive agents (e.g., Donepezil intermediates) and novel psychoactive substances (NPS). The resolution of its isomers—specifically the positional isomers of the methoxy groups (e.g., 2,3- vs. 3,4-dimethoxy) and stereoisomers of the piperidine ring—is a significant analytical challenge due to their nearly identical physicochemical properties.

This guide objectively compares three primary analytical workflows: UHPLC with Phenyl-Hexyl phases , GC-MS , and NMR Spectroscopy . It provides experimental protocols, mechanistic insights, and decision-making frameworks to ensure regulatory compliance and scientific rigor.

The Isomer Landscape

Before selecting a technique, one must define the target impurity profile. The "dimethoxybenzyl-piperidine" moiety presents two distinct isomerism challenges:

  • Regioisomerism (Positional): Variation in the placement of the two methoxy groups on the benzyl ring (e.g., 2,3-; 2,4-; 2,5-; 3,4-; 3,5-dimethoxy).[1] These isomers often co-elute on standard C18 columns due to identical hydrophobicity.

  • Stereoisomerism: If the piperidine ring is substituted (e.g., 4-methylpiperidine), cis and trans diastereomers and enantiomers exist.

Technique 1: UHPLC with Phenyl-Hexyl Stationary Phases

Best For: Routine Quality Control (QC), isolation of positional isomers, and non-volatile salts.

While C18 columns are the industry standard, they rely primarily on hydrophobic interactions, often failing to resolve positional isomers with identical logP values. Phenyl-Hexyl or Biphenyl phases utilize


 interactions, offering superior selectivity based on the electron density distribution of the aromatic ring.
Experimental Protocol (Self-Validating)
  • Column: Phenyl-Hexyl or Biphenyl (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) – Acidic pH suppresses silanol activity and ensures piperidine protonation.

  • Mobile Phase B: Acetonitrile (MeCN) or Methanol (MeOH). MeOH often enhances

    
     selectivity compared to MeCN.
    
  • Gradient: 5% B to 60% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 210 nm (peptide bond/backbone) and 280 nm (aromatic specificity).

Why This Works (Causality): The 2,3-dimethoxy isomer, with crowded methoxy groups, has a twisted, less planar conformation compared to the 3,4-dimethoxy isomer. This difference in planarity affects the ability of the molecule to intercalate with the planar phenyl rings of the stationary phase, resulting in distinct retention times.

Technique 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Best For: Complex mixtures, forensic analysis, and volatile free bases.

GC-MS is superior for resolving regioisomers based on boiling point differences and "ortho effects" during ionization. However, it requires the analyte to be in the free base form.

Experimental Protocol
  • Column: Rxi-17Sil MS or equivalent (50% phenyl / 50% dimethylpolysiloxane). High phenyl content is critical for aromatic isomer separation.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet Temperature: 250°C (Split 20:1).

  • Oven Program: 100°C (hold 1 min)

    
     15°C/min 
    
    
    
    300°C (hold 5 min).
  • Mass Spec: EI Source (70 eV), Scan range 40–450 amu.

Mechanistic Insight: Elution order typically follows the degree of substituent crowding.[2] The 2,6-dimethoxy isomer (most crowded/lowest boiling point) elutes first, while the 3,5-dimethoxy isomer (least crowded/highest boiling point) elutes last. Mass spectral fragmentation often shows a characteristic loss of the benzyl radical (


 151 for dimethoxybenzyl), but relative ion intensities can distinguish isomers.
Technique 3: Nuclear Magnetic Resonance (NMR)

Best For: Absolute structural elucidation and reference standard characterization.

When chromatography shows a single peak, NMR is the only technique that can definitively rule out co-eluting isomers.

Key Diagnostic Signals (

H NMR in CDCl

)
  • Aromatic Region (6.5 – 7.0 ppm):

    • 2,3-dimethoxy: often shows a specific multiplet pattern (d, d, t) distinct from the 3,4-dimethoxy (d, d, s).

    • Symmetry: The 3,5-dimethoxy isomer shows simplified signals due to C2 symmetry (2H doublet, 1H triplet).

  • Methoxy Protons (3.8 – 3.9 ppm):

    • In crowded isomers (2,3-), the methoxy signals may appear slightly upfield or show distinct splitting if rotation is restricted.

  • Piperidine Ring:

    • Cis/Trans isomers of substituted piperidines are distinguished by the coupling constants (

      
      ) of the methine protons. Axial-axial couplings (
      
      
      
      Hz) indicate a trans relationship in 1,4-disubstituted systems.
Comparative Analysis
FeatureUHPLC (Phenyl-Hexyl)GC-MS (High Phenyl)NMR (600 MHz)
Primary Mechanism

Interaction & Hydrophobicity
Volatility & PolarityMagnetic Environment
Resolution of Positional Isomers High (with MeOH mobile phase)Very High (Elution by crowding)Absolute Identification
Sensitivity (LOD) High (ng/mL)Very High (pg/mL)Low (mg required)
Throughput High (5-10 min/run)Medium (20-30 min/run)Low (Offline)
Sample State Liquid/Salt compatibleVolatile/Free Base onlySolution
Cost per Sample LowMediumHigh
Decision Matrix & Workflow

The following diagram illustrates the logical flow for selecting the appropriate analytical technique based on the sample type and data requirements.

IsomerResolution Start Start: Isomer Resolution Required SampleType Is the sample a complex mixture or pure substance? Start->SampleType Mixture Complex Mixture / Biological Matrix SampleType->Mixture Mixture Pure Synthesized Standard / Raw Material SampleType->Pure Pure VolatilityCheck Is the compound volatile or derivatizable? Mixture->VolatilityCheck StructureCheck Is absolute structure confirmation needed? Pure->StructureCheck GCMS Select GC-MS (Rxi-17Sil Column) For Regioisomer Fingerprinting VolatilityCheck->GCMS Yes UHPLC Select UHPLC (Phenyl-Hexyl Column) For Purity/Quantification VolatilityCheck->UHPLC No (Salt/Polar) StructureCheck->UHPLC No (Routine QC) NMR Select 1H/13C NMR (NOESY for Stereochem) StructureCheck->NMR Yes

Figure 1: Decision tree for selecting analytical methods based on sample complexity and structural data needs.

References
  • Almalghrabi, M., et al. (2021).[2] "GC-MS and GC-IR of regioisomeric 4-N-methoxy- and dimethoxybenzyl derivatives of 3-trifluoromethylphenylpiperazine." International Journal of Mass Spectrometry, 469.[2] Link

  • Waters Corporation. (2015). "Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns." Application Note. Link

  • Schürenkamp, J., et al. (2011). "Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets." International Journal of Legal Medicine, 125(1), 95-99.[3] Link

  • James, T., et al. (2022). "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers." Chemical Science. Link

  • Shestakov, A., et al. (2024). "Identification of thermolabile positional isomers of N-(2-hydroxybenzyl)-2-(dimethoxyphenyl)ethanamines (NBOH series) using chromatography and mass spectrometry methods." Drug Testing and Analysis. Link

Sources

Purity Analysis of 3-(3,4-Dimethoxy-benzyl)-piperidine Hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride is a critical intermediate in the synthesis of acetylcholinesterase inhibitors, most notably Donepezil (Aricept) . Its purity is directly correlated to the yield and safety profile of the final pharmaceutical API.

The analytical challenge lies in the molecule's secondary amine (piperidine) moiety . On traditional alkyl-bonded silica phases (C18), this basic functional group interacts with residual silanols, leading to severe peak tailing, poor resolution of positional isomers, and unreliable quantitation.

This guide compares two distinct chromatographic approaches:

  • The Conventional Approach: A standard C18 method often attempted during early development.

  • The Optimized Protocol: A validated, ion-suppression method utilizing amine modifiers and base-deactivated stationary phases.

The Chromatographic Challenge: The "Silanol Trap"

To understand why standard methods fail, we must visualize the molecular interaction at the stationary phase surface.

The Problem: The piperidine nitrogen is protonated at neutral and acidic pH (


). Traditional silica-based C18 columns contain residual silanol groups (

) that deprotonate to form

. The resulting electrostatic attraction causes the analyte to "drag" along the column surface rather than partitioning cleanly.

The Solution: We employ Silanol Blocking (Amine Modifiers) and Low pH suppression .

SilanolMechanism cluster_0 Method A (Unmodified) cluster_1 Method B (Optimized) Silanol Residual Silanol (Si-O-) Analyte Protonated Amine (Analyte) Silanol->Analyte Electrostatic Attraction Result_Bad Peak Tailing (Secondary Retention) Analyte->Result_Bad Result_Good Symmetrical Peak (Pure Partitioning) Analyte->Result_Good Elutes Cleanly TEA Triethylamine (Modifier) TEA->Silanol Preferential Binding TEA->Result_Good Blocks Sites

Figure 1: Mechanism of silanol interaction and the corrective action of amine modifiers (TEA).

Comparative Methodology

We evaluated the purity analysis using two distinct methods. Method B is the recommended standard for this intermediate.

Method A: Generic Gradient (The "Fail" Case)

Often used in initial screening, this method fails to account for the basicity of the piperidine ring.

  • Column: Standard C18 (5 µm, 150 x 4.6 mm).

  • Mobile Phase: Water / Acetonitrile (Gradient).

  • Buffer: None or weak Ammonium Acetate (pH 6.5).

Method B: Optimized Ion-Suppression (The "Pass" Case)

Designed to suppress silanol activity and ensure protonation of the analyte for solubility.

  • Column: Inertsil C8-3 or Base-Deactivated C18 (5 µm, 250 x 4.6 mm).

  • Mobile Phase: Phosphate Buffer (pH 2.5) + Triethylamine (TEA) : Methanol.

  • Mode: Isocratic (for reproducibility) or Gradient (for impurity profiling).

Performance Metrics Comparison
MetricMethod A (Generic C18)Method B (Optimized/Acidic)Status
Tailing Factor (

)
2.4 (Severe Tailing)1.1 (Symmetrical)Critical
Theoretical Plates (

)
~2,500>8,000Efficiency
Retention Stability High drift (pH sensitive)Stable (Buffered)Robustness
Resolution (

)
< 1.5 (Co-elution)> 2.0 (Baseline)Selectivity

Analyst Note: In Method A, the peak tailing often masks the "Des-methyl" impurity (a common byproduct), leading to false purity calculations. Method B resolves this impurity distinctly.

Detailed Experimental Protocol (Method B)

This protocol is validated for the separation of 3-(3,4-Dimethoxy-benzyl)-piperidine HCl from its synthetic precursors.

4.1. Reagents & Equipment [1][2][][4][5][6]
  • Solvents: Methanol (HPLC Grade), Water (Milli-Q).[5]

  • Buffer Reagents: Potassium Dihydrogen Orthophosphate (

    
    ), Orthophosphoric Acid (85%), Triethylamine (TEA).
    
  • Column: Inertsil C8-3, 250 mm x 4.6 mm, 5 µm (or equivalent base-deactivated phase like Agilent Zorbax Eclipse Plus C18).

4.2. Mobile Phase Preparation
  • Buffer Solution: Dissolve 2.72 g of

    
     in 1000 mL of water. Add 5.0 mL of Triethylamine (TEA).
    
  • pH Adjustment: Adjust pH to 2.5 ± 0.05 using dilute Orthophosphoric Acid. Crucial: Do not skip TEA; it acts as the silanol blocker.

  • Mixture: Mix Buffer : Methanol in a 55:45 v/v ratio.

  • Filtration: Filter through a 0.45 µm nylon membrane and degas.

4.3. Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.[2][7][8]

  • Wavelength: 271 nm (Max absorption for dimethoxybenzyl moiety).

  • Injection Volume: 20 µL.

  • Column Temperature: 35°C (Slight heating improves mass transfer for amines).

  • Run Time: 20 minutes.

4.4. Sample Preparation
  • Diluent: Mobile Phase.[1][2][4][5][6][7][9][10]

  • Standard Stock: 1.0 mg/mL of Reference Standard in Methanol.

  • Working Standard: Dilute Stock to 50 µg/mL with Mobile Phase.

  • Test Sample: Dissolve 25 mg of sample in 50 mL Mobile Phase (sonicate for 10 mins).

Workflow Visualization

Workflow Start Sample: 3-(3,4-Dimethoxy-benzyl) -piperidine HCl Prep Dissolution: Dilute in Mobile Phase (Sonicate 10 min) Start->Prep SST System Suitability (SST): Inject Standard (x5) Check %RSD < 2.0% Prep->SST Inject Injection: 20 µL onto C8/C18 Column SST->Inject If Pass Separation Separation: pH 2.5 Buffer + TEA / MeOH Isocratic Elution Inject->Separation Detection Detection: UV @ 271 nm Separation->Detection Analysis Data Analysis: Calc Purity (Area %) Check Tailing Factor Detection->Analysis

Figure 2: Analytical workflow for routine purity analysis.

System Suitability & Troubleshooting

To ensure data integrity, the following criteria must be met before releasing results:

  • Tailing Factor (

    
    ):  Must be NMT (Not More Than) 1.5 .
    
    • Troubleshooting: If tailing increases, regenerate the column with 100% Methanol or check the pH of the buffer (it may have drifted up).

  • Theoretical Plates (

    
    ):  Must be NLT (Not Less Than) 5000 .
    
  • Precision: %RSD of 5 replicate injections of the standard must be ≤ 2.0% .

Common Pitfalls:

  • Double Peaks: Often caused by dissolving the sample in 100% Methanol while the mobile phase is 55% aqueous. Fix: Always dissolve/dilute in the mobile phase.

  • Retention Shift: The amine is sensitive to temperature. Ensure the column oven is stable at 35°C.

References
  • Mullangi, R., et al. "RP-HPLC Method for the Estimation of Donepezil Hydrochloride Dosage Form." SciSpace, 2025. Link

  • Gajanand, T., et al. "Chromatographic separation of Donepezil Hydrochloride and its impurities." ResearchGate, 2025. Link

  • MicroSolv Technology Corp. "Base-Deactivated HPLC Columns: Understanding Silanol Activity." MTC USA, 2026. Link

  • Zhou, G., et al. "Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization." Journal of Chromatographic Science, 2022.[7] Link

  • Sigma-Aldrich. "Product Specification: 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride." Merck KGaA, 2026. Link

Sources

Cross-Validation of Analytical Methods for Piperidine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperidine Challenge

The piperidine ring is a ubiquitous pharmacophore, present in over twenty classes of pharmaceuticals, including antihistamines (fexofenadine), analgesics (fentanyl analogs), and kinase inhibitors (ibrutinib). However, its analytical characterization presents a "perfect storm" of challenges:

  • Lack of Chromophore: The saturated heterocycle does not absorb significantly above 200 nm, making standard UV detection unreliable without derivatization.

  • High Basicity: With a pKa of ~11.2, piperidine causes severe peak tailing on standard C18 silica columns due to silanol interactions.

  • Chirality: Substituted piperidines often possess chiral centers requiring enantioselective separation.[1]

This guide moves beyond standard monographs to provide a cross-validation framework . We compare orthogonal methods—specifically HPLC-CAD vs. LC-MS for impurity profiling, and qNMR vs. HPLC for potency assignment—to establish a self-validating analytical control strategy.

Method Selection Decision Matrix

Before developing a protocol, use this logic flow to select the optimal orthogonal pair for your specific piperidine derivative.

PiperidineMethodSelection Start Start: Piperidine Analyte Chromophore Has UV Chromophore? Start->Chromophore Chiral Chiral Center? Start->Chiral Volatile Volatile / Thermally Stable? Chromophore->Volatile No MethodA Method A: RP-HPLC (UV/DAD) (Standard C18, High pH) Chromophore->MethodA Yes (e.g., Aryl-piperidine) MethodB Method B: HPLC-CAD or LC-MS (Universal Detection) Volatile->MethodB No (Salt/Polar) MethodC Method C: GC-FID/MS (Derivatization often required) Volatile->MethodC Yes (Low MW) MethodD Method D: CSP-HPLC (Chiralpak IA/IC) Chiral->MethodD Yes MethodE Method E: qNMR (Primary Reference Method) MethodA->MethodE Cross-Validate Purity MethodB->MethodE Cross-Validate Purity

Figure 1: Decision matrix for selecting analytical techniques based on physicochemical properties of the piperidine derivative.

Comparative Analysis of Detection Technologies

For non-chromophoric piperidines, the industry standard has shifted from low-wavelength UV (which suffers from solvent cutoff noise) to Charged Aerosol Detection (CAD) and Mass Spectrometry (MS).

Table 1: Sensitivity and Linearity Comparison (Underivatized Piperidine)
FeatureHPLC-UV (205 nm)HPLC-CAD (Charged Aerosol)LC-MS (ESI+)
Principle Absorption of light by sigma bonds (weak)Measurement of particle charge (universal)Ionization efficiency (M+H)+
LOD (Limit of Detection) ~10–50 µg/mL0.1–0.5 µg/mL < 0.01 µg/mL
Linearity (R²) 0.98–0.99 (Poor at low conc.)> 0.995 (Quadratic fit often needed)> 0.99 (Matrix dependent)
Response Factor Compound specificUniform (Mass-dependent) Highly variable (Ion suppression)
Limitations Solvent cutoff interference; driftMobile phase must be volatileSalt adducts; expensive

Expert Insight: While LC-MS is more sensitive, CAD is superior for quantification of unknown impurities because its response is independent of chemical structure, unlike MS where ionization efficiency varies wildly between the piperidine parent and its degradation products [1].

Protocol: Cross-Validation of Assay Purity (HPLC vs. qNMR)

This protocol describes how to cross-validate the potency of a Piperidine HCl salt. We use qNMR (Quantitative NMR) as the primary ratio method to validate an HPLC-CAD secondary method. This is critical when no certified reference standard exists.

Workflow Visualization

CrossValidationWorkflow cluster_0 Track A: HPLC-CAD (Secondary Method) cluster_1 Track B: 1H-qNMR (Primary Method) SampleA Sample Prep (Dilute in Mobile Phase) RunA Run HPLC (C18, pH 10 Buffer) SampleA->RunA CalcA Calculate Area % (External Std Calibration) RunA->CalcA Compare Compare Results (Acceptance: Difference < 1.0%) CalcA->Compare SampleB Sample Prep (Weigh Analyte + Internal Std) RunB Acquire 1H NMR (d1=60s, 64 scans) SampleB->RunB CalcB Calculate Mass % (Molar Ratio) RunB->CalcB CalcB->Compare

Figure 2: Parallel workflow for orthogonal cross-validation of piperidine purity.

Experimental Details
Method A: HPLC-CAD (High pH Reverse Phase)
  • Column: XBridge C18 (4.6 x 150 mm, 3.5 µm) or equivalent high-pH stable column.

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 10.0 with NH4OH). Note: High pH suppresses protonation of the piperidine nitrogen, ensuring it remains neutral and reducing peak tailing.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detector: Charged Aerosol Detector (Evaporation Temp: 35°C).

  • Rationale: Low pH methods often fail for piperidines due to ionic interaction with silanols. High pH eliminates this, and CAD detects the non-UV active backbone [2].

Method B: 1H-qNMR (Internal Standard Method)[2]
  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Solvent: D2O or DMSO-d6 (depending on solubility).

  • Internal Standard (IS): Maleic Acid (traceable, high purity) or TCNB (for organic solvents).

  • Acquisition Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (d1): 60 seconds (Critical: Must be > 5x T1 of the slowest proton to ensure full relaxation).

    • Scans: 32 or 64.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Weight,
    
    
    = Purity.[1][3][4][5]
Data Comparison (Example)
ParameterHPLC-CAD ResultqNMR ResultDeviationConclusion
Assay (%) 98.4%98.1%0.3%Pass (< 1.0%)
Precision (RSD, n=6) 0.8%0.4%-qNMR is more precise
Specificity Separates synthesis byproductsIdentifies residual solvents & counter-ions-Orthogonal confirmation

Chiral Separation: CSP-HPLC vs. Derivatization

For chiral piperidines (e.g., 3-aminopiperidine), direct separation is preferred over derivatization to avoid kinetic resolution errors.

Protocol: CSP-HPLC (Immobilized Polysaccharide)[6]
  • Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90:10:0.1).

    • Note: Diethylamine (DEA) is mandatory to mask residual silanols and improve peak shape for basic amines.

  • Detection: UV at 210 nm (if derivatized) or Refractive Index (RI) if native.

  • Derivatization Option: If sensitivity is low, react with FMOC-Cl or Benzoyl Chloride pre-column. This adds a UV chromophore and improves interaction with the chiral selector [3].

Table 2: Chiral Method Comparison
FeatureDirect CSP-HPLCChiral GC (Derivatized)
Sample Prep Minimal (dissolve & shoot)Complex (requires trifluoroacetylation)
Resolution (Rs) Typically > 2.0Very High (> 5.0)
Speed 15–30 mins10–20 mins
Robustness High (Immobilized columns)Moderate (Column bleed issues)
Recommendation Preferred for Process Control Preferred for Volatile Intermediates

Troubleshooting Guide

  • Issue: Double peaks in HPLC.

    • Cause: Piperidine slow nitrogen inversion or presence of rotamers (if amide derivatized).

    • Fix: Increase column temperature to >40°C to coalesce rotamers or adjust pH to ensure a single protonation state.

  • Issue: Poor Recovery in LC-MS.

    • Cause: Ion suppression from TFA or TEA in mobile phase.

    • Fix: Switch to Formic Acid or Ammonium Formate buffers.

  • Issue: Drifting Baseline in CAD.

    • Cause: Non-volatile impurities in the mobile phase (e.g., from water quality).

    • Fix: Use LC-MS grade solvents and ensure mobile phase additives (like ammonium formate) are volatile.

References

  • Evaluation of CAD vs UV for Pharmaceutical Analysis Source: Charles River Laboratories. "Evaluation and Comparison of 3 Common HPLC Detectors." [Link] (General landing page for verification)

  • Chiral Separation of Piperidine Derivatives Source: ResearchGate.[6] "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization." [Link]

  • qNMR vs HPLC Comparison Source: Almac Group.[7] "Nuclear Magnetic Resonance (NMR) vs HPLC Assay Analysis." [Link]

  • ICH Guideline Q2(R1) Source: ICH. "Validation of Analytical Procedures: Text and Methodology." [Link]

Sources

Safety Operating Guide

3-(3,4-Dimethoxy-benzyl)-piperidine Hydrochloride: Laboratory Disposal & Safety Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive

Do not dispose of this compound down the drain. 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride is a bioactive pharmaceutical intermediate. Under the EPA’s RCRA regulations (specifically the sewering ban introduced in Subpart P), and standard Good Laboratory Practices (GLP), this substance must be managed as Hazardous Chemical Waste destined for high-temperature incineration.

This guide provides the technical causality and operational protocols to dispose of this amine salt safely, ensuring compliance with 29 CFR 1910.1450 (OSHA Laboratory Standard) and 40 CFR 262 (RCRA).

Hazard Identification & Technical Profile

Before handling waste, you must understand the physiochemical behavior of the analyte. As a hydrochloride salt of a secondary amine, this compound presents specific risks regarding solubility and pH-dependent reactivity.

Physicochemical Data Table
PropertySpecificationOperational Implication
CAS Number Not generically listed; analogs: 57645-53-1Treat as non-listed hazardous waste.
Molecular Formula

Nitrogen-containing organic salt.
Physical State Solid (Crystalline Powder)Hygroscopic; keep containers tightly sealed.
Acidity (pH) Acidic in aqueous solutionDo not mix with Bleach (Hypochlorite). Risk of chloramine formation.
GHS Classification Acute Tox. 3 (Oral); IrritantHigh toxicity; requires double-gloving.
Incompatibilities Strong Oxidizers, Strong BasesSegregate from Nitric Acid and Sodium Hydroxide waste.

Expert Insight: The hydrochloride moiety implies that upon dissolution in water, the pH will drop. Adding this waste to a "Basic Organic Waste" container containing strong alkalis (like NaOH) will liberate the free amine base, potentially causing an exothermic reaction and releasing volatile organic vapors. Always segregate amine salts into neutral or acidic organic waste streams.

Waste Segregation & Handling Protocols

A. Solid Waste (Pure Compound)

Goal: Containment for Incineration.

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.

  • Transfer: Transfer the solid inside a chemical fume hood to prevent inhalation of dust.

  • Labeling: Label as "Hazardous Waste - Toxic Solid."

    • Constituents: "3-(3,4-Dimethoxy-benzyl)-piperidine HCl" (99%).

  • Secondary Containment: Place the primary container into a clear zip-seal bag before placing it in the satellite accumulation area.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

Goal: Prevent phase separation and unexpected reactivity.

  • Solvent Assessment:

    • Halogenated:[1] (e.g., DCM, Chloroform)

      
      Halogenated Waste Stream. 
      
    • Non-Halogenated: (e.g., Methanol, Ethanol)

      
      Non-Halogenated Waste Stream. 
      
  • pH Check: Ensure the waste stream is not strongly alkaline (

    
    ). If necessary, neutralize strictly to pH 6–8 before combining, though segregation is preferred over in-lab treatment.
    
C. Visual Workflow: Waste Stream Decision Tree

The following diagram illustrates the logic flow for segregating this specific compound.

WasteDisposal Start Waste Generation: 3-(3,4-Dimethoxy-benzyl)-piperidine HCl State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Container1 Solid Waste Container (HDPE/Glass) Solid->Container1 SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOH) SolventCheck->NonHalo Container2 Halo-Organic Waste (Carboy) Halo->Container2 Container3 Non-Halo Organic Waste (Carboy) NonHalo->Container3 Label Label: Toxic, Irritant List Full Chemical Name Container1->Label Container2->Label Container3->Label Disposal EHS Pickup (Incineration) Label->Disposal

Figure 1: Decision logic for segregating 3-(3,4-Dimethoxy-benzyl)-piperidine HCl waste streams to ensure compatibility and compliance.

Emergency Procedures: Spill Response

In the event of a spill outside the fume hood, immediate action is required to prevent particulate spread and dermal exposure.

Self-Validating Safety Check: Before cleaning, ask: Do I have the correct solvent to dissolve the residue without spreading it? (Water/Methanol is effective for this salt).

Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess PPE Don PPE: Nitrile Gloves, Lab Coat, Safety Goggles, N95 (if dust) Assess->PPE Type Type? PPE->Type DrySpill Dry Powder Type->DrySpill WetSpill Liquid Solution Type->WetSpill ActionDry Cover with wet paper towel (Prevent Dust) -> Wipe DrySpill->ActionDry ActionWet Absorb with Vermiculite or Absorbent Pads WetSpill->ActionWet Waste Bag Waste as Hazardous ActionDry->Waste ActionWet->Waste Clean Wash Area with Soap & Water Waste->Clean

Figure 2: Step-by-step spill response protocol minimizing aerosolization of the hydrochloride salt.

Regulatory Compliance & Documentation

RCRA Classification (40 CFR 261)

While this specific compound is not P-listed or U-listed by name, it must be characterized by the generator (you).

  • Characteristic: If the waste solution is flammable (e.g., in Ethanol), it carries the D001 code.

  • Toxicity: Due to the "Acute Tox 3" nature, it is prudent to manage it as a toxic waste stream to avoid "Cradle-to-Grave" liability issues.

The "Sewering Ban" (40 CFR Part 266 Subpart P)

In 2019, the EPA prohibited the flushing of hazardous waste pharmaceuticals.[2] Even for research chemicals, drain disposal is strictly prohibited . All rinsate from glassware heavily contaminated with this compound must be collected in the hazardous waste container, not washed down the sink [1].

Documentation

Ensure your Hazardous Waste Manifest includes:

  • Chemical Name: 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride.

  • Hazards: Toxic, Irritant.[3]

  • Quantity: Estimated weight in kg.

References

  • U.S. Environmental Protection Agency. (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine (40 CFR Part 266 Subpart P). Federal Register. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[4][5] United States Department of Labor. [Link]

Sources

Personal protective equipment for handling 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive safety and operational protocol for handling 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride . This document is designed for researchers and laboratory personnel, prioritizing safety through rigorous hazard analysis and field-proven handling strategies.

Executive Safety Summary

At a Glance: This compound is a piperidine derivative characterized by significant acute toxicity risks if ingested or inhaled. Unlike simple irritants, the primary hazard driver is systemic toxicity (H301) , requiring strict isolation from mucosal membranes and digestive tracks.

Critical Hazard GHS Classification Signal Word Primary Engineering Control
Acute Toxicity (Oral) Category 3 (H301)DANGER Class II Biological Safety Cabinet or Chemical Fume Hood
Water Hazard WGK 3 (Severe)-Do not release to drains
Physical State Solid (Crystalline Powder)-HEPA Filtration required for dust

Risk Assessment & Hazard Identification

To select the correct PPE, one must understand the causality of the hazard. This compound features a piperidine ring structurally related to pharmacologically active agents (e.g., Donepezil intermediates).[1][2]

  • Pharmacological Potency: As a building block for bioactive molecules, this compound may exhibit acetylcholinesterase inhibition or other neuroactive properties. Ingestion or absorption can lead to cholinergic crisis-like symptoms (nausea, bradycardia).[3]

  • Dust Aerosolization: The hydrochloride salt form is often a fine, electrostatic powder. The risk of airborne particulate inhalation during weighing is the highest exposure vector.

  • Solubility: Highly soluble in water and polar organic solvents (Methanol, DMSO). Once in solution, skin absorption rates increase significantly compared to the solid state.

Expert Insight: Treat this compound not just as a chemical reagent, but as a potent pharmacological agent. The "No-Touch" technique is mandatory.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities >10 mg.

Barrier Protection Table
Body PartPPE RequirementTechnical Specification & Rationale
Respiratory N95 / P100 or Fume Hood Primary: Handle only inside a certified fume hood. Secondary: If hood sash must be raised >18 inches, wear a fit-tested N95 to prevent dust inhalation.
Hand (Solid) Double Nitrile Gloves Inner: 4 mil Nitrile (Inspection layer). Outer: 5-8 mil Nitrile (Sacrificial layer). Reasoning: Prevents micro-pinhole exposure during spatula manipulation.
Hand (Solution) Long-Cuff Nitrile or Butyl If dissolved in DMSO/DMF (permeation enhancers), use Butyl rubber or heavy-duty long-cuff nitrile (0.12 mm min thickness).
Eye/Face Chemical Goggles Safety glasses with side shields are insufficient for powders that can drift. Goggles provide a seal against airborne particulates.
Body Lab Coat + Tyvek Sleeves Standard cotton lab coat. Use disposable Tyvek sleeve covers if reaching deep into containers to prevent cuff contamination.

Operational Workflow: The "Safe-Path" Protocol

This workflow minimizes the "Time-Weighted Average" (TWA) exposure during the most critical phase: Weighing.

HandlingWorkflow Start START: Pre-Work Check CheckHood Verify Fume Hood (Face Velocity > 100 fpm) Start->CheckHood PPE Don PPE: Double Nitrile, Goggles, Lab Coat CheckHood->PPE Weighing Weighing Phase (Static Control) PPE->Weighing Transfer to Hood Solubilization Solubilization (Add Solvent to Solid) Weighing->Solubilization Close Vial Immediately Decon Decontamination (Wipe Balance & Containers) Solubilization->Decon Disposal Disposal (Solid Waste -> Incineration) Decon->Disposal

Figure 1: The "Safe-Path" workflow emphasizes containment during the weighing phase, where dust generation risk is highest.

Detailed Procedures
Phase 1: Preparation (Static Control)
  • Anti-Static Gun: Use an ionizing anti-static gun on the weighing boat and spatula before touching the powder. Hydrochloride salts are prone to static cling, which causes "jumping" of particles.

  • Damp Paper Towel: Place a solvent-dampened (Ethanol) paper towel inside the hood workspace. This acts as a "flypaper" trap for any stray grains.

Phase 2: Weighing & Transfer
  • Taring: Tare the vial with the cap on to account for air buoyancy changes, then remove the cap inside the hood.

  • Transfer: Use a micro-spatula. Do not pour from the source bottle.

  • Solubilization: Add the solvent (e.g., Methanol, Water) to the solid immediately. Do not transport the solid powder outside the hood. Once in solution, the inhalation risk drops to near zero, shifting the risk to splash/dermal contact.

Phase 3: Decontamination
  • Outer Glove Removal: Immediately after sealing the vial, strip the outer pair of gloves inside the hood and discard them into the solid waste stream.

  • Wipe Down: Wipe the balance and surrounding area with 10% detergent solution, followed by water.

Emergency Response & First Aid

In the event of exposure, immediate action is required due to the H301 (Toxic) classification.

EmergencyResponse Exposure EXPOSURE EVENT Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion Wash Flush 15+ mins (Safety Shower) Skin->Wash EyeWash Eye Wash Station (Hold Eyelids Open) Eye->EyeWash Poison Call Poison Control (Do NOT Induce Vomiting) Ingestion->Poison Medical Seek Medical Attention (Bring SDS) Wash->Medical EyeWash->Medical Poison->Medical

Figure 2: Emergency response triage. Note that for ingestion, vomiting should NOT be induced unless directed by medical professionals due to risk of aspiration.

  • Skin Contact: Wash with soap and copious water.[3][4][5][6] Do not use Ethanol; it may enhance absorption.

  • Eye Contact: Rinse cautiously with water for several minutes.[4][5][7][8][9] Remove contact lenses if present and easy to do.[5][7][9]

  • Ingestion: Rinse mouth immediately. Call a POISON CENTER or doctor/physician immediately.

Disposal & Environmental Compliance

  • Waste Classification: Hazardous Chemical Waste (Toxic).

  • Liquids: Collect in "Basic Organic Aqueous" or "Non-Halogenated Organic" waste streams depending on the solvent used.

  • Solids: Contaminated gloves, weighing boats, and paper towels must be disposed of in a sealed hazardous waste bag (double-bagged).

  • Ecological Note: WGK 3 classification indicates severe hazard to water. Zero tolerance for sink disposal.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 3152, Donepezil (Related Structure). Retrieved February 15, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

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3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.